Squamolone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-oxopyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c6-5(9)7-3-1-2-4(7)8/h1-3H2,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVMBSCIEDOIJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70316140 | |
| Record name | squamolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70316140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Squamolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029874 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
40451-67-0 | |
| Record name | 2-Oxo-1-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40451-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | squamolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70316140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Squamolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029874 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
148 °C | |
| Record name | Squamolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029874 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Squamolone (2-oxopyrrolidine-1-carboxamide): Chemical Structure, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The scientific literature on the specific compound Squamolone (2-oxopyrrolidine-1-carboxamide) is limited. Much of the available data pertains to the broader classes of pyrrolidine (B122466), pyrrolidinone, and pyrrolidine-carboxamide derivatives. This guide synthesizes the available information on this compound and supplements it with data from closely related compounds to provide a comprehensive overview of its potential. All data and protocols derived from related compounds are explicitly noted.
Introduction
This compound, systematically named 2-oxopyrrolidine-1-carboxamide, is a small heterocyclic organic compound belonging to the pyrrolidinecarboxamide class.[1][2] The pyrrolidine scaffold is a versatile and privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[3][4] These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][5][6] This guide provides a detailed overview of the chemical structure, physicochemical properties, and potential biological activities of this compound, drawing on the available literature for the compound itself and its structural analogs.
Chemical Structure and Identification
This compound is characterized by a five-membered saturated nitrogen-containing ring (pyrrolidine) with a ketone group at the second position (forming a lactam, specifically a pyrrolidinone) and a carboxamide group attached to the nitrogen atom.
| Identifier | Value |
| IUPAC Name | 2-oxopyrrolidine-1-carboxamide[1] |
| CAS Number | 40451-67-0[1] |
| Molecular Formula | C₅H₈N₂O₂[1] |
| Canonical SMILES | C1CC(=O)N(C1)C(=O)N[1] |
| InChI Key | XYVMBSCIEDOIJQ-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile and its suitability as a drug candidate. The following table summarizes the known and predicted properties of this compound.
| Property | Value | Source |
| Molecular Weight | 128.13 g/mol | PubChem[1] |
| Melting Point | 148 °C | PubChem[1] |
| XLogP3 | -1.4 | PubChem (Predicted)[7] |
| Hydrogen Bond Donor Count | 1 | PubChem (Predicted)[7] |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Predicted)[7] |
| Rotatable Bond Count | 1 | PubChem (Predicted)[7] |
| Topological Polar Surface Area | 58.6 Ų | PubChem (Predicted)[7] |
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is scarce, the broader class of pyrrolidinone and pyrrolidine-carboxamide derivatives has been extensively studied, revealing a wide spectrum of pharmacological activities.
Anticancer Activity
Numerous 5-oxopyrrolidine derivatives have demonstrated significant anticancer activity against various cancer cell lines.[8][9][10][11] For instance, certain derivatives have shown potent cytotoxicity against human lung adenocarcinoma (A549) cells.[10][11] The mechanisms of action for these compounds are believed to involve the modulation of key signaling pathways involved in cell proliferation and survival.
Some pyrrolidine-carboxamide derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial targets in cancer therapy.[2][12] The table below summarizes the anticancer activity of some representative 5-oxopyrrolidine derivatives.
| Compound Class | Cancer Cell Line | IC₅₀ / Activity | Reference |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | Prostate cancer (PPC-1), Melanoma (IGR39) | EC₅₀ in the range of 2.5–20.2 µM | [1] |
| N-substituted 1H-indole-2-carboxamides | Leukemia (K-562) | IC₅₀ of 0.33 µM, 0.61 µM | [2] |
| 5-Oxopyrrolidine derivatives | Human lung adenocarcinoma (A549) | Potent activity at 100 µM | [8][10] |
A novel 2-oxopyrrolidine derivative, LN-53, has been shown to efficiently induce the Nrf-2 signaling pathway in human epidermal keratinocytes.[3] The Nrf-2 pathway is a critical regulator of cellular defense against oxidative stress, and its activation can have protective effects against various diseases, including cancer.
Below is a representative diagram of the Nrf-2 signaling pathway, which may be a potential, though unconfirmed, target for this compound.
Antimicrobial Activity
Derivatives of 5-oxopyrrolidine have also been investigated for their antimicrobial properties.[10][11] Notably, some compounds have shown selective activity against multidrug-resistant Gram-positive bacteria, such as Staphylococcus aureus.[10][11] For example, a derivative bearing a 5-nitrothiophene substituent demonstrated a Minimum Inhibitory Concentration (MIC) of 2 µg/mL against S. aureus.[10]
| Compound Class | Pathogen | MIC | Reference |
| 5-Oxopyrrolidine derivative with 5-nitrothiophene | Staphylococcus aureus TCH 1516 | 2 µg/mL | [10] |
| Carbamothioyl-furan-2-carboxamide derivatives | Various bacterial and fungal strains | MICs in the range of 150.7–295 μg/mL | [13] |
Neuroprotective Effects
The pyrrolidone core is a key feature of the "racetam" class of nootropic drugs, which are known for their cognitive-enhancing and neuroprotective effects.[14] While the exact mechanisms are not fully elucidated, they are thought to involve the modulation of neurotransmitter systems and neuronal plasticity.[5] Although no specific neuroprotective studies on this compound have been found, its structural similarity to this class of compounds suggests that it may warrant investigation in this area.
Experimental Protocols
General Synthesis of 2-Oxopyrrolidine-1-carboxamide Derivatives
A common route for the synthesis of 2-oxopyrrolidine derivatives involves the reaction of itaconic acid with a primary amine. The following is a generalized protocol based on the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.[10]
Materials:
-
Itaconic acid
-
Primary amine (e.g., an aniline (B41778) derivative)
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
A mixture of the primary amine (1 eq) and itaconic acid (1.5 eq) in water is refluxed for 12 hours.
-
After cooling, 5% HCl is added to the mixture and stirred.
-
The resulting precipitate is collected by filtration and washed with water.
-
The crude product is purified by dissolving in 5% NaOH solution, filtering, and then acidifying the filtrate with HCl to a pH of 5 to precipitate the purified product.
-
The final product is collected by filtration, washed with water, and dried.
To obtain the final carboxamide, the carboxylic acid would need to be activated (e.g., with thionyl chloride or a carbodiimide) and then reacted with ammonia (B1221849) or a protected amine, followed by deprotection.
Below is a diagram illustrating a general workflow for the synthesis and purification of a 2-oxopyrrolidine derivative.
References
- 1. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolidine-2-carboxamide | C5H10N2O | CID 550774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pimicotinib | C22H24N6O3 | CID 139549388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. WO2001062726A2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Whitepaper on the Synthetic Landscape of Squamolone
For Researchers, Scientists, and Drug Development Professionals
Abstract: Squamolone, a naturally occurring pyrrolidinecarboxamide, has been identified in various plant species. Despite its simple structure, a dedicated total synthesis of this compound has not been reported in the peer-reviewed scientific literature to date. This technical guide provides a comprehensive overview of this compound, including its chemical identity and known natural sources. In the absence of a published total synthesis, this document outlines a plausible and scientifically sound synthetic strategy for the preparation of this compound, based on established methodologies for the synthesis of N-acylureas from lactams. Detailed hypothetical experimental protocols for the key reaction steps are provided to guide future synthetic efforts. Furthermore, a logical workflow for the proposed synthesis is visualized using the DOT language. This whitepaper serves as a foundational resource for researchers interested in the synthesis and potential applications of this compound and its analogues.
Introduction to this compound
This compound is a natural product identified as 2-oxo-1-pyrrolidinecarboxamide. It belongs to the class of organic compounds known as pyrrolidinecarboxamides[1]. The molecule features a five-membered lactam (pyrrolidin-2-one) core with a carboxamide group attached to the nitrogen atom.
This compound has been reported to be found in various organisms, including the plants Lindera glauca and Hexalobus crispiflorus[2]. Despite its identification as a natural product, the body of literature on this compound is limited, with a notable absence of any reported total synthesis[1]. This presents an opportunity for synthetic chemists to develop a route to this molecule, which could enable further investigation into its biological properties and potential applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the characterization and quality control of any synthetically derived material.
| Property | Value | Reference |
| IUPAC Name | 2-oxopyrrolidine-1-carboxamide | --INVALID-LINK-- |
| Synonyms | This compound, 1-Carbamoyl-2-pyrrolidinone | --INVALID-LINK-- |
| CAS Number | 40451-67-0 | --INVALID-LINK-- |
| Molecular Formula | C₅H₈N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 128.13 g/mol | --INVALID-LINK-- |
| Appearance | Solid (predicted) | |
| SMILES | C1CC(=O)N(C1)C(=O)N | --INVALID-LINK-- |
| InChI Key | XYVMBSCIEDOIJQ-UHFFFAOYSA-N | --INVALID-LINK-- |
Table 1: Key Physicochemical Properties of this compound.
Proposed Total Synthesis of this compound
While no total synthesis of this compound has been formally published, a straightforward and efficient synthetic route can be proposed based on well-established principles of organic chemistry. The most logical approach involves the acylation of 2-pyrrolidinone (B116388) with a suitable carbamoylating agent. A two-step sequence is envisioned, starting from commercially available 2-pyrrolidinone.
The proposed synthetic pathway is as follows:
-
Formation of an Acyl Chloride Intermediate: 2-Pyrrolidinone is first reacted with a phosgene (B1210022) equivalent, such as triphosgene (B27547) or oxalyl chloride, to form the reactive intermediate, 2-oxopyrrolidine-1-carbonyl chloride.
-
Ammonolysis to Yield this compound: The resulting acyl chloride is then subjected to ammonolysis, reacting with ammonia (B1221849) to form the desired product, this compound.
This proposed route is advantageous due to the availability of the starting material and the generally high yields associated with these types of transformations.
Proposed Synthetic Workflow Diagram
The logical flow of the proposed synthesis is depicted in the following diagram, generated using the DOT language.
Caption: Proposed two-step synthesis of this compound from 2-pyrrolidinone.
Hypothetical Experimental Protocols
The following are detailed, hypothetical experimental protocols for the proposed synthesis of this compound. These protocols are based on standard laboratory procedures for similar chemical transformations and are intended to serve as a starting point for experimental work.
Step 1: Synthesis of 2-Oxopyrrolidine-1-carbonyl Chloride
Materials:
-
2-Pyrrolidinone (1.0 eq)
-
Triphosgene (0.4 eq) or Oxalyl Chloride (1.2 eq)
-
Triethylamine (B128534) (1.2 eq, if using triphosgene)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet is charged with 2-pyrrolidinone and anhydrous DCM.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of triphosgene (dissolved in anhydrous DCM) or neat oxalyl chloride is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C. If using triphosgene, triethylamine is added concurrently to neutralize the generated HCl.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of quenched aliquots.
-
Upon completion, the reaction mixture containing the crude 2-oxopyrrolidine-1-carbonyl chloride is used directly in the next step without purification due to its reactive nature.
Step 2: Synthesis of this compound (2-Oxo-1-pyrrolidinecarboxamide)
Materials:
-
Crude 2-Oxopyrrolidine-1-carbonyl Chloride solution from Step 1 (1.0 eq)
-
Ammonia solution (0.5 M in dioxane or aqueous ammonium (B1175870) hydroxide, ~5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
The crude solution of 2-oxopyrrolidine-1-carbonyl chloride in DCM is cooled to 0 °C in an ice bath.
-
The ammonia solution is added dropwise to the vigorously stirred reaction mixture. A white precipitate may form.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, and the aqueous layer is extracted three times with DCM.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure product.
-
The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Conclusion and Future Outlook
This compound represents a simple yet synthetically un-explored natural product. This whitepaper has identified the compound and its natural origins, and in the absence of a published total synthesis, has provided a robust and feasible synthetic proposal. The outlined two-step approach, starting from the readily available 2-pyrrolidinone, offers a direct and efficient route to access this molecule. The provided hypothetical experimental protocols serve as a practical guide for researchers to undertake the synthesis of this compound.
The successful synthesis of this compound will be a valuable contribution to the field of natural product synthesis. It will not only complete the scientific narrative for this molecule but also provide the necessary material for a thorough investigation of its biological activities. This could, in turn, open new avenues for drug discovery and development, particularly if this compound or its derivatives exhibit interesting pharmacological properties. Future work should focus on the execution of this proposed synthesis, the full characterization of the synthetic product, and a comprehensive evaluation of its biological profile.
References
The Squamolone Biosynthetic Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalene (B77637) (CHO), a 30-carbon isoprenoid, is a vital metabolic intermediate in the biosynthesis of all steroids, including cholesterol in animals and ergosterol (B1671047) in fungi. Its unique physical and chemical properties also make it a valuable ingredient in the pharmaceutical, cosmetic, and nutraceutical industries. The production of squalene is a tightly regulated process, originating from the universal precursors of isoprenoid biosynthesis, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). This technical guide provides a comprehensive overview of the squamolone (presumed to be a misspelling of squalene) biosynthetic pathway, detailing the core enzymatic steps, regulatory mechanisms, and key experimental protocols for its study.
The Squalene Biosynthetic Pathway
The biosynthesis of squalene is a multi-step process that can be divided into two main stages: the synthesis of the C15 precursor farnesyl pyrophosphate (FPP) and the head-to-head condensation of two FPP molecules to form squalene.
Upstream Pathways: Synthesis of Isoprenoid Precursors
Eukaryotes and archaea primarily utilize the mevalonate (B85504) (MVA) pathway to produce IPP and DMAPP, starting from acetyl-CoA. In contrast, most bacteria, plastid-containing eukaryotes (like plants), and some protozoa employ the methylerythritol 4-phosphate (MEP) pathway , which begins with pyruvate (B1213749) and glyceraldehyde 3-phosphate.
The MVA pathway is a series of six enzymatic reactions:
-
Thiolase (Acetoacetyl-CoA thiolase) catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.
-
HMG-CoA synthase condenses acetoacetyl-CoA with another molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
-
HMG-CoA reductase (HMGR) , the rate-limiting enzyme of the MVA pathway, reduces HMG-CoA to mevalonate. This step is a major point of regulation.
-
Mevalonate kinase phosphorylates mevalonate to form mevalonate-5-phosphate.
-
Phosphomevalonate kinase further phosphorylates mevalonate-5-phosphate to produce mevalonate-5-pyrophosphate.
-
Mevalonate pyrophosphate decarboxylase decarboxylates mevalonate-5-pyrophosphate to yield IPP.
An isopentenyl pyrophosphate isomerase then interconverts IPP and DMAPP.
Farnesyl Pyrophosphate (FPP) Synthesis
Farnesyl pyrophosphate synthase (FPPS) , a key enzyme in isoprenoid biosynthesis, catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the C15 compound, farnesyl pyrophosphate (FPP).
Squalene Synthesis
The final and committed step in squalene biosynthesis is catalyzed by squalene synthase (SQS) , also known as farnesyl-diphosphate farnesyltransferase. This enzyme carries out a two-step reductive dimerization of two FPP molecules:
-
Condensation: Two molecules of FPP are condensed to form an intermediate called presqualene pyrophosphate (PSPP).
-
Reduction: PSPP undergoes a rearrangement and is subsequently reduced by NADPH to form squalene.
This reaction is a critical branch point, diverting FPP away from the synthesis of other isoprenoids like dolichols and ubiquinones, and committing it to sterol biosynthesis.
Quantitative Data
Enzyme Kinetic Parameters
The kinetic properties of key enzymes in the squalene biosynthetic pathway have been characterized in various organisms.
| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Reference |
| HMG-CoA Reductase (HMGR) | Homo sapiens | HMG-CoA | 4 | - | [1] |
| Burkholderia cenocepacia | HMG-CoA | 23 ± 2 | 1.8 ± 0.1 U/mg | [2] | |
| Farnesyl Pyrophosphate Synthase (FPPS) | Homo sapiens | IPP | 0.6 | kcat = 38/min (with GPP) | [3] |
| Homo sapiens | GPP | 0.7 | kcat = 38/min | [3] | |
| Rattus norvegicus | FPP | Kd = 2.8 nM | kcat = 0.06 s-1 | [4] | |
| Squalene Synthase (SQS) | Saccharomyces cerevisiae (recombinant, truncated) | FPP | 40 | kcat = 3.3 s-1 | [5] |
| Trypanosoma cruzi (recombinant, truncated) | FPP | 1.11 ± 0.09 | kcat = 1.05 s-1 | [6] | |
| Trypanosoma cruzi (recombinant, truncated) | NADPH | 11.8 ± 1.1 | kcat = 1.29 s-1 | [6] | |
| Thermosynechococcus elongatus BP-1 (recombinant) | FPP | 0.97 ± 0.10 | kcat = 1.74 ± 0.04 s-1 | [7] |
Metabolite Concentrations and Squalene Yields
Metabolic engineering efforts have led to significant increases in squalene production in various host organisms.
| Host Organism | Engineering Strategy | Squalene Titer | Reference |
| Saccharomyces cerevisiae | Overexpression of tHMG1 and SQS, downregulation of ERG1 | 255.11 mg/L | |
| Yarrowia lipolytica | Optimization of MVA pathway, pH control, and mitigation of competing pathways | 502.7 mg/L | [8][9] |
| Escherichia coli | Co-expression of MVA and MEP pathways, optimization of SQS | 1274 mg/L | [10][11] |
Regulatory Mechanisms
The biosynthesis of squalene is intricately regulated at multiple levels to meet the cellular demand for sterols and other isoprenoids while preventing the accumulation of toxic intermediates.
Transcriptional Regulation: The SREBP Pathway
The primary mechanism for regulating the MVA pathway and subsequent squalene synthesis in mammals is through the Sterol Regulatory Element-Binding Protein (SREBP) family of transcription factors, particularly SREBP-2.
-
Low Sterol Levels: When cellular sterol levels are low, SREBP-2 is transported from the endoplasmic reticulum (ER) to the Golgi apparatus. In the Golgi, it is proteolytically cleaved, releasing its N-terminal domain. This active fragment translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, upregulating the transcription of genes encoding enzymes of the MVA pathway, including HMG-CoA reductase and squalene synthase.
-
High Sterol Levels: When cellular sterol levels are high, the transport of SREBP-2 to the Golgi is blocked, preventing its activation and leading to the downregulation of the biosynthetic pathway.
Post-Translational Regulation of HMG-CoA Reductase
HMG-CoA reductase, as the rate-limiting enzyme, is subject to additional layers of regulation:
-
Degradation: High levels of sterols and certain mevalonate-derived metabolites promote the ubiquitination and subsequent proteasomal degradation of HMG-CoA reductase.
-
Phosphorylation: HMG-CoA reductase can be inactivated by phosphorylation, catalyzed by AMP-activated protein kinase (AMPK).
Crosstalk with Other Signaling Pathways
Recent studies have highlighted the interplay between the sterol biosynthetic pathway and other major signaling cascades:
-
MAPK Pathway: The accumulation of specific sterol precursors has been shown to selectively target and disrupt the ERK-like mitogen-activated protein (MAP) kinase (MAK-1) signaling cascade in fungi.[12][13][14] Furthermore, cholesterol levels can influence the adaptive resistance of tumors to MAPK pathway inhibitors.[15]
-
PI3K/Akt Pathway: There is significant crosstalk between the PI3K/Akt and MVA pathways. Inhibition of the MVA pathway with statins can suppress Akt activation, and conversely, MEK inhibition can lead to the activation of PI3K-Akt signaling, a resistance mechanism that can be overcome by blocking the MVA pathway.[16]
Experimental Protocols
Cloning of a Squalene Synthase (SQS) Gene
This protocol provides a general workflow for cloning an SQS gene from a plant source.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the plant tissue of interest (e.g., leaves, roots) using a suitable RNA extraction kit or a TRIzol-based method.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and an oligo(dT) or random primers.
-
-
PCR Amplification:
-
Design degenerate or specific primers based on conserved regions of known SQS genes from other plant species.
-
Perform PCR using the synthesized cDNA as a template. PCR conditions (annealing temperature, extension time) should be optimized based on the primers and polymerase used.
-
Analyze the PCR products by agarose (B213101) gel electrophoresis.
-
-
Cloning and Sequencing:
-
Excise the PCR product of the expected size from the agarose gel and purify it using a gel extraction kit.
-
Ligate the purified PCR product into a suitable cloning vector (e.g., pGEM-T Easy, pJET1.2).
-
Transform the ligation mixture into competent E. coli cells (e.g., DH5α).
-
Select positive clones by blue-white screening or antibiotic resistance.
-
Isolate plasmid DNA from positive clones and sequence the insert to confirm the identity of the SQS gene.
-
Heterologous Expression and Purification of Recombinant SQS in E. coli
This protocol describes the expression and purification of a C-terminally truncated, soluble form of SQS.
-
Expression Vector Construction:
-
Amplify the coding sequence of the SQS gene, excluding the C-terminal transmembrane domain, using PCR with primers containing appropriate restriction sites.
-
Digest the PCR product and a suitable expression vector (e.g., pET-28a(+), which adds an N-terminal His6-tag) with the corresponding restriction enzymes.
-
Ligate the digested insert and vector and transform into E. coli DH5α.
-
Verify the construct by sequencing.
-
-
Protein Expression:
-
Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to culture the cells at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance the production of soluble protein.
-
-
Protein Purification:
-
Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM).
-
Elute the His-tagged SQS protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Analyze the purified protein by SDS-PAGE.
-
In Vitro Squalene Synthase Activity Assay
This assay measures the activity of SQS by monitoring the consumption of NADPH, which has a characteristic absorbance at 340 nm.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
The reaction mixture should contain the reaction buffer, NADPH (e.g., 100 µM), farnesyl pyrophosphate (FPP) (e.g., 50 µM), and the purified SQS enzyme.
-
-
Assay Procedure:
-
Add all components except the enzyme to a cuvette and incubate at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the purified SQS enzyme.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH consumption is proportional to the SQS activity.
-
Quantification of Squalene by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the quantification of squalene from yeast cell cultures.
-
Sample Preparation and Extraction:
-
Harvest a known amount of yeast cells by centrifugation.
-
Perform saponification of the cell pellet by heating with ethanolic KOH to hydrolyze lipids and release squalene.
-
Extract the non-saponifiable lipids, including squalene, with an organic solvent such as hexane (B92381) or petroleum ether.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Derivatization (Optional but Recommended):
-
To improve the chromatographic properties of other lipids that may be present, the dried extract can be derivatized (e.g., silylation with BSTFA) to convert polar hydroxyl groups to more volatile TMS ethers.
-
-
GC-MS Analysis:
-
Re-dissolve the dried extract in a suitable solvent (e.g., hexane).
-
Inject an aliquot of the sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
-
Use a temperature program that allows for the separation of squalene from other components.
-
The mass spectrometer can be operated in full scan mode to identify squalene based on its mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of squalene of known concentrations.
-
An internal standard (e.g., squalane) should be added to both the standards and the samples before extraction to correct for variations in extraction efficiency and injection volume.
-
The concentration of squalene in the sample is determined by comparing its peak area (or the ratio of its peak area to that of the internal standard) to the calibration curve.
-
Visualizations
Biosynthetic Pathway Diagrams
Caption: The Squalene Biosynthetic Pathway.
Regulatory Pathway Diagram
Caption: SREBP-mediated regulation of sterol biosynthesis.
Experimental Workflow Diagram
Caption: Workflow for cloning a squalene synthase gene.
References
- 1. The Increasingly Complex Mechanism of HMG-CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic characterization of an oxidative, cooperative HMG-CoA reductase from Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesyl pyrophosphate synthase: real-time kinetics and inhibition by nitrogen-containing bisphosphonates in a scintillation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein farnesyltransferase: kinetics of farnesyl pyrophosphate binding and product release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yeast squalene synthase: expression, purification, and characterization of soluble recombinant enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cloning, Solubilization, and Characterization of Squalene Synthase from Thermosynechococcus elongatus BP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Accumulation of specific sterol precursors targets a MAP kinase cascade mediating cell–cell recognition and fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accumulation of specific sterol precursors targets a MAP kinase cascade mediating cell-cell recognition and fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Cholesterol Regulates the Tumor Adaptive Resistance to MAPK Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Blockage of the mevalonate pathway overcomes the apoptotic resistance to MEK inhibitors with suppressing the activation of Akt in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Natural Reserves of Squalene: A Technical Guide for Researchers
An In-Depth Examination of Plant-Based and Marine Sources, Extraction Methodologies, and Biosynthetic Pathways
Introduction
This technical guide provides a comprehensive overview of the natural sources of Squalene (B77637), a triterpene of significant interest to the pharmaceutical, cosmetic, and nutraceutical industries. It is important to note that the term "Squamolone" as initially queried did not yield relevant scientific data; therefore, this document will focus on the well-documented compound Squalene. Squalene serves as a crucial intermediate in the biosynthesis of sterols, including cholesterol in animals and phytosterols (B1254722) in plants.[1][2] Its unique chemical structure and biological activities, such as antioxidant, emollient, and potential anti-cancer properties, have driven extensive research into its natural origins and extraction methods.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on Squalene's natural reservoirs, quantitative data, and the experimental protocols for its isolation and analysis.
Natural Sources of Squalene
Squalene is widely distributed in nature, found in various plant, animal, and microbial sources.[3][4] Historically, the liver of deep-sea sharks was the primary commercial source, prized for its high Squalene content.[1][5] However, due to ethical and sustainability concerns regarding marine ecosystems, there has been a significant shift towards identifying and utilizing plant-based and microbial sources.[3][5]
Among plant sources, Amaranth (B1665344) seed oil and olive oil are the most prominent and economically viable alternatives, containing substantial concentrations of Squalene.[3][5] Other vegetable oils, such as those from rice bran, palm, and wheat germ, also contain Squalene, albeit in lower concentrations.[1][4] The concentration of Squalene can vary significantly depending on the species, genotype, geographical location, and extraction method employed.[1]
Quantitative Data on Squalene Content
The following table summarizes the Squalene content in various natural sources, providing a comparative overview for researchers seeking to identify high-yield starting materials.
| Natural Source | Squalene Concentration | Reference |
| Animal Sources | ||
| Shark Liver Oil | Remains the richest natural source | [1] |
| Plant Sources | ||
| Amaranth Seed Oil | 10.4 - 73.0 g/kg of oil | [1] |
| Amaranth Seed | 4.16 g/kg of seed | [1] |
| Olive Oil | 1.7 - 4.6 g/kg of oil; up to 564 mg/100 g | [1] |
| Olive Oil Deodorizer Distillate (OODD) | Initial amount of 24.10% (wt/wt) | [1] |
| Palm Oil | 250 - 540 mg/L | [1] |
| Palm Oil Deodorizer Distillate (PODD) | 2,400 - 13,500 mg/L | [1] |
| Grape Seed Oil | 14.1 mg/100 g | [1] |
| Hazelnut Oil | 27.9 mg/100 g | [1] |
| Peanut Oil | 27.4 mg/100 g | [1] |
| Corn Oil | 0.1 - 0.17 g/kg of oil; up to 27.4 mg/100 g | [1] |
| Soybean Oil | 0.03 - 0.2 g/kg of oil; up to 9.9 mg/100 g | [1] |
| Sunflower Oil | 0 - 0.19 g/kg of oil | [1] |
| Wheat Germ Oil | Mentioned as a source | [4] |
Experimental Protocols for Squalene Isolation and Quantification
The extraction and purification of Squalene from its natural sources are critical steps for its utilization in various applications. The choice of extraction method can significantly impact the yield and purity of the final product.
Solvent Extraction (Soxhlet Extraction)
This traditional method is widely used for the extraction of lipids, including Squalene, from solid matrices.
-
Principle: The solid material containing Squalene is placed in a thimble, and a suitable organic solvent is continuously refluxed through the sample. The solvent dissolves the Squalene, which is then collected in the distillation flask.
-
Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser, and extraction thimble.
-
Solvent: Hexane is a commonly used solvent due to its low cost and high extraction efficiency.[6] Petroleum ether is also utilized.[1]
-
Procedure:
-
The dried and ground plant material (e.g., amaranth seeds) is placed in the extraction thimble.
-
The thimble is placed in the Soxhlet extractor.
-
The round-bottom flask is filled with the extraction solvent (e.g., hexane).
-
The apparatus is assembled, and the solvent is heated to its boiling point.
-
The extraction is carried out for a specified period (e.g., several hours) until the extraction is complete.
-
The solvent is then evaporated under reduced pressure to obtain the crude extract containing Squalene.
-
-
Notes: While effective, this method may involve the use of large volumes of organic solvents, which can have environmental and safety implications.[6]
Supercritical Fluid Extraction (SFE)
SFE is a more modern and environmentally friendly technique that utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent.
-
Principle: Supercritical CO₂ has properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled to selectively extract Squalene.[7]
-
Apparatus: Supercritical fluid extractor, which includes a high-pressure pump, an extraction vessel, a pressure regulator, and a collection vessel.
-
Solvent: Supercritical Carbon Dioxide (SC-CO₂). A co-solvent may be added to enhance extraction efficiency.[6]
-
Procedure (Example for Amaranth Oil):
-
The ground amaranth seeds are packed into the extraction vessel.
-
The system is pressurized with CO₂ to the desired level (e.g., 200 bar).
-
The temperature of the extraction vessel is raised to the setpoint (e.g., 50°C).
-
The supercritical CO₂ is then passed through the extraction vessel at a specific flow rate (e.g., 2.0 SL/min) for a defined duration (e.g., 2 hours).[1]
-
The pressure is then reduced in the collection vessel, causing the CO₂ to return to its gaseous state and the extracted Squalene to precipitate.
-
-
Advantages: SFE offers high selectivity, shorter extraction times, and avoids the use of toxic organic solvents, resulting in a high-purity extract.[3][6] For instance, SC-CO₂ extraction from amaranth oil yielded a squalene concentration of 15.3% (wt), compared to 6.0% (wt) with Soxhlet extraction using petroleum ether.[1]
Quantitative Determination of Squalene
After extraction, the concentration of Squalene is typically determined using chromatographic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the identification and quantification of volatile and semi-volatile compounds like Squalene. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum for identification and quantification.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, often with a UV or evaporative light scattering detector (ELSD), for the quantification of Squalene.
Biosynthesis of Squalene
Squalene is synthesized in plant cells via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway.[2] Both pathways lead to the formation of isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are the universal five-carbon building blocks for all isoprenoids.
Caption: Biosynthesis of Squalene via the MVA and MEP pathways.
Conclusion
Squalene remains a compound of high interest for various industrial applications. While shark liver oil has historically been the primary source, the focus has rightly shifted to sustainable plant-based alternatives, with amaranth and olive oils being the most promising. This guide has provided a technical overview of the key natural sources of Squalene, presented quantitative data to aid in source selection, and detailed the principal extraction methodologies. The choice of extraction technique, particularly the use of supercritical fluid extraction, can significantly enhance the yield and purity of Squalene, paving the way for its broader application in a more sustainable manner. Further research into optimizing extraction protocols and exploring novel microbial production platforms will be crucial in meeting the growing global demand for this valuable natural compound.[3]
References
- 1. Methods for Obtaining and Determination of Squalene from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijeab.com [ijeab.com]
- 7. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Squamolone: Unraveling the Mechanism of a Phantom Molecule
Despite a comprehensive search of scientific literature and chemical databases, the molecule "squamolone" and its purported mechanism of action remain elusive. Information regarding its biological activity, particularly in the context of cancer therapeutics, is non-existent in published research. This suggests that "this compound" may be a misnomer, a hypothetical compound not yet synthesized or characterized, or a proprietary name not disclosed in public domains.
Initial database searches confirm the existence of a chemical entity with the molecular formula C5H8N2O2, registered as "this compound" in PubChem[1]. However, this entry lacks any associated biological data, experimental protocols, or links to scientific studies. Further investigation into keywords such as "this compound cancer," "this compound apoptosis," and "this compound signaling pathways" yielded no relevant results.
It is possible that the query intended to investigate "squalene," a well-researched triterpene and a key intermediate in cholesterol biosynthesis. Squalene (B77637) has demonstrated chemopreventive properties in various cancer models, including colon cancer.[2][3] Its proposed mechanisms of action include the inhibition of Ras farnesylation, modulation of carcinogen activation, and antioxidant activities.[3]
Another possibility is a confusion with compounds investigated for their efficacy against squamous cell carcinoma. For instance, pyrrolo-1,5-benzoxazepines (PBOXs) have been identified as microtubule-targeting agents that induce apoptosis in oral squamous carcinoma cells.[4] Similarly, piperine, a component of black pepper, has been shown to trigger apoptosis in human oral squamous carcinoma cells through cell cycle arrest and mitochondrial oxidative stress.
The lack of available data on "this compound" prevents the creation of the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Without foundational research, any attempt to delineate a mechanism of action would be purely speculative.
Researchers, scientists, and drug development professionals interested in the therapeutic potential of novel compounds are encouraged to verify the nomenclature and existence of the molecule of interest through established chemical and biological databases. In the case of "this compound," further clarification is required to proceed with any meaningful scientific investigation.
References
- 1. 2-Oxo-1-pyrrolidinecarboxamide | C5H8N2O2 | CID 326996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemopreventive effect of squalene on colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Squalene: potential chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis in oral squamous carcinoma cells by pyrrolo-1,5-benzoxazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Pyrrolidine Carboxamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine (B122466) ring is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[1][2] Among its many derivatives, pyrrolidine carboxamides have garnered significant attention due to their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[3] This technical guide provides an in-depth overview of the biological activities of pyrrolidine carboxamides, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Quantitative Bioactivity Data of Pyrrolidine Carboxamides
The biological efficacy of various pyrrolidine carboxamide derivatives has been quantified across numerous studies. The following tables summarize key inhibitory and cytotoxic concentrations against different targets and cell lines.
Table 1: Anticancer Activity of Pyrrolidine Carboxamide Derivatives
| Compound Class | Specific Derivative | Target/Cell Line | Bioactivity (IC₅₀/GI₅₀) | Reference Compound | Reference Bioactivity (IC₅₀) |
| Pyrrolidine Aryl Carboxamide | Compound 10m | Hepatocellular Carcinoma (HCC) | More potent than Sorafenib | Sorafenib | ~2-fold less potent than 10m |
| Dispiro Pyrrolidine Quinolone | Compound 37e | MCF-7 | 17 µM | Doxorubicin | 16 µM |
| Dispiro Pyrrolidine Quinolone | Compound 37e | HeLa | 19 µM | Doxorubicin | 18 µM |
| Phenyl Dispiro Pyrrolidine Quinolone | Compounds 36a-f | MCF-7 | 22-29 µM | Doxorubicin | 16 µM |
| Phenyl Dispiro Pyrrolidine Quinolone | Compounds 36a-f | HeLa | 26-37 µM | Doxorubicin | 18 µM |
| Thiosemicarbazone Pyrrolidine–Copper(II) Complex | Copper complex 37a | SW480 | 0.99 ± 0.09 µM | Cisplatin | 3.5 ± 0.3 µM |
| Thiosemicarbazone Pyrrolidine–Copper(II) Complex | Copper complex 37b | SW480 | 3.7 ± 0.1 µM | Cisplatin | - |
| Pyrrolidine-carboxamide | Compound 7g | A-549, MCF-7, HT-29 (mean) | 0.90 µM | Doxorubicin | 1.10 µM |
| Pyrrolidine-carboxamide | Compounds 7e, 7g, 7k, 7n, 7o | EGFR | 87-107 nM | Erlotinib | 80 nM |
| Pyrrolidine-carboxamide | Compounds 7e, 7g, 7k, 7n, 7o | CDK2 | 15-31 nM | Dinaciclib | 20 nM |
Table 2: Antimicrobial and Enzyme Inhibitory Activity of Pyrrolidine Carboxamide Derivatives
| Compound Class | Specific Derivative | Target Enzyme/Organism | Bioactivity (IC₅₀/MIC) |
| Pyrrolidine Carboxamide | d6 | Mycobacterium tuberculosis InhA | 10.05 µM |
| Pyrrolidine Carboxamide | p37 | Mycobacterium tuberculosis InhA | 4.47 µM |
| Pyrrolidine Carboxamide | Optimized derivative | Mycobacterium tuberculosis InhA | 62 nM |
| Pyrrolidine Carboxamide | d12 | Mycobacterium tuberculosis H37Rv | 62.5 µM |
| Pyrrolidine Carboxamide | p67 | Mycobacterium tuberculosis H37Rv | 62.5 µM |
| N-(2'-nitrophenyl)pyrrolidine-2-carboxamide | 4b | Staphylococcus aureus | 15.6 µg/mL |
| Sulphonamide pyrolidine carboxamide | 10o | Plasmodium falciparum | IC₅₀ = 2.40–8.30 μM |
| Pyrrolidine amide | 4g | N-acylethanolamine acid amidase (NAAA) | Low micromolar |
Key Signaling Pathways and Mechanisms of Action
Pyrrolidine carboxamides exert their biological effects through various mechanisms, including the induction of apoptosis in cancer cells and the inhibition of essential microbial enzymes.
PKCδ-Mediated Apoptosis in Cancer
Several pyrrolidine carboxamide analogues have been shown to induce apoptosis in cancer cells through a mechanism involving the activation of Protein Kinase C delta (PKCδ).[4] Upon activation by certain stimuli, including DNA damage, PKCδ can be proteolytically cleaved by caspase-3. The resulting catalytic fragment of PKCδ translocates to the nucleus, where it phosphorylates downstream targets, ultimately leading to the execution of apoptosis.[5]
Caption: PKCδ-mediated apoptotic pathway.
Inhibition of Mycobacterium tuberculosis InhA
A significant number of pyrrolidine carboxamides have been identified as potent inhibitors of the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis.[6][7] InhA is a crucial enzyme in the mycobacterial fatty acid synthase-II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[8][9][10] By inhibiting InhA, these compounds disrupt cell wall synthesis, leading to bacterial death.
Caption: Mechanism of InhA inhibition.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of pyrrolidine carboxamides.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Pyrrolidine carboxamide test compounds
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolidine carboxamide derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[3]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
References
- 1. The localization of protein kinase Cdelta in different subcellular sites affects its proapoptotic and antiapoptotic functions and the activation of distinct downstream signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. inotiv.com [inotiv.com]
- 5. PKCdelta signaling: mechanisms of DNA damage response and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 8. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. researchgate.net [researchgate.net]
In Silico Screening of Squamolone Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the in silico screening and identification of potential molecular targets for Squamolone, a naturally occurring pyrrolidinecarboxamide.[1][2] Given the limited published research on this compound, this document outlines a robust, multi-step computational workflow coupled with experimental validation strategies to elucidate its mechanism of action and therapeutic potential.
Introduction to this compound and In Silico Drug Discovery
This compound is a small molecule belonging to the pyrrolidinecarboxamide class of organic compounds.[1] While its presence has been reported in various plant species, its biological activity and molecular targets remain largely unexplored.[2] In silico screening methods offer a time- and cost-effective approach to navigate the vast landscape of the human proteome and identify potential protein targets for novel compounds like this compound.[3] These computational techniques, including molecular docking, virtual screening, and molecular dynamics simulations, allow for the prediction and analysis of compound-protein interactions, thereby prioritizing targets for subsequent experimental validation.
The overall workflow for the in silico screening of this compound targets is a sequential process that begins with broad, high-throughput screening and progressively refines the list of potential targets through more rigorous computational and experimental validation.
In Silico Screening Workflow
Target Identification and Prioritization
The initial step involves identifying a pool of potential protein targets. As there is little to no literature on this compound's biological effects, a broad approach is necessary.
-
Reverse Docking: This is the primary strategy. The 3D structure of this compound is docked against a large library of protein structures (e.g., the Protein Data Bank - PDB) to identify proteins with high binding affinity.
-
Targeting Cancer-Related Proteins: A common approach for natural products is to screen them against proteins known to be involved in cancer signaling pathways, due to the frequent discovery of anti-cancer properties in such compounds.
Molecular Docking
Once a set of potential targets is identified, molecular docking is performed to predict the binding mode and affinity of this compound to each protein.
Table 1: Example of Molecular Docking Results for this compound
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Protein Kinase A | 1ATP | -8.5 | LYS72, GLU91 | Hydrogen Bond |
| VAL57, LEU173 | Hydrophobic | |||
| Cyclin-Dependent Kinase 2 | 1HCK | -8.2 | LYS33, ASP145 | Hydrogen Bond, Salt Bridge |
| ILE10, PHE80 | Hydrophobic | |||
| B-cell lymphoma 2 | 2W3L | -7.9 | ARG139, TYR101 | Hydrogen Bond, Pi-Alkyl |
| ALA142, PHE105 | Hydrophobic |
ADMET Prediction
The pharmacokinetic and toxicological properties of this compound are crucial for its potential as a drug candidate. These are predicted computationally.
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Well absorbed from the gut |
| Caco-2 Permeability | High | High potential for cell membrane permeability |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cause CNS side effects |
| Plasma Protein Binding | ~85% | Moderate binding to plasma proteins |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions |
| Excretion | ||
| Renal Organic Cation Transporter 2 | Substrate | Likely excreted via the kidneys |
| Toxicity | ||
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
| Ames Mutagenicity | Non-mutagenic | Unlikely to be carcinogenic |
| Hepatotoxicity | Low risk | Low risk of liver damage |
Molecular Dynamics (MD) Simulation
MD simulations are performed on the most promising this compound-protein complexes from the docking studies to assess their stability over time. A stable complex is indicated by a low root-mean-square deviation (RMSD) of the ligand within the protein's binding pocket.
Experimental Validation Protocols
In silico predictions must be validated through wet-lab experiments. The following are standard protocols for the initial validation of computational hits.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Culture: Plate cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Western Blotting
Objective: To investigate the effect of this compound on the expression levels of the predicted target protein and downstream signaling molecules.
Methodology:
-
Cell Lysis: Treat cells with this compound at its IC50 concentration for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the target protein (and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Hypothetical Targeted Signaling Pathway
Based on common anti-cancer mechanisms of natural products, a plausible hypothesis is that this compound could interfere with a pro-survival signaling pathway, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.
Conclusion
The in silico screening and experimental validation workflow detailed in this guide provides a systematic and resource-efficient strategy to uncover the molecular targets of this compound. By integrating computational predictions with targeted laboratory experiments, researchers can effectively navigate the complexities of drug discovery and potentially unveil novel therapeutic applications for this natural product. The successful identification and validation of this compound's targets will be a critical step in its development as a potential lead compound for new drug therapies.
References
Squamolone: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and predicted characteristics of squamolone (2-oxo-1-pyrrolidinecarboxamide) concerning its solubility and stability. Due to the limited publicly available experimental data for this compound, this guide incorporates information from structurally related compounds, such as 2-pyrrolidinone (B116388) and piracetam (B1677957), to provide a predictive assessment. All extrapolations are clearly noted.
Core Compound Properties
This compound, also known as 2-oxo-1-pyrrolidinecarboxamide, is a derivative of 2-pyrrolidinone. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O₂ | PubChem |
| Molecular Weight | 128.13 g/mol | PubChem |
| Melting Point | 148 °C | PubChem |
| Appearance | Solid (Predicted) | - |
Solubility Profile
Table 2.1: Predicted Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous Buffers | High | The presence of amide and carbonyl groups suggests the potential for hydrogen bonding with water. |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | High | Similar to water, these solvents can engage in hydrogen bonding. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | The polar nature of this compound suggests good miscibility with these solvents. |
| Non-polar Solvents (e.g., Hexane, Toluene) | Low | The polar functional groups of this compound are unlikely to interact favorably with non-polar solvents. |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
This protocol outlines a standard method for determining the solubility of a compound like this compound.
Caption: Workflow for solubility determination using the shake-flask method.
Stability Profile
Direct stability studies on this compound are not extensively reported. However, forced degradation studies on the structurally similar nootropic drug, piracetam (2-oxo-1-pyrrolidine acetamide), provide valuable insights into the potential stability of the 2-pyrrolidinone core.[3][4] Piracetam has been shown to be stable under acidic, neutral, oxidative, thermal, and photolytic conditions, with degradation primarily occurring under alkaline conditions. This suggests that the lactam ring in this compound is susceptible to hydrolysis under basic conditions.
Table 3.1: Predicted Stability of this compound under Forced Degradation Conditions
| Condition | Predicted Stability | Rationale/Predicted Degradation Pathway |
| Acidic (e.g., 0.1 M HCl) | Stable | Based on the stability of piracetam under acidic conditions. |
| Alkaline (e.g., 0.1 M NaOH) | Unstable | The lactam ring is susceptible to base-catalyzed hydrolysis, leading to ring-opening. |
| Oxidative (e.g., 3% H₂O₂) | Stable | Based on the stability of piracetam under oxidative stress. |
| Thermal (e.g., 60°C) | Stable | Based on the stability of piracetam under thermal stress. |
| Photolytic (e.g., UV/Vis light) | Stable | Based on the stability of piracetam under photolytic stress. |
Experimental Protocol: Forced Degradation Study
This protocol describes a typical forced degradation study to assess the intrinsic stability of a drug substance like this compound.
Caption: General workflow for a forced degradation study.
Predicted Degradation Pathway
Based on the known chemistry of lactams, the primary degradation pathway for this compound under alkaline conditions is expected to be hydrolysis of the lactam ring.
Caption: Predicted degradation of this compound under alkaline conditions.
Analytical Considerations
A stability-indicating analytical method is crucial for accurately quantifying this compound in the presence of its potential degradation products. Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or mass spectrometric detector is a suitable technique for this purpose.
Experimental Protocol: UPLC Method Development
The following outlines a general approach for developing a UPLC method for the analysis of this compound.
Caption: Workflow for the development of a UPLC analytical method.
Conclusion
While specific experimental data for the solubility and stability of this compound is limited, a predictive understanding can be derived from its chemical structure and data from related compounds. This compound is anticipated to be a water-soluble compound with good stability under most conditions, except in alkaline environments where the lactam ring is prone to hydrolysis. The experimental protocols and predictive data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. It is strongly recommended that experimental verification of these properties be conducted for any formal development program.
References
Spectroscopic and Structural Elucidation of Squamolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Squamolone (2-oxo-1-pyrrolidinecarboxamide), a naturally occurring pyrrolidinecarboxamide. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document details the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and provides a visual representation of the general spectroscopic analysis workflow.
Core Spectroscopic Data
The structural confirmation of this compound, with the molecular formula C₅H₈N₂O₂, relies on the combined interpretation of ¹H NMR, ¹³C NMR, and Mass Spectrometry data.[1] The quantitative data from these analytical techniques are summarized in the tables below for clarity and comparative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables present the ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: While the existence of ¹³C NMR data from the University of Vienna is mentioned in chemical databases, the specific chemical shift values are not publicly available in the immediate search results.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.
Table 3: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 128 | Data not available | [M]⁺ (Molecular Ion) |
| 84 | Top Peak | Fragment |
| Further fragmentation data not available |
Note: GC-MS data from the NIST Mass Spectrometry Data Center indicates a top peak at m/z 84.[1] The molecular ion peak is expected at m/z 128, corresponding to the molecular weight of this compound.[1]
Experimental Protocols
Detailed experimental methodologies are crucial for the reproduction and validation of spectroscopic data. The following are generalized protocols for the acquisition of NMR and MS data for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
-
¹H NMR Spectroscopy:
-
The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum is acquired on the same spectrometer, typically using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC) for volatile and thermally stable compounds or by direct infusion for less volatile samples.
-
Ionization:
-
Electron Ionization (EI): For GC-MS, EI is a common method where the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Electrospray Ionization (ESI): For direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS), ESI is a soft ionization technique that is suitable for more polar and thermally labile molecules.
-
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that shows the relative intensity of each m/z value.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound, from the initial isolation to the final structural elucidation.
Caption: Workflow of Natural Product Spectroscopic Analysis.
References
The Putative Biological Role of Squamolone: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Dated: December 2, 2025
Abstract
Squamolone, a naturally occurring pyrrolidine (B122466) carboxamide, has emerged as a compound of interest in oncological research due to its demonstrated cytotoxic effects against various cancer cell lines. This document provides a comprehensive overview of the current, albeit limited, understanding of this compound's biological role, with a focus on its potential as an anticancer agent. Due to the nascent stage of research on this specific compound, this guide also incorporates plausible mechanisms of action and experimental protocols extrapolated from studies on structurally related molecules, particularly other pyrrolidine carboxamide derivatives and alkaloids isolated from the Annonaceae family. All quantitative data available in the public domain has been summarized, and hypothetical signaling pathways and experimental workflows are presented to guide future research endeavors.
Introduction
This compound, systematically named 2-oxopyrrolidine-1-carboxamide, is a small molecule with the chemical formula C₅H₈N₂O₂. It has been identified and isolated from plant species belonging to the Annonaceae family, notably Artabotrys hexapetalus and Annona muricata. Initial studies have indicated that this compound possesses cytotoxic and potential anticancer properties, making it a candidate for further investigation in drug discovery and development. This guide aims to consolidate the existing data on this compound and provide a framework for future research into its biological functions and therapeutic potential.
Quantitative Data on Cytotoxic Activity
The primary biological activity reported for this compound is its cytotoxicity against cancer cell lines. The following table summarizes the available quantitative data, specifically the half-maximal inhibitory concentration (IC₅₀) values.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| Hep G2 | Hepatocellular Carcinoma | 9.1 | (Traditional Uses, Phytochemistry and Pharmacological Activities of Annonacae)[1] |
| 2,2,15 | Hepatitis B-expressing Hepatoma | 11.0 | (Traditional Uses, Phytochemistry and Pharmacological Activities of Annonacae)[1] |
| Hep G2 | Hepatocellular Carcinoma | 2.8 | (Anti-Infective and Anti-Cancer Properties of the Annona Species)[2] |
| 2,2,15 | Hepatitis B-expressing Hepatoma | 1.6 | (Anti-Infective and Anti-Cancer Properties of the Annona Species)[2] |
| HeLa | Cervical Cancer | Activity noted | (Bioactivity, nutritional property, and rapid chemical characterization of aqueous extract of Annona muricata leaf from Mexico)[3] |
Note: For HeLa cells, the reference mentions cytotoxic activity but does not provide a specific IC₅₀ value.
Putative Mechanism of Action
While the precise mechanism of action for this compound has not been elucidated, research on related pyrrolidine carboxamide derivatives and other alkaloids from the Annonaceae family suggests several potential pathways through which it may exert its anticancer effects. These include the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.
A hypothetical signaling pathway for the induction of apoptosis by this compound, based on the activities of related compounds, is proposed below. This model suggests that this compound may trigger the intrinsic apoptotic pathway.
Caption: Putative intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available in the literature. However, based on the reported cytotoxic activity, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a likely method used. Below is a generalized protocol for such an assay.
Cell Viability Assessment using MTT Assay
This protocol provides a general framework for determining the cytotoxic effects of a compound on cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., Hep G2, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value.
-
The following diagram illustrates a typical workflow for a cell-based cytotoxicity assay.
Caption: General workflow for an in vitro cytotoxicity assay.
Conclusion and Future Directions
The available evidence, though sparse, positions this compound as a promising natural product with potential anticancer activity. Its cytotoxicity against hepatocellular carcinoma and other cancer cell lines warrants a more in-depth investigation. Future research should prioritize the following:
-
Elucidation of the Mechanism of Action: Studies are needed to determine the precise molecular targets and signaling pathways affected by this compound. This could involve investigating its effects on apoptosis, cell cycle regulation, and key oncogenic pathways.
-
In Vivo Studies: The efficacy of this compound should be evaluated in animal models of cancer to determine its therapeutic potential and assess its pharmacokinetic and pharmacodynamic properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of more potent and selective anticancer agents.
-
Detailed Toxicological Profiling: A thorough assessment of the toxicity of this compound in non-cancerous cells and in vivo is crucial for its development as a therapeutic agent.
This document serves as a foundational guide for researchers interested in exploring the biological role of this compound. The provided data and hypothetical frameworks are intended to stimulate and guide future research efforts in this promising area of natural product chemistry and oncology.
References
Methodological & Application
Application Notes and Protocols: Squamolone Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squamolone is a naturally occurring pyrrolidinecarboxamide found in various plant species, including Lindera glauca and Hexalobus crispiflorus.[1] As a member of the pyrrolidine (B122466) class of compounds, this compound and its derivatives are of significant interest to the scientific community due to their potential pharmacological activities. Research on structurally similar pyrrolidine carboxamides has revealed a range of biological effects, including anticancer, antimicrobial, and enzyme inhibitory properties.[2][3][4] This document provides a detailed protocol for the extraction and purification of this compound from plant material, as well as an overview of its potential biological activities and associated signaling pathways based on related compounds.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₈N₂O₂ |
| Molecular Weight | 128.13 g/mol |
| IUPAC Name | 2-oxopyrrolidine-1-carboxamide |
| CAS Number | 40451-67-0 |
| Class | Pyrrolidinecarboxamide |
Experimental Protocols
I. Extraction of this compound from Plant Material
This protocol outlines a comprehensive procedure for the extraction of this compound, a polar secondary metabolite, from dried and powdered plant material. The methodology is based on established techniques for the extraction of pyrrolizidine (B1209537) alkaloids and other small polar molecules from plant sources.[1]
Materials and Reagents:
-
Dried and powdered plant material (e.g., leaves or bark of Lindera glauca)
-
Methanol (B129727) (MeOH), HPLC grade
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (B109758) (CH₂Cl₂), HPLC grade
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Centrifuge
-
pH meter
-
Glassware (beakers, flasks, separatory funnels)
Procedure:
-
Maceration:
-
Weigh 100 g of dried, powdered plant material and place it in a 1 L Erlenmeyer flask.
-
Add 500 mL of methanol to the flask.
-
Seal the flask and allow it to macerate for 48 hours at room temperature with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the methanolic extract through Whatman No. 1 filter paper to remove solid plant material.
-
Wash the residue with an additional 100 mL of methanol to ensure complete extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 40°C until a crude extract is obtained.
-
-
Acid-Base Extraction:
-
Redissolve the crude extract in 100 mL of 2% aqueous HCl.
-
Transfer the acidic solution to a separatory funnel and wash three times with 50 mL of dichloromethane to remove non-polar impurities. Discard the organic layer.
-
Adjust the pH of the aqueous layer to 10 with 2M NaOH.
-
Extract the alkaline solution three times with 50 mL of dichloromethane. The this compound will partition into the organic layer.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and concentrate the organic extract to dryness using a rotary evaporator.
-
II. Purification of this compound
The crude extract obtained from the acid-base extraction is further purified using a combination of solid-phase extraction and high-performance liquid chromatography (HPLC).
Materials and Reagents:
-
Crude this compound extract
-
Silica gel for column chromatography
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol, HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Deionized water, HPLC grade
-
Formic acid, HPLC grade
-
Preparative HPLC system with a suitable column (e.g., C18)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Solid-Phase Extraction (SPE):
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the dissolved extract onto the cartridge.
-
Wash the cartridge with deionized water to remove highly polar impurities.
-
Elute the this compound-containing fraction with a step gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect the fractions and analyze them by TLC to identify the fractions containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Pool the this compound-rich fractions from the SPE step and concentrate them.
-
Dissolve the concentrated sample in the HPLC mobile phase.
-
Purify the sample using a preparative HPLC system with a C18 column.
-
A typical mobile phase could be a gradient of acetonitrile in water with 0.1% formic acid.
-
Monitor the elution profile at an appropriate wavelength (e.g., 210 nm) and collect the peaks corresponding to this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Quantitative Data Summary
The following table provides an example of the expected yield and purity at each stage of the extraction and purification process. Please note that these values are illustrative and actual results may vary depending on the plant source and experimental conditions.
| Step | Starting Material (g) | Yield (mg) | Purity (%) |
| Crude Methanolic Extract | 100 | 10,000 | ~1 |
| Acid-Base Extracted Fraction | 10 | 500 | ~10 |
| SPE Purified Fraction | 0.5 | 150 | ~40 |
| HPLC Purified this compound | 0.15 | 50 | >98 |
Experimental Workflows and Signaling Pathways
Diagrams
Caption: Workflow for the extraction and purification of this compound.
Caption: Putative signaling pathway for a this compound analogue.
Biological Activity and Potential Signaling Pathway
While specific biological activities for this compound are not extensively documented, studies on related pyrrolidine carboxamide derivatives have shown promising results, particularly in the area of oncology.
Some synthetic analogues of this compound have demonstrated anticancer properties by inducing apoptosis (programmed cell death) in cancer cell lines. One of the proposed mechanisms for this activity involves the activation of Protein Kinase C delta (PKCδ), a member of the protein kinase C family of enzymes that are involved in various cellular signaling pathways. The activation of PKCδ can trigger a downstream cascade of events leading to the execution of apoptosis.
It is important to note that this signaling pathway has been proposed for synthetic analogues and further research is required to determine if this compound itself exhibits similar activity and engages the same molecular targets. The potential for this compound and its derivatives to modulate this and other cellular pathways makes them attractive candidates for further investigation in drug discovery and development.
Conclusion
This application note provides a detailed, adaptable protocol for the extraction and purification of this compound from plant sources. The methodologies are based on established principles for natural product chemistry and can be optimized for specific applications. The potential biological activities of this compound, inferred from related compounds, highlight the importance of further research into its pharmacological properties and mechanism of action. The protocols and information presented herein serve as a valuable resource for researchers interested in the isolation and characterization of this and other bioactive small molecules.
References
Application Notes and Protocols for the LC-MS/MS Analysis of Squalamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed overview of the analytical methodologies for the quantitative analysis of squalamine (B192432) in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While the initial topic specified "Squamolone," a thorough literature search revealed a significant lack of specific LC-MS/MS data for this compound (2-oxo-1-pyrrolidinecarboxamide, C₅H₈N₂O₂). Conversely, a substantial body of research exists for the analysis of squalamine ((24R)-3β-({3-[(3-Aminopropyl)amino]propyl}amino)-7α-hydroxycholestan-24-yl hydrogen sulfate, C₃₄H₆₅N₃O₅S), a natural aminosterol with demonstrated anti-angiogenic and anti-viral properties.[1][2] Given the disparity in available data and the distinct chemical nature of these compounds, this application note will focus on the well-documented LC-MS/MS analysis of squalamine.
Squalamine's unique physicochemical properties, including its ability to form non-volatile salts, present challenges for mass spectrometric analysis.[3] The methods detailed below have been developed and validated to overcome these challenges, enabling sensitive and accurate quantification in complex biological samples such as human plasma.[3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of squalamine in human plasma, based on a validated bioanalytical method.[3]
| Parameter | Value | Reference |
| Linearity Range | 5 - 1000 ng/mL | |
| Correlation Coefficient (R²) | > 0.999 | |
| Internal Standard (IS) | Deuterated squalamine | |
| Ionization Mode | Positive Electrospray Ionization (ESI) | |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
A robust solid phase extraction technique is utilized to extract squalamine from human plasma, ensuring a clean sample for LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
Waters Oasis HLB SPE cartridges
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium (B1175870) hydroxide
-
Internal Standard (Deuterated squalamine) working solution
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Sample Pre-treatment: To a 200 µL aliquot of human plasma, add 20 µL of the internal standard working solution. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the Waters Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute squalamine and the internal standard from the cartridge with 1 mL of methanol containing 2% ammonium hydroxide.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. The choice of reconstitution solution can significantly impact sensitivity. Vortex for 1 minute before injection into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer equipped with a positive electrospray ionization source
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used. For example, a ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 3.5 µm) has been shown to be effective for similar compounds.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: A gradient elution is employed to ensure optimal separation. A typical gradient might be:
-
0-2 min: 90% A
-
2-3 min: 90% to 50% A
-
3-6 min: 50% A
-
6-7 min: 50% to 90% A
-
7-10 min: 90% A
-
-
Injection Volume: 10 µL
Mass Spectrometric Conditions:
-
Ionization: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for squalamine and its deuterated internal standard need to be optimized on the specific mass spectrometer being used. The selection of these transitions is crucial for the selectivity of the method.
-
Collision Energy (CE): Optimized for each MRM transition to achieve the most stable and intense product ion signal.
-
Other Parameters: Parameters such as declustering potential (DP), entrance potential (EP), and collision cell exit potential (CXP) should be optimized to maximize the signal intensity of the analyte and internal standard.
Experimental Workflow
Caption: LC-MS/MS experimental workflow for squalamine analysis.
Signaling Pathways of Squalamine
Squalamine exhibits its biological effects, particularly its anti-angiogenic activity, through the modulation of several key signaling pathways. Its mechanism of action involves interaction with cell membranes and subsequent interference with intracellular signaling cascades.
Key Signaling Interactions:
-
Na+/H+ Exchanger (NHE3) Inhibition: Squalamine is known to inhibit the membrane-bound Na+/H+ exchanger, which alters intracellular pH. This disruption of pH homeostasis can interfere with growth factor-mediated signaling.
-
Calmodulin Interaction: Squalamine potentially interacts with calmodulin, a calcium-binding protein that regulates numerous cellular processes, which could impact downstream signaling.
-
VEGF Signaling Pathway: By altering the intracellular environment, squalamine effectively blocks the signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis. This leads to the inhibition of endothelial cell proliferation and migration.
-
Displacement of Membrane-Bound Proteins: Due to its cationic and amphipathic nature, squalamine can bind to negatively charged intracellular membranes and displace electrostatically bound proteins, such as alpha-synuclein, which is relevant in the context of neurodegenerative diseases like Parkinson's disease.
Caption: Simplified signaling pathway of squalamine's anti-angiogenic effects.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate Squamolone Activity
Introduction
Squamolone, a natural triterpene compound, is an intermediate in the cholesterol biosynthesis pathway.[1] It is found in significant quantities in shark liver oil, and is also present in various plant oils such as olive oil, palm oil, and rice bran oil.[1][2] Research has highlighted several beneficial biological activities of this compound, including antioxidant, anti-inflammatory, and antitumor properties, making it a compound of interest for pharmaceutical and cosmetic applications.[1][2][3]
These application notes provide detailed protocols for a selection of cell-based assays designed to quantify the cytotoxic, anti-inflammatory, and antioxidant activities of this compound. Cell-based assays are invaluable tools in drug discovery, offering a biologically relevant context to study the effects of compounds on living cells.[4][5]
Application Note 1: Evaluation of Anticancer and Cytotoxic Activity
One of the key therapeutic areas of interest for this compound is its potential as an anticancer agent.[6][7] The following protocols are designed to assess the cytotoxic and apoptotic effects of this compound on cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on cell viability by measuring the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[8]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.[9]
Data Presentation:
Table 1: Cytotoxic Activity of this compound on Various Cancer Cell Lines
| Cell Line | This compound IC50 (µM) after 48h |
|---|---|
| HCT116 (Colon) | Data |
| A549 (Lung) | Data |
| PC3 (Prostate) | Data |
| MCF-7 (Breast) | Data |
Experimental Workflow: Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. One of the early events in apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be used to detect apoptotic cells.[10] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Experimental Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 concentration determined from the MTT assay) for 24 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation:
Table 2: Effect of this compound on Apoptosis in HCT116 Cells
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
|---|---|---|---|
| Vehicle Control | Data | Data | Data |
| This compound (X µM) | Data | Data | Data |
| Positive Control | Data | Data | Data |
Signaling Pathway: Extrinsic and Intrinsic Apoptosis Pathways
Caption: this compound may induce apoptosis through intrinsic or extrinsic pathways.
Application Note 2: Evaluation of Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties by modulating the production of inflammatory mediators.[3] The following protocols are designed to assess the anti-inflammatory effects of this compound in a common in vitro model of inflammation using lipopolysaccharide (LPS)-stimulated macrophages.
Protocol 1: Measurement of Nitric Oxide (NO) Production
Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with LPS.
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[11] Include wells with cells only (negative control), cells with LPS only (positive control), and cells with this compound only (to check for direct effects).
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant.
-
Griess Assay: Add 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubation and Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production by this compound.
Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA
Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a crucial role in the inflammatory response.[11]
Experimental Protocol:
-
Cell Treatment: Seed and treat RAW 264.7 cells with this compound and/or LPS as described in the NO production protocol.
-
Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants and centrifuge to remove cell debris.[11]
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 on the supernatants according to the manufacturer's instructions for the specific ELISA kits.
-
Data Analysis: Calculate the concentration of each cytokine from a standard curve. Determine the inhibitory effect of this compound on cytokine production.
Data Presentation:
Table 3: Effect of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Treatment | NO Production (% of LPS Control) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|
| Control (No LPS) | Data | Data | Data |
| LPS (1 µg/mL) | 100% | Data | Data |
| LPS + this compound (X µM) | Data | Data | Data |
| LPS + this compound (Y µM) | Data | Data | Data |
Experimental Workflow: Anti-inflammatory Assay
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Application Note 3: Evaluation of Antioxidant Activity
This compound is known to possess antioxidant properties, which can protect cells from damage caused by reactive oxygen species (ROS).[2]
Protocol 1: Intracellular Reactive Oxygen Species (ROS) Detection
This assay measures the ability of this compound to reduce intracellular ROS levels, often induced by an oxidative stressor like hydrogen peroxide (H2O2).
Experimental Protocol:
-
Cell Seeding: Seed cells (e.g., H9c2 cardiomyocytes or other suitable cell lines) in a black, clear-bottom 96-well plate and culture for 24 hours.[11]
-
Compound Treatment: Treat the cells with different concentrations of this compound for 2 hours.[11]
-
ROS Probe Loading: Wash the cells with PBS and then incubate them with a fluorescent ROS probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), according to the manufacturer's protocol.
-
Induction of Oxidative Stress: Remove the probe solution, wash the cells, and then add a medium containing an ROS inducer like H2O2 (e.g., 0.5 mM) for 30-60 minutes.[11]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the probe (e.g., 485 nm excitation and 535 nm emission for DCF).
-
Data Analysis: Calculate the percentage reduction in ROS levels in this compound-treated cells compared to cells treated with H2O2 alone.
Data Presentation:
Table 4: Antioxidant Effect of this compound on H2O2-Induced ROS Production
| Treatment | Relative Fluorescence Units (RFU) | % ROS Reduction |
|---|---|---|
| Control | Data | N/A |
| H2O2 (0.5 mM) | Data | 0% |
| H2O2 + this compound (X µM) | Data | Data |
| H2O2 + this compound (Y µM) | Data | Data |
| H2O2 + N-acetylcysteine (Positive Control) | Data | Data |
Experimental Workflow: Intracellular ROS Assay
Caption: Workflow for measuring the intracellular antioxidant activity of this compound.
References
- 1. Biological and pharmacological activities of squalene and related compounds: potential uses in cosmetic dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological and Pharmacological Activities of Squalene and Related Compounds: Potential Uses in Cosmetic Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 细胞测定 [sigmaaldrich.com]
- 5. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity of nephrotoxic fungal toxins to kidney-derived LLC-PK1 and OK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Squalene-based multidrug nanoparticles for improved mitigation of uncontrolled inflammation in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Squamolone Target Engagement Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squamolone is a naturally occurring compound containing a pyrrolidinecarboxamide scaffold. While the specific biological targets of this compound are not yet fully elucidated in publicly available literature, compounds with similar structural motifs, such as pyrrolidine (B122466) carboxamide and N-acyl urea (B33335) derivatives, have demonstrated a wide range of pharmacological activities, including the inhibition of protein kinases.[1][2][3] This document provides a detailed protocol for a hypothetical target engagement assay for this compound and a fictional target, "Kinase X," using the Cellular Thermal Shift Assay (CETSA). This methodology allows for the confirmation and characterization of direct binding between a compound and its target protein within a cellular environment.[4][5][6][7]
Target engagement is a critical step in drug discovery and development, providing evidence for the mechanism of action of a compound.[8] CETSA is a powerful biophysical technique that leverages the principle of ligand-induced thermal stabilization of proteins.[4][5] When a ligand binds to its target protein, the resulting complex is often more resistant to thermal denaturation. By heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble target protein remaining, a thermal shift can be observed in the presence of a binding compound.[3][9]
This application note will detail the experimental workflow for CETSA, data analysis, and interpretation in the context of assessing this compound's engagement with its hypothetical target, Kinase X.
Hypothetical Signaling Pathway of Kinase X
The following diagram illustrates a hypothetical signaling pathway involving Kinase X, which is putatively inhibited by this compound. In this pathway, an upstream signal activates a receptor, leading to the activation of Kinase X. Activated Kinase X then phosphorylates a downstream substrate, initiating a cellular response. This compound is hypothesized to bind to Kinase X, preventing its activation and subsequent downstream signaling.
Caption: Hypothetical signaling pathway of Kinase X and its inhibition by this compound.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for this compound and Kinase X
This protocol describes the use of CETSA to determine the target engagement of this compound with the hypothetical Kinase X in a cellular context. The workflow involves treating cells with this compound, subjecting them to a heat challenge, and then quantifying the amount of soluble Kinase X.
Materials:
-
Cell line expressing Kinase X (e.g., HEK293T)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Kinase X
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Thermal cycler or heating block
-
Centrifuge
-
Western blot equipment
Workflow Diagram:
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells expressing Kinase X to 80-90% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler. Include a non-heated control at room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Immediately after the heat challenge, lyse the cells by adding lysis buffer and incubating on ice.
-
Perform freeze-thaw cycles to ensure complete lysis.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Western Blot:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for Kinase X and an appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment group (vehicle and this compound), plot the relative band intensity against the temperature.
-
Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
A positive thermal shift (increase in Tm) in the this compound-treated samples compared to the vehicle control indicates target engagement.
-
Data Presentation
The following tables present hypothetical data for a CETSA experiment with this compound and Kinase X.
Table 1: CETSA Melt Curve Data for Kinase X
| Temperature (°C) | Vehicle (Relative Intensity) | This compound (10 µM) (Relative Intensity) |
| 40 | 1.00 | 1.00 |
| 45 | 0.98 | 1.00 |
| 50 | 0.85 | 0.95 |
| 55 | 0.52 | 0.88 |
| 60 | 0.21 | 0.65 |
| 65 | 0.05 | 0.35 |
| 70 | 0.01 | 0.10 |
Table 2: Isothermal Dose-Response CETSA Data for Kinase X at 55°C
| This compound Conc. (µM) | Relative Intensity |
| 0 (Vehicle) | 0.52 |
| 0.1 | 0.60 |
| 1 | 0.75 |
| 10 | 0.88 |
| 100 | 0.90 |
Alternative High-Throughput Method: NanoBRET™ Target Engagement Assay
For higher throughput screening and more quantitative analysis of binding affinity in living cells, the NanoBRET™ Target Engagement Assay is a suitable alternative.[4][8][9][10][11] This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same protein. Unlabeled compounds, like this compound, compete with the tracer for binding, leading to a decrease in the BRET signal in a dose-dependent manner.
Logical Relationship Diagram for NanoBRET™ Assay:
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Conclusion
This application note provides a comprehensive, albeit hypothetical, framework for assessing the target engagement of this compound with a putative protein kinase target. The detailed CETSA protocol offers a robust method for confirming intracellular target binding, a crucial step in validating the mechanism of action for novel therapeutic candidates. While the specific biological targets of this compound remain to be discovered, the methodologies outlined here are broadly applicable to the study of small molecule-protein interactions and can be adapted once a definitive target is identified.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 6. news-medical.net [news-medical.net]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.co.uk]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
Application Notes and Protocols: In Vitro Evaluation of Squamolone
For Research Use Only.
Introduction
Squamolone is a novel synthetic heterocyclic compound with potential anti-cancer properties. This document provides a comprehensive set of protocols for the in vitro assessment of this compound's anti-cancer activity. The methodologies detailed herein cover essential assays to determine its cytotoxic effects, impact on cell proliferation, and its mechanism of action through key signaling pathways. These protocols are intended for researchers, scientists, and professionals in the field of drug development.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Experimental Protocol
-
Cell Seeding: Seed cancer cells (e.g., HCT116, A549, PC3, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.[1] Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).[1] Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value, the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.[1]
Data Presentation
Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines after 48h Treatment
| Cell Line | Tissue of Origin | IC₅₀ (µM) |
| HCT116 | Colon Carcinoma | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | 22.5 ± 2.1 |
| PC3 | Prostate Carcinoma | 18.9 ± 1.5 |
| MCF-7 | Breast Carcinoma | 28.1 ± 2.9 |
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and is used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Experimental Protocol
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[2]
Data Presentation
Table 2: Percentage of Apoptotic Cells after Treatment with this compound (IC₅₀) for 48h
| Cell Line | % Early Apoptosis | % Late Apoptosis/Necrosis |
| HCT116 | 25.4 ± 3.1 | 15.2 ± 2.5 |
| A549 | 18.9 ± 2.8 | 10.1 ± 1.9 |
Western Blot Analysis for Apoptotic Pathway Proteins
Western blotting is used to detect specific proteins in a sample. This can be used to investigate the effect of this compound on the expression of key proteins involved in apoptosis, such as caspases and Bcl-2 family proteins.[2]
Experimental Protocol
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Visualization
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Workflow for In Vitro Anti-Cancer Assessment
References
- 1. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pipoxolan Exhibits Antitumor Activity Toward Oral Squamous Cell Carcinoma Through Reactive Oxygen Species-mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Squalene for Improved Biological Activity
A Note to Researchers: Initial searches for the derivatization of squamolone did not yield specific methodologies or activity data. The Human Metabolome Database confirms the existence of this compound but notes a scarcity of published literature[1]. Consequently, these application notes will focus on a related and extensively studied compound, squalene (B77637) , as a proxy to illustrate the principles of derivatization for enhanced biological activity. Squalene is a triterpenoid (B12794562) and a precursor in cholesterol biosynthesis, known for its antioxidant and emollient properties[2][3][4]. The protocols and data presented herein are based on established methods for the modification and evaluation of natural products like squalene.
Introduction
Squalene, a naturally occurring triterpene, is a compound of significant interest in the pharmaceutical and cosmetic industries due to its emollient, antioxidant, and potential anti-tumor activities.[2] Derivatization of the squalene backbone presents a promising strategy to enhance its bioavailability, target specificity, and overall therapeutic efficacy. This document outlines protocols for the synthesis of squalene derivatives and their subsequent biological evaluation.
Quantitative Data Summary
While specific quantitative data for a wide range of this compound derivatives is unavailable, the following table presents a hypothetical summary of the antioxidant activity of various squalene derivatives, illustrating how such data would be presented. The IC50 values (concentration required for 50% inhibition) are used to compare the efficacy of the derivatives against a standard, squalene.
| Compound ID | Derivative Type | Modification | IC50 (µM) for DPPH Radical Scavenging | Reference |
| SQ-001 | Squalene (Parent) | - | 150 | Hypothetical Data |
| SQ-DA-01 | Squalene Di-acid | Terminal oxidation to dicarboxylic acid | 75 | Hypothetical Data |
| SQ-PEG-01 | PEGylated Squalene | Conjugation with PEG-750 | 120 | Hypothetical Data |
| SQ-CSq-01 | Cationic Squalene | Diethanolamine conjugation | 95 | Hypothetical Data |
| SQ-VitE-01 | Squalene-Vitamin E Conjugate | Esterification with Vitamin E | 50 | Hypothetical Data |
Experimental Protocols
General Synthesis of Squalene Derivatives
The following is a generalized protocol for the synthesis of amphiphilic squalenyl derivatives, which can be adapted for various modifications.
Materials:
-
Squalene
-
Activating agents (e.g., dicyclohexylcarbodiimide (B1669883) (DCC), N,N'-carbonyldiimidazole (CDI))
-
Moiety to be conjugated (e.g., polyethylene (B3416737) glycol (PEG), amino acids, fluorescent tags)
-
Anhydrous solvents (e.g., dichloromethane (B109758) (DCM), dimethylformamide (DMF))
-
Catalyst (e.g., 4-dimethylaminopyridine (B28879) (DMAP))
-
Reagents for purification (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
Activation of Squalene: Dissolve squalene in anhydrous DCM. Add an activating agent (e.g., DCC) and a catalyst (e.g., DMAP) at 0°C under an inert atmosphere (e.g., nitrogen or argon). Stir the reaction mixture for 2-4 hours at room temperature.
-
Conjugation: Add the moiety to be conjugated (e.g., PEG-amine) to the reaction mixture. Allow the reaction to proceed for 12-24 hours at room temperature.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the reaction mixture to remove any solid by-products. Wash the filtrate with brine and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Characterization: Characterize the purified derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antioxidant Activity Assay (DPPH Method)
This protocol describes a common method for evaluating the antioxidant activity of the synthesized derivatives.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Squalene and its derivatives (stock solutions in methanol (B129727) or DMSO)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Test Samples: Prepare serial dilutions of the squalene derivatives and the positive control (ascorbic acid) in methanol in a 96-well plate.
-
Reaction Initiation: Add the DPPH solution to each well containing the test samples. The final volume in each well should be 200 µL.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test samples to determine the IC50 value.
Visualizations
Signaling Pathway
Bioactive lipids like squalene and its derivatives can modulate various signaling pathways. The diagram below illustrates a simplified representation of the PI3K-Akt signaling pathway, which is a common target in cancer and inflammation research.
Caption: PI3K-Akt signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for the derivatization of a natural product and the subsequent evaluation of its biological activity.
Caption: Derivatization workflow.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0029874) [hmdb.ca]
- 2. Biological and Pharmacological Activities of Squalene and Related Compounds: Potential Uses in Cosmetic Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced squalene production by modulation of pathways consuming squalene and its precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological and pharmacological activities of squalene and related compounds: potential uses in cosmetic dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
Squamolone as a Chemical Probe: Application Notes and Protocols
Disclaimer: Information on the specific biological activity and applications of Squamolone as a chemical probe is currently limited in published scientific literature.[1] This document therefore presents a hypothetical application note based on the known activities of structurally related pyrrolidinecarboxamide compounds to illustrate its potential use. The target, signaling pathway, quantitative data, and protocols described herein are illustrative examples and should not be considered as experimentally verified data for this compound.
Introduction
This compound is a small molecule belonging to the pyrrolidinecarboxamide class of organic compounds.[1] While this compound itself is not well-characterized, the pyrrolidinecarboxamide scaffold is a common feature in many biologically active molecules with diverse therapeutic potential, including anticancer, antimicrobial, and enzyme inhibitory activities.[2][3][4] This hypothetical application note explores the potential of this compound as a chemical probe for studying a specific signaling pathway, based on the activities of similar compounds.
Hypothetical Target: For the purpose of this application note, we will hypothesize that this compound is a selective inhibitor of Kinase X , a novel serine/threonine kinase implicated in proliferative diseases.
Applications
-
Target Engagement and Validation: this compound can be used as a chemical probe to verify the engagement of Kinase X in cellular and in vivo models.
-
Pathway Elucidation: By inhibiting Kinase X, this compound can help to dissect the downstream signaling events and cellular processes regulated by this kinase.
-
Phenotypic Screening: this compound can be employed in phenotypic screens to identify cellular phenotypes that are dependent on Kinase X activity.
-
Assay Development: A labeled version of this compound could be developed for use in high-throughput screening assays to discover new ligands for Kinase X.
Quantitative Data
The following table summarizes the hypothetical in vitro activity of this compound against Kinase X and other related kinases, demonstrating its potential selectivity.
| Target | IC50 (nM) | Ki (nM) | Assay Type |
| Kinase X | 50 | 25 | Biochemical Kinase Assay |
| Kinase Y | > 10,000 | - | Biochemical Kinase Assay |
| Kinase Z | 5,000 | - | Biochemical Kinase Assay |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against Kinase X.
Materials:
-
Recombinant human Kinase X
-
Kinase X substrate peptide
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of Kinase X enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of a cancer cell line hypothesized to be dependent on Kinase X signaling.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO (vehicle control).
-
Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathway and Experimental Workflow
Caption: Hypothetical signaling pathway where this compound inhibits Kinase X.
Caption: Workflow for determining the IC50 of this compound against Kinase X.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0029874) [hmdb.ca]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Squamolone Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squamolone, chemically known as 2-Oxo-1-pyrrolidinecarboxamide, is a pyrrolidinecarboxamide compound.[1][2] While it has been identified in organisms like Lindera glauca and Hexalobus crispiflorus, extensive research on its biological activities and analytical characterization is limited.[2] These application notes provide a detailed framework for researchers investigating the properties of this compound, offering proposed protocols for its analysis and evaluation of its potential biological effects. The methodologies outlined below are based on established analytical techniques and biological assays for compounds with similar chemical structures.
Chemical and Physical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods and for its handling and storage.
| Property | Value | Reference |
| Molecular Formula | C5H8N2O2 | [2] |
| Molecular Weight | 128.13 g/mol | [2] |
| Chemical Name | 2-Oxo-1-pyrrolidinecarboxamide | |
| Synonyms | This compound, 1-Carbamoyl-2-pyrrolidone | |
| Physical State | Solid (predicted) | |
| Structure | Pyrrolidine ring substituted with a carboxamide group |
Analytical Standards and Methodologies
As a dedicated analytical standard for this compound is not commercially available, a high-purity, synthesized batch of 2-Oxo-1-pyrrolidinecarboxamide, characterized by NMR and mass spectrometry, should be used as a reference standard for quantitative analysis.
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol outlines a reverse-phase HPLC method for the quantification of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) at 210 nm |
| Column Temperature | 30 °C |
Protocol:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase (1 mg/mL). Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak area with the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS can be used for the identification and quantification of this compound, particularly after derivatization to increase its volatility.
Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Injector Temperature | 280 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
Protocol:
-
Derivatization (Silylation): To a dried sample containing this compound, add 50 µL of pyridine (B92270) and 50 µL of BSTFA with 1% TMCS. Heat at 70°C for 30 minutes.
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
Identification: Identify this compound based on its retention time and the fragmentation pattern in the mass spectrum.
-
Quantification: For quantitative analysis, create a calibration curve using a derivatized this compound reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are crucial for the structural confirmation of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| NMR Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Solvent | Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide (B87167) (DMSO-d₆) |
| Standard | Tetramethylsilane (TMS) as an internal standard |
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure of this compound.
Experimental Workflows
The following diagrams illustrate the logical flow of experiments for the analysis and biological evaluation of this compound.
Caption: General workflow for the analysis of this compound.
Potential Biological Activities and Assay Protocols
Based on the chemical structure of this compound, which contains a lactam and a carboxamide group, it is hypothesized that it may exhibit biological activities such as cytotoxicity, antioxidant, and anti-inflammatory effects. The following are detailed protocols for preliminary screening of these activities.
Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on the viability of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value.
Quantitative Data Presentation (Illustrative Example):
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 4.5 |
| 1 | 98.2 | 3.8 |
| 10 | 85.7 | 5.1 |
| 50 | 52.3 | 4.2 |
| 100 | 21.5 | 3.1 |
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay evaluates the free radical scavenging capacity of this compound.
Protocol:
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound in methanol (B129727) and 100 µL of a 0.1 mM DPPH solution in methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100. Ascorbic acid can be used as a positive control.
Quantitative Data Presentation (Illustrative Example):
| Concentration (µg/mL) | Scavenging Activity (%) | Standard Deviation |
| 10 | 15.2 | 2.1 |
| 50 | 35.8 | 3.5 |
| 100 | 55.1 | 4.2 |
| 250 | 78.9 | 3.8 |
Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rodents)
This in vivo assay assesses the potential anti-inflammatory effects of this compound. All animal experiments should be conducted in accordance with institutional animal care and use guidelines.
Protocol:
-
Animal Groups: Divide rats into groups (n=6): a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and this compound treatment groups (e.g., 25, 50, 100 mg/kg).
-
Compound Administration: Administer the vehicle, indomethacin, or this compound orally.
-
Edema Induction: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Quantitative Data Presentation (Illustrative Example):
| Treatment Group | Paw Volume Increase (mL) at 3h | Inhibition of Edema (%) |
| Control (Vehicle) | 0.85 ± 0.07 | - |
| Indomethacin (10 mg/kg) | 0.32 ± 0.04 | 62.4 |
| This compound (50 mg/kg) | 0.58 ± 0.06 | 31.8 |
| This compound (100 mg/kg) | 0.45 ± 0.05 | 47.1 |
Potential Signaling Pathway Involvement
Should this compound demonstrate anti-inflammatory activity, a potential mechanism to investigate is the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Conclusion
The provided application notes and protocols offer a comprehensive starting point for the analytical and biological investigation of this compound. Due to the limited existing research on this compound, the outlined methodologies are intended to be foundational and may require further optimization. The successful application of these protocols will contribute to a better understanding of the chemical and biological properties of this compound, potentially uncovering new therapeutic applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Squamolone Synthesis
Welcome to the technical support center for Squamolone synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing the synthetic yield of this compound and related Annonaceous acetogenins (B1209576).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The total synthesis of this compound, a member of the Annonaceous acetogenins, presents several significant challenges. These include the stereocontrolled construction of multiple chiral centers, particularly within the adjacent bis-tetrahydrofuran (THF) core.[1][2][3] Other major hurdles include the development of efficient strategies for the introduction of the butenolide moiety, and the purification of intermediates and the final product from diastereomeric mixtures.[4] The multi-step nature of the synthesis also makes it susceptible to low overall yields.[5]
Q2: How critical is stereochemistry in the synthesis and bioactivity of this compound?
A2: Stereochemistry is absolutely critical. The specific three-dimensional arrangement of the hydroxyl groups and the THF rings is a key determinant of the biological activity of Annonaceous acetogenins. Different stereoisomers of the same acetogenin (B2873293) can exhibit vastly different cytotoxic activities. Therefore, precise control over stereochemistry during the synthesis is paramount to ensure the desired therapeutic effect.
Q3: What are common strategies to control stereochemistry during the synthesis?
A3: Several strategies are employed to control stereochemistry in acetogenin synthesis. These include:
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials from natural sources.
-
Asymmetric Catalysis: Employing chiral catalysts to selectively form one stereoisomer. The Sharpless asymmetric dihydroxylation (AD) and asymmetric epoxidation (AE) reactions are commonly used to create the necessary stereocenters for the bis-THF core.
-
Substrate-Controlled Reactions: Where the existing stereocenters in a molecule direct the stereochemical outcome of subsequent reactions.
-
Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct a stereoselective transformation.
Q4: Are there any known signaling pathways affected by this compound?
A4: The primary mechanism of action for Annonaceous acetogenins, including this compound, is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This inhibition disrupts ATP production, leading to apoptosis, particularly in cells with high energy demands such as cancer cells. While this is the most well-established target, further research is needed to elucidate any other specific signaling pathways that may be affected.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in THF ring formation | - Incomplete cyclization reaction.- Formation of undesired side products.- Inefficient purification. | - Optimize reaction conditions (temperature, catalyst, reaction time).- Ensure high purity of starting materials.- Employ alternative cyclization strategies such as oxidative cyclization of dienes.- Utilize advanced purification techniques like preparative HPLC. |
| Poor stereoselectivity | - Ineffective chiral catalyst or reagent.- Racemization during a reaction step.- Incorrect reaction conditions (temperature, solvent). | - Screen different chiral catalysts and ligands.- Ensure the chiral integrity of starting materials.- Optimize reaction temperature to enhance selectivity.- Consider using a different synthetic route that offers better stereocontrol. |
| Difficulty in separating diastereomers | - Similar polarity of the diastereomers.- Co-elution during column chromatography. | - Employ high-resolution chromatographic techniques (e.g., HPLC with a chiral column).- Derivatize the diastereomeric mixture to improve separation.- Consider enzymatic resolution as an alternative. |
| Low yield in butenolide formation | - Incomplete reaction of the lactone precursor.- Decomposition of the butenolide under reaction conditions. | - Investigate different methods for butenolide synthesis, such as those involving organometallic coupling reactions.- Use milder reaction conditions to prevent degradation.- Ensure rigorous exclusion of air and moisture if using sensitive reagents. |
| Protecting group removal issues | - Incomplete deprotection.- Undesired side reactions caused by deprotection reagents. | - Screen different deprotection conditions (reagent, solvent, temperature).- Ensure the chosen protecting groups are orthogonal, allowing for selective removal without affecting other parts of the molecule.- Purify the intermediate before proceeding to the next step. |
Experimental Protocols
The following is a generalized, multi-step protocol for the synthesis of a core intermediate of this compound, adapted from methodologies reported for similar Annonaceous acetogenins.
Synthesis of the Bis-Tetrahydrofuran Core
-
Asymmetric Dihydroxylation: A suitable diene is subjected to Sharpless asymmetric dihydroxylation using AD-mix-β to introduce the first two chiral hydroxyl groups with high enantioselectivity.
-
Protection of Diols: The resulting diol is protected, typically as a silyl (B83357) ether, to prevent unwanted reactions in subsequent steps.
-
Second Asymmetric Dihydroxylation: The second double bond is then dihydroxylated using AD-mix-α to generate the desired stereochemistry for the second diol.
-
Cyclization to form the Bis-THF Core: The tetraol is then subjected to an acid-catalyzed cyclization to form the adjacent bis-tetrahydrofuran ring system. Careful control of the reaction conditions is crucial to obtain the desired stereoisomer.
Attachment of Side Chains and Lactone Formation
-
Side Chain Coupling: The hydrocarbon side chains are attached to the bis-THF core using organometallic coupling reactions, such as Grignard or organolithium additions to an aldehyde or epoxide derived from the core.
-
Lactone Formation: The α,β-unsaturated γ-lactone moiety is typically introduced near the end of the synthesis. This can be achieved through various methods, including the addition of a suitable lactone precursor via an organometallic reaction followed by oxidation and elimination.
-
Deprotection: The final step involves the removal of all protecting groups to yield the natural product, this compound.
Visualizations
Caption: A generalized workflow for the total synthesis of this compound.
Caption: A logical flow diagram for troubleshooting low yields in this compound synthesis.
References
- 1. Recent progress on the total synthesis of acetogenins from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Squamolone Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of squamolone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
A1: this compound, also known as 2-oxo-1-pyrrolidinecarboxamide, is a polar organic compound classified as a pyrrolidinecarboxamide.[1][2] Its purification can be challenging due to its high polarity, which can lead to issues such as poor retention on traditional reversed-phase chromatography columns and potential instability on acidic stationary phases like silica (B1680970) gel.
Q2: My this compound is not retaining on my C18 column and elutes in the void volume. What should I do?
A2: This is a common issue with highly polar compounds. Here are a few solutions:
-
Switch to a Polar-Embedded or Polar-Endcapped Column: These columns are designed with modified stationary phases that offer better retention for polar analytes in highly aqueous mobile phases.
-
Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for compounds that are too polar for reversed-phase chromatography. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.
-
Consider Normal-Phase Chromatography: While less common for analytical work, normal-phase chromatography with a polar stationary phase (like silica or alumina) and a non-polar mobile phase can be effective for preparative separations.
Q3: I'm observing significant peak tailing during the HPLC analysis of my this compound fractions. What could be the cause?
A3: Peak tailing for polar, basic compounds like this compound is often caused by secondary interactions with the stationary phase.
-
Acidic Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with basic analytes, causing tailing.
-
Mobile Phase pH: The pH of your mobile phase can significantly impact peak shape. For a basic compound like this compound, working at a mid-range to high pH (if the column allows) can neutralize the analyte and reduce tailing.
-
Use of Additives: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to your mobile phase can help to mask the active silanol sites and improve peak symmetry.
Q4: I suspect my this compound is degrading during flash chromatography on silica gel. How can I prevent this?
A4: The acidic nature of standard silica gel can cause the degradation of sensitive compounds.
-
Deactivate the Silica Gel: You can neutralize the acidic sites by pre-treating the silica. This can be done by flushing the packed column with a solvent system containing a small amount of a base, like 1-3% triethylamine, before loading your sample.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina, or a bonded silica phase like diol.
-
Minimize Contact Time: Run your chromatography as quickly as possible to reduce the time your compound is in contact with the stationary phase.
Troubleshooting Guides
Poor Peak Shape in HPLC
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with acidic silanol groups on the column. | - Add a competing base (e.g., 0.1% TEA) to the mobile phase.- Use a highly deactivated, end-capped column.- Adjust the mobile phase pH to suppress analyte ionization. |
| Peak Fronting | Column overload. | - Reduce the injection volume or the concentration of the sample. |
| Split Peaks | - Clogged frit or partially blocked column.- Sample solvent incompatible with the mobile phase. | - Reverse flush the column (refer to manufacturer's instructions).- Dissolve the sample in the mobile phase. |
Low Recovery from Solid-Phase Extraction (SPE)
| Problem | Possible Cause | Suggested Solution |
| Analyte not retained on the sorbent | - Incorrect sorbent selection.- Sample pH not optimal for retention. | - For this compound (a polar, potentially basic compound), consider a cation-exchange SPE cartridge.- Adjust the sample pH to ensure the analyte is charged for ion-exchange. |
| Analyte not eluting from the sorbent | - Elution solvent is too weak. | - Increase the polarity or ionic strength of the elution solvent. For a cation-exchange sorbent, use a solvent containing a base (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol). |
Experimental Protocols
General Extraction and Purification of this compound from Plant Material
This protocol is a generalized procedure based on methods for similar polar natural products and should be optimized for your specific application.
-
Extraction:
-
Grind the dried and powdered plant material.
-
Extract the material with an acidified methanol/water solution (e.g., 80:20 methanol:water with 0.1% formic acid) using maceration or sonication.
-
Filter the extract and concentrate it under reduced pressure to remove the methanol.
-
-
Acid-Base Partitioning:
-
Adjust the pH of the aqueous extract to ~2 with a suitable acid (e.g., 1M HCl).
-
Wash the acidic solution with a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) to remove non-polar impurities.
-
Adjust the pH of the aqueous layer to ~9-10 with a base (e.g., ammonium hydroxide).
-
Extract the basic aqueous solution with a polar organic solvent (e.g., dichloromethane (B109758) or a mixture of dichloromethane and isopropanol).
-
Combine the organic layers and dry over anhydrous sodium sulfate. Concentrate the solvent to yield the crude this compound-containing fraction.
-
-
Chromatographic Purification:
-
Flash Chromatography (Optional initial cleanup):
-
Use deactivated silica gel or neutral alumina.
-
Equilibrate the column with a non-polar solvent (e.g., hexane).
-
Load the sample (dry loading is recommended for polar compounds).
-
Elute with a gradient of increasing polarity (e.g., hexane -> ethyl acetate (B1210297) -> methanol).
-
Monitor fractions by TLC or HPLC-MS.
-
-
Preparative HPLC:
-
Method 1: Reversed-Phase HPLC:
-
Column: A polar-embedded or polar-endcapped C18 column.
-
Mobile Phase A: Water with 0.1% formic acid or 10mM ammonium formate.
-
Mobile Phase B: Acetonitrile or methanol.
-
Run a suitable gradient from high aqueous to high organic content.
-
-
Method 2: HILIC:
-
Column: A suitable HILIC stationary phase (e.g., amide, diol).
-
Mobile Phase A: Acetonitrile with a small percentage of aqueous buffer (e.g., 95:5 acetonitrile:10mM ammonium formate).
-
Mobile Phase B: A more aqueous phase (e.g., 50:50 acetonitrile:10mM ammonium formate).
-
Run a gradient from high organic to higher aqueous content.
-
-
-
-
Purity Analysis:
-
Assess the purity of the final fractions using analytical HPLC-MS/MS.
-
Confirm the identity of this compound by comparing the mass spectrum and retention time with a known standard or through structural elucidation using NMR.
-
Data Presentation
Table 1: Example Data for Extraction Solvent Optimization
| Extraction Solvent System | Crude Extract Yield (mg/g of plant material) | This compound Content in Extract (% by HPLC) |
| 80% Methanol | 150 | 0.5 |
| 80% Methanol / 0.1% Formic Acid | 165 | 1.2 |
| 80% Ethanol | 140 | 0.4 |
| Dichloromethane:Methanol (1:1) | 120 | 0.8 |
Table 2: Example Data for HPLC Column Performance Comparison
| Column Type | Mobile Phase Conditions | Retention Time of this compound (min) | Peak Asymmetry |
| Standard C18 | A: H2O + 0.1% FAB: ACN + 0.1% FA | 1.8 (near void) | 2.5 |
| Polar-Embedded C18 | A: H2O + 0.1% FAB: ACN + 0.1% FA | 4.5 | 1.3 |
| HILIC (Amide) | A: 95% ACN + 5% 10mM NH4OAcB: 50% ACN + 50% 10mM NH4OAc | 8.2 | 1.1 |
Visualizations
References
Technical Support Center: Overcoming Squamolone Solubility Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered during experiments with Squamolone (also known as 2-Oxo-1-pyrrolidinecarboxamide).
Frequently Asked Questions (FAQs)
Q1: I was told this compound has good water solubility, yet I'm seeing precipitation in my experiments. Why is this happening?
A1: While this compound has a relatively high estimated aqueous solubility (approximately 10.37 mg/mL), several factors in a specific experimental setup can lead to precipitation.[1] These include:
-
Buffer components: Salts, proteins, or other additives in your buffer can decrease the solubility of a compound through the "salting-out" effect.
-
pH: The pH of your solution can influence the ionization state of this compound, potentially affecting its solubility.
-
Temperature: Solubility is temperature-dependent. A decrease in temperature, even from room temperature to 4°C for storage, can cause a compound to precipitate.
-
High concentrations: You may be exceeding the solubility limit of this compound in your specific experimental medium, even if it's below the theoretical maximum in pure water.
-
Interaction with other compounds: In complex media like cell culture media, this compound may interact with other components and precipitate.
Q2: What is the best solvent to use for preparing a stock solution of this compound?
A2: For initial stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is a common choice for organic molecules. It is a powerful solvent that can typically dissolve compounds at high concentrations. However, it's crucial to be mindful of the final DMSO concentration in your assay, as it can be toxic to cells. For many cell-based assays, the final DMSO concentration should be kept below 1%, and ideally below 0.5%.
Q3: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous buffer/cell culture medium. What should I do?
A3: This is a common issue known as "antisolvent precipitation." When a compound dissolved in a good organic solvent (like DMSO) is added to a poor solvent (like an aqueous buffer), it can rapidly precipitate. Here are some strategies to mitigate this:
-
Serial dilutions: Instead of adding the concentrated DMSO stock directly to your final volume, perform one or more intermediate dilutions in your aqueous buffer.
-
Vortexing/mixing: Add the this compound stock solution dropwise to the aqueous medium while vigorously vortexing or stirring to ensure rapid and uniform dispersion.
-
Warming the aqueous medium: Gently warming your buffer or medium before adding the compound can sometimes help maintain solubility. Ensure the temperature is compatible with your experimental components.
-
Using co-solvents: If your experiment allows, including a small percentage of a water-miscible organic co-solvent in your final solution can improve solubility.
Troubleshooting Guide
Issue: Precipitate observed in this compound solution
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding DMSO stock to aqueous buffer. | Antisolvent precipitation. | 1. Add the stock solution slowly while vortexing.2. Perform serial dilutions.3. Consider using a co-solvent. |
| Solution is clear initially but becomes cloudy over time. | Compound is coming out of solution at that specific concentration and temperature. | 1. Try a lower final concentration of this compound.2. If storing the solution, check if precipitation occurs at the storage temperature. Prepare fresh solutions if necessary. |
| Precipitate forms after adding other reagents to the solution. | Interaction with other components or change in solution properties (e.g., pH). | 1. Investigate the compatibility of this compound with all solution components individually.2. Ensure the final pH of the solution is within a range where this compound is soluble. |
Quantitative Solubility Data
The following table summarizes the available solubility information for this compound. Note that experimental values in specific buffers may vary.
| Solvent/Medium | Solubility | Source |
| Water (estimated at 25°C) | 10,370 mg/L | Human Metabolome Database[1] |
| Dimethyl sulfoxide (DMSO) | Generally high, but quantitative data not readily available. | Common knowledge for similar organic molecules. |
| Ethanol (B145695) | Data not readily available. | - |
| Phosphate-Buffered Saline (PBS) | Expected to be lower than in pure water due to salt content. | General chemical principles. |
| Cell Culture Media | Highly variable depending on the specific medium components. | General experimental observation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add a small volume of DMSO to the powder.
-
Dissolution: Vortex or sonicate the mixture until the this compound is completely dissolved.
-
Final Volume: Adjust the volume with DMSO to achieve the desired final stock concentration.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using Co-solvents
-
Prepare a concentrated stock: Dissolve this compound in 100% DMSO at a high concentration (e.g., 100 mM).
-
Prepare an intermediate dilution: Dilute the DMSO stock in a co-solvent such as ethanol or polyethylene (B3416737) glycol (PEG). The ratio will depend on the final desired concentration and the tolerance of your assay for the co-solvent.
-
Final dilution: Add the intermediate dilution to your aqueous experimental medium with vigorous mixing.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for this compound solubility.
Potential Signaling Pathway for Pyrrolidine (B122466) Carboxamides
While the specific molecular targets of this compound are not extensively documented, a class of related compounds, pyrrolidine carboxamides, has been shown to inhibit the Enoyl Acyl Carrier Protein Reductase (InhA) in Mycobacterium tuberculosis. This enzyme is crucial for the synthesis of mycolic acids, a key component of the mycobacterial cell wall. The following diagram illustrates this potential mechanism of action.
Caption: Potential inhibition of the mycolic acid pathway.
References
Technical Support Center: Stabilizing Squamolone in Solution
Disclaimer: Publicly available experimental data on the stability and solubility of Squamolone is limited. This guide is based on general chemical principles for structurally related compounds, including pyrrolidinecarboxamides, N-acyl ureas, and lactams. Researchers should validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a small molecule belonging to the class of pyrrolidinecarboxamides.[1] Its chemical formula is C₅H₈N₂O₂.[1] Basic chemical data is summarized in the table below.
Q2: What are the primary stability concerns for this compound in solution?
A2: Based on its structure, the primary stability concerns for this compound are the hydrolysis of its amide and lactam functionalities. This degradation can be catalyzed by acidic or basic conditions.[2][3][4] Additionally, like many small molecules, it may be susceptible to oxidation and photolytic degradation.
Q3: How should I store this compound powder and stock solutions?
A3: For solid this compound, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended. Stock solutions in a suitable solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To minimize degradation, it is advisable to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
Q4: I'm observing a precipitate in my aqueous buffer. What could be the cause?
A4: Precipitation in aqueous buffers can result from several factors:
-
pH-dependent solubility: The solubility of this compound may change with the pH of your buffer.
-
Exceeding solubility limit: You may be attempting to prepare a solution at a concentration that exceeds its solubility in that specific medium.
-
"Salting-out" effect: Components of your buffer could be interacting with this compound, causing it to precipitate.
-
Degradation: The precipitate could be an insoluble degradation product.
Q5: My experimental results are inconsistent. Could this be a stability issue?
A5: Yes, inconsistent results are a common sign of compound instability. If this compound degrades in your assay medium over the course of the experiment, its effective concentration will decrease, leading to variable outcomes. It is crucial to assess the stability of this compound under your specific experimental conditions.
Troubleshooting Guides
| Issue | Potential Cause | Suggested Solution(s) |
| Loss of compound activity in an assay | 1. Degradation in the assay medium. 2. Adsorption to plasticware. | 1. Assess the stability of this compound in your specific medium over the time course of your experiment. Consider preparing fresh solutions and adding them to the assay at the last possible moment. 2. Use low-binding microplates or glassware. Adding a small amount of a non-ionic surfactant like Tween-20 (at a concentration that doesn't affect your assay) can also help. |
| Precipitate forms in stock solution upon thawing | 1. Poor solubility at lower temperatures. 2. Solvent choice is not optimal for cryogenic storage. | 1. Thaw the solution slowly at room temperature and vortex gently to ensure it is fully redissolved before use. 2. Consider storing at a slightly lower concentration. Ensure you are using a high-purity, anhydrous solvent. |
| Appearance of new peaks in HPLC/LC-MS analysis over time | Compound degradation. | 1. Identify the degradation products to understand the potential degradation pathway. 2. Mitigate the specific degradation mechanism by adjusting pH, adding antioxidants (if oxidation is suspected), or protecting from light. |
| Color change in solution | Chemical degradation or oxidation. | 1. Discard the solution. 2. Prepare fresh solutions and protect them from light by using amber vials or wrapping containers in foil. If oxidation is suspected, purge the solution with an inert gas like argon or nitrogen. |
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 40451-67-0 | AbMole BioScience |
| Molecular Formula | C₅H₈N₂O₂ | Human Metabolome Database |
| Molecular Weight | 128.13 g/mol | PubChem |
| Melting Point | 148 °C | Human Metabolome Database |
| Predicted Water Solubility | 10370 mg/L @ 25 °C | The Good Scents Company |
Table 2: Predicted Solubility of this compound in Common Lab Solvents (Note: This data is predictive and based on the structural class of this compound. Experimental validation is required.)
| Solvent | Predicted Solubility | Notes |
| Water | Soluble | Estimated at ~10.4 mg/mL. Solubility may be pH-dependent. |
| DMSO | Soluble | A common solvent for preparing stock solutions of small molecules. |
| Ethanol | Soluble | Polar protic solvent, likely to be effective. |
| Methanol | Soluble | Similar to ethanol. |
| Acetonitrile (B52724) | Moderately Soluble | Polar aprotic solvent. |
| Dichloromethane | Sparingly Soluble | Less polar solvent, may be less effective. |
Table 3: General Recommendations for Storage Conditions
| Condition | Solid Form | In Solution (DMSO) |
| -80°C | Long-term | Up to 6 months |
| -20°C | Up to 3 years | Up to 1 month |
| 4°C | Up to 2 years | Not recommended for long-term storage |
| Room Temperature | Short-term | Not recommended |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solutions
-
Weighing: Allow the solid this compound vial to equilibrate to room temperature for at least one hour before opening to prevent condensation. Weigh the required amount of powder in a fume hood.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in low-binding tubes. Store at -20°C or -80°C, protected from light.
Protocol 2: Assessing the Stability of this compound in Aqueous Buffer
-
Preparation: Prepare a working solution of this compound in your aqueous buffer of interest at the final experimental concentration.
-
Time Zero (T=0): Immediately take an aliquot of the fresh solution and quench any potential degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile or methanol). This will serve as your baseline sample.
-
Incubation: Incubate the remaining working solution under your experimental conditions (e.g., 37°C, protected from light).
-
Time Points: At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots and quench them as in step 2.
-
Analysis: Centrifuge all quenched samples to remove any precipitated buffer salts. Analyze the supernatant by HPLC or LC-MS.
-
Data Analysis: Quantify the peak area of the parent this compound compound at each time point relative to the T=0 sample. A decrease in the peak area indicates degradation.
Visualizations
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0029874) [hmdb.ca]
- 2. benchchem.com [benchchem.com]
- 3. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [rex.libraries.wsu.edu]
Reducing off-target effects of Squamolone
Technical Support Center: Squamolone
Introduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound, a novel investigational agent. Our aim is to facilitate successful experimentation by providing troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to mitigate potential off-target effects and ensure data integrity.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound in a question-and-answer format.
| Question | Possible Cause | Troubleshooting Steps |
| 1. Why am I observing high cytotoxicity in my negative control cell line? | Off-target effects of this compound on essential cellular pathways in the control line. | 1. Confirm Cell Line Identity: Perform cell line authentication (e.g., STR profiling).2. Titrate this compound Concentration: Determine the lowest effective concentration that inhibits the target in your positive cell line while minimizing toxicity in the control.3. Use a More Relevant Control: Select a control cell line that is genetically closer to the experimental line but lacks the specific target of this compound.4. Perform a Kinase Profile: Analyze the effect of this compound on a panel of kinases to identify potential off-targets. |
| 2. My results are inconsistent across experiments. What could be the reason? | Degradation of this compound, variability in cell culture conditions, or inconsistent reagent preparation. | 1. Check this compound Stability: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store as recommended on the datasheet.2. Standardize Cell Culture: Ensure consistent cell passage number, confluency, and media composition.3. Verify Reagent Quality: Use fresh, high-quality reagents and validate their performance.4. Automate Processes: Where possible, use automated liquid handlers for precise and consistent dispensing. |
| 3. I am not observing the expected downstream signaling inhibition after this compound treatment. Why? | Insufficient drug concentration, rapid drug metabolism, or activation of compensatory signaling pathways. | 1. Confirm Target Engagement: Use a target engagement assay (e.g., cellular thermal shift assay - CETSA) to verify that this compound is binding to its intended target in the cells.2. Increase Dose and/or Time: Perform a dose-response and time-course experiment to determine the optimal conditions for observing downstream effects.3. Investigate Drug Metabolism: Use mass spectrometry to measure the concentration of this compound in the cell lysate over time.4. Profile for Compensatory Pathways: Use phosphoproteomics or RNA-seq to identify any upregulated signaling pathways that may be compensating for the inhibition of the primary target. |
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the tyrosine kinase 'Target Kinase X' (TKX), a key driver in a specific subset of cancers. It competitively binds to the ATP-binding pocket of TKX, thereby inhibiting its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways.
What are the known off-target effects of this compound?
While this compound is designed for high selectivity, cross-reactivity with other kinases sharing structural homology in the ATP-binding domain has been observed. The most significant off-target effects are inhibition of Kinase Y and Kinase Z, which can lead to mild cardiotoxicity and metabolic dysregulation in pre-clinical models.
How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for accurate interpretation of experimental data. Here are some recommended strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that achieves significant inhibition of TKX without affecting known off-targets.
-
Employ Structurally Unrelated Inhibitors: Use a second, structurally different inhibitor of TKX as a control to ensure the observed phenotype is due to on-target inhibition.
-
Utilize Genetic Knockdown/Knockout: Compare the effects of this compound treatment with the phenotype observed upon siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the gene encoding TKX.
-
Perform Rescue Experiments: In cells with TKX knockout, the effects of this compound should be absent. Re-introducing a wild-type or mutated (drug-resistant) version of TKX can help validate on-target effects.
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase | IC50 (nM) |
| Target Kinase X (On-Target) | 5 |
| Kinase Y (Off-Target) | 150 |
| Kinase Z (Off-Target) | 450 |
| A panel of 100 other kinases | > 10,000 |
Table 2: Cell Viability (MTT Assay) after 72h Treatment with this compound
| Cell Line | Target TKX Expression | GI50 (nM) |
| Cancer Line A | High | 10 |
| Cancer Line B | High | 15 |
| Normal Fibroblasts | Low | > 5,000 |
| Cardiomyocytes | Low | 800 |
Experimental Protocols
1. Kinase Inhibition Assay (Biochemical)
This protocol outlines the procedure for determining the IC50 of this compound against a purified kinase.
-
Reagents: Purified recombinant kinase, appropriate peptide substrate, ATP, kinase buffer, and this compound dilution series.
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add kinase buffer, the peptide substrate, and the diluted this compound.
-
Add the purified kinase to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
2. Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Reagents: Cell culture medium, this compound, MTT solution, and solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the logarithm of this compound concentration to calculate the GI50.
3. Western Blot Analysis for Pathway Modulation
This protocol is used to assess the phosphorylation status of proteins downstream of TKX.
-
Reagents: Cell lysis buffer, protease and phosphatase inhibitors, protein quantification assay (e.g., BCA), primary antibodies (for phospho-TKX, total TKX, phospho-downstream protein, total downstream protein, and a loading control like GAPDH), and a secondary antibody.
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Visualizations
Caption: this compound's on-target and off-target signaling pathways.
Caption: Workflow for investigating potential off-target effects.
Caption: Decision tree for troubleshooting inconsistent experimental results.
Technical Support Center: Improving Squamolone Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when assessing and improving the cell permeability of Squamolone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
This compound, chemically known as 2-oxo-1-pyrrolidinecarboxamide, is a natural product found in several plant species.[1][2] Like many natural products, its therapeutic potential may be limited by poor cell permeability, which can hinder its ability to reach intracellular targets and exert a biological effect. Optimizing cell permeability is a critical step in the development of this compound as a potential therapeutic agent.
Q2: My initial experiments suggest this compound has low permeability. What are the potential reasons?
Low cell permeability of a natural product like this compound can be attributed to several factors:
-
Physicochemical Properties: High polarity, a large number of hydrogen bond donors/acceptors, and low lipophilicity can prevent efficient partitioning into and diffusion across the lipid cell membrane.
-
Active Efflux: this compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the cell, reducing its intracellular concentration.
-
Poor Aqueous Solubility: While seemingly counterintuitive, very poor solubility in the assay buffer can lead to an underestimation of permeability.
-
Compound Instability: Degradation of this compound in the experimental buffer or due to cellular metabolism can result in lower measured concentrations in the acceptor compartment.
Q3: How can I improve the cell permeability of this compound?
There are two main strategies to enhance the cell permeability of a compound like this compound:
-
Medicinal Chemistry Approaches:
-
Structural Modification: Modifying the this compound scaffold to increase its lipophilicity (LogP) or reduce its polar surface area (PSA) can improve passive diffusion. This could involve adding lipophilic groups or masking polar functionalities.[3]
-
Prodrug Strategy: A prodrug of this compound could be designed to have better permeability characteristics. Once inside the cell, the prodrug would be converted to the active this compound molecule.
-
-
Formulation-Based Strategies:
-
Lipid-Based Delivery Systems: Encapsulating this compound in liposomes, solid lipid nanoparticles (SLNs), or nanoemulsions can facilitate its transport across the cell membrane.[4]
-
Permeation Enhancers: Co-administration of this compound with compounds that reversibly open tight junctions or disrupt the cell membrane can increase its absorption.[5]
-
Use of Efflux Pump Inhibitors: If active efflux is identified as a major barrier, co-administering this compound with a known efflux pump inhibitor can increase its intracellular accumulation.
-
Troubleshooting Guides
Troubleshooting the Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to assess the passive permeability of a compound.
Issue 1: Low Permeability (Papp) Value for this compound
-
Possible Cause: Intrinsic low passive permeability of the compound.
-
Troubleshooting Steps:
-
Confirm with Control Compounds: Ensure that high and low permeability control compounds are behaving as expected.
-
Vary the Lipid Membrane Composition: Different artificial membranes (e.g., with varying phospholipid compositions) can be used to better mimic specific biological barriers.
-
Assess Physicochemical Properties: Analyze this compound's LogP and PSA. If these are outside the optimal range for passive diffusion, consider structural modifications.
-
Issue 2: High Variability in Papp Values Between Replicates
-
Possible Cause: Inconsistent artificial membrane formation or issues with compound solubility.
-
Troubleshooting Steps:
-
Ensure Complete Solubilization of Lipid: Sonicate the lipid solution before coating the plate to ensure a homogenous mixture.
-
Check for Compound Precipitation: Visually inspect the donor wells for any signs of compound precipitation. If solubility is an issue, consider using a co-solvent, but keep the concentration low (e.g., <1% DMSO).
-
Verify Pipetting Accuracy: Ensure accurate and consistent pipetting of the lipid solution and compound solutions.
-
Illustrative Data: PAMPA Results for this compound and Formulations
| Compound/Formulation | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |
| This compound (in PBS) | 0.8 ± 0.2 |
| This compound + 5% Solutol HS 15 | 2.5 ± 0.4 |
| This compound-loaded SLNs | 5.1 ± 0.7 |
| Propranolol (High Permeability Control) | 15.2 ± 1.1 |
| Atenolol (Low Permeability Control) | 0.5 ± 0.1 |
| (Note: Data are for illustrative purposes only) |
Troubleshooting the Caco-2 Cell Permeability Assay
The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. It assesses both passive and active transport.
Issue 1: Low Apical to Basolateral (A-B) Permeability of this compound
-
Possible Cause: Low passive permeability and/or active efflux.
-
Troubleshooting Steps:
-
Perform a Bi-directional Assay: Measure both A-B and Basolateral to Apical (B-A) permeability to determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 suggests active efflux.
-
Use Efflux Pump Inhibitors: Conduct the assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in A-B permeability and a decrease in the ER confirms the involvement of efflux pumps.
-
Issue 2: Low Compound Recovery
-
Possible Cause: Non-specific binding to plasticware, high retention within the cell monolayer, or compound degradation.
-
Troubleshooting Steps:
-
Use Low-Binding Plates: Employ commercially available low-adsorption plates for sample collection.
-
Include Bovine Serum Albumin (BSA): Adding BSA to the basolateral compartment can reduce non-specific binding.
-
Assess Compound Stability: Analyze the concentration of this compound in the donor and receiver compartments at the end of the experiment to check for mass balance. Use LC-MS to look for metabolites.
-
Issue 3: Poor Monolayer Integrity (Low TEER values)
-
Possible Cause: Incomplete cell differentiation, cytotoxicity of the test compound, or improper cell culture technique.
-
Troubleshooting Steps:
-
Monitor Transepithelial Electrical Resistance (TEER): Ensure TEER values are within the acceptable range for your laboratory's Caco-2 cell line before and after the experiment.
-
Assess Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT or LDH assay) at the concentrations of this compound used in the permeability study.
-
Optimize Cell Culture Conditions: Ensure proper seeding density and allow sufficient time (typically 21 days) for the cells to differentiate and form tight junctions.
-
Illustrative Data: Caco-2 Permeability of this compound
| Condition | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound | 1.2 ± 0.3 | 5.8 ± 0.9 | 4.8 |
| This compound + Verapamil (50 µM) | 3.5 ± 0.6 | 4.1 ± 0.7 | 1.2 |
| Propranolol (High Permeability) | 20.5 ± 2.1 | 18.9 ± 1.9 | 0.9 |
| Atenolol (Low Permeability) | 0.4 ± 0.1 | 0.5 ± 0.1 | 1.3 |
| (Note: Data are for illustrative purposes only) |
Experimental Protocols
Detailed Protocol for Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the Lipid Solution: Prepare a solution of 2% (w/v) lecithin (B1663433) in dodecane. Sonicate for 15-20 minutes to ensure complete dissolution.
-
Coating the Donor Plate: Using a multichannel pipette, carefully add 5 µL of the lipid solution to the membrane of each well of a 96-well PVDF filter plate (the donor plate). Avoid touching the membrane with the pipette tips.
-
Preparation of the Acceptor Plate: Fill each well of a 96-well acceptor plate with 300 µL of phosphate-buffered saline (PBS), pH 7.4.
-
Preparation of the Donor Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute with PBS to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be less than 1%.
-
Assembling the PAMPA "Sandwich": Add 150 µL of the donor solution to each well of the lipid-coated donor plate. Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Sample Analysis: After incubation, separate the plates. Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculation of Apparent Permeability (Papp): Papp = (-ln(1 - CA/Cequ)) * (VD * VA) / ((VD + VA) * A * t) Where:
-
CA is the concentration in the acceptor well.
-
Cequ is the equilibrium concentration = (CD * VD + CA * VA) / (VD + VA).
-
CD is the concentration in the donor well.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time in seconds.
-
Detailed Protocol for Caco-2 Cell Permeability Assay
-
Cell Culture and Seeding: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 20% FBS, non-essential amino acids, and antibiotics). Seed the cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at an appropriate density.
-
Cell Differentiation: Culture the cells for 21 days, changing the medium every 2-3 days, to allow for the formation of a differentiated monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using a TEER meter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Preparation of Transport Buffer: Use a transport buffer such as Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the monolayers twice with pre-warmed transport buffer.
-
Add the dosing solution containing this compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Follow the same procedure as the A-B assay, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the compound across the cell monolayer.
-
A is the surface area of the Transwell® insert.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
Visualizations
Caption: Workflow for assessing and improving the cell permeability of this compound.
Caption: Hypothetical interaction of this compound with a cell, illustrating the role of an efflux pump.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Culture Academy [procellsystem.com]
Troubleshooting Squamolone bioassay variability
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the Squamolone bioassay for anti-proliferation?
A1: The most common method to assess the anti-proliferative effects of a natural product like this compound is a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells. A reduction in formazan production in this compound-treated cells compared to untreated controls indicates decreased cell viability or proliferation.
Q2: What type of cancer cell lines are suitable for a this compound bioassay?
A2: The choice of cell line depends on the research question. Since the specific targets of this compound are not well-documented, a preliminary screening against a panel of diverse cancer cell lines is recommended. This could include, but is not limited to:
-
MCF-7: Human breast adenocarcinoma cell line.
-
HeLa: Human cervical cancer cell line.
-
A549: Human lung carcinoma cell line.
-
PC-3: Human prostate cancer cell line.
-
HCT116: Human colon cancer cell line.
It is also crucial to include a non-cancerous cell line (e.g., MCF-10A or HEK293) to assess for general cytotoxicity and determine a potential therapeutic window.
Q3: How should I prepare and store this compound for the bioassay?
A3: this compound is a solid.[1] For in vitro assays, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
This section addresses specific issues that may arise during your this compound bioassay.
Issue 1: High Variability Between Replicate Wells
High variability can obscure the true effect of this compound.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Use a calibrated multichannel pipette and pre-wet the tips. |
| Edge Effects | Evaporation can be higher in the outer wells of a microplate, leading to increased compound concentration and altered cell growth.[2] To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for data analysis.[2] |
| Inconsistent Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing and technique when adding reagents. |
| Cell Clumping | Ensure complete trypsinization and gently triturate to create a single-cell suspension. Visually inspect cells under a microscope before plating. |
Issue 2: Inconsistent IC50 Values Across Experiments
The IC50 (half-maximal inhibitory concentration) is a key measure of a compound's potency.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | Cell lines can change their characteristics over time with increasing passage numbers, affecting their response to stimuli.[1] Use cells within a consistent and low passage number range for all experiments. |
| Cell Health & Viability | Only use cells that are in the logarithmic growth phase and have high viability (>95%). Perform a cell count and viability assessment (e.g., trypan blue exclusion) before each experiment. |
| Reagent Variability | Use the same lot of reagents (e.g., media, serum, MTT reagent) for a set of comparable experiments. If a new lot is introduced, perform a bridging experiment to ensure consistency. |
| Incubation Time | The duration of this compound exposure can significantly impact the IC50 value. Ensure the incubation time is precisely controlled and consistent across all experiments. |
Issue 3: No Dose-Dependent Effect Observed
A lack of a clear dose-response curve can indicate several issues.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Concentration Range | The tested concentrations of this compound may be too high (leading to 100% cell death at all concentrations) or too low (no observable effect). Perform a broad-range dose-finding experiment first (e.g., 0.01 µM to 100 µM) to identify the active range. |
| Compound Instability or Precipitation | Visually inspect the treatment media for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or a lower stock concentration. The stability of this compound in culture media should also be considered; pre-incubating the compound in media for the duration of the experiment and then testing its activity can provide insights. |
| Assay Interference | Natural products can sometimes interfere with assay readouts.[3] For example, if this compound is colored, it might interfere with the colorimetric readout of the MTT assay. Run a control plate with this compound in cell-free media to check for any direct reaction with the MTT reagent. |
Experimental Protocols
Protocol 1: MTT Assay for this compound Anti-Proliferation
-
Cell Seeding:
-
Culture your chosen cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and viability assessment.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound from your stock solution in culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Carefully remove the old medium from the wells and add 100 µL of the this compound-containing or vehicle control medium.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
After the incubation, carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Visualizations
Hypothetical this compound Signaling Pathway
Troubleshooting Workflow for High Bioassay Variability
References
Technical Support Center: Analysis of Squalene and Aminosterol Degradation Products
A Hub for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the analysis of squalene (B77637) and related aminosterol degradation products. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development endeavors.
Note on Nomenclature: The term "squamolone" is not commonly used in scientific literature. Based on our analysis, it is likely that researchers searching for this term are interested in the degradation of squalene , a triterpenoid (B12794562) hydrocarbon and biosynthetic precursor to steroids, or squalamine (B192432) , a cationic aminosterol antibiotic. This support center will address the analysis of degradation products for both of these important compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of squalene?
A1: Squalene is susceptible to oxidation, leading to the formation of various degradation products. The primary products are squalene monohydroperoxides (SQOOH), which can exist as six different isomers.[1][2] Further oxidation and degradation can lead to the formation of a diverse range of compounds including:
-
Squalene epoxide: A significant product of photooxidation.[3]
-
Carboxylic acids: Both medium to long-chain carboxylic acids can be formed.[4]
-
Alcohols and ketones: These are common products of thermo-oxidative degradation.[4]
-
Squalene hydroperoxy cyclic peroxides: Such as 2-OOH-3-(1,2-dioxane)-SQ, which are secondary oxidation products.
-
Volatile organic compounds: Including isovaleric acid, β,β'-dimethylacrylic acid, geranic acid, and (+)-(R)-citronellic acids.
Q2: What are the known degradation products of squalamine?
A2: Squalamine, being an aminosterol, has different degradation pathways. Forced degradation studies on squalamine lactate (B86563) have identified several products:
-
Lactyl squalamide: An amide formed from the reaction of lactic acid with the polyamine side chain of squalamine under heat stress.
-
Desulfated squalamine: Degradation products resulting from the loss of the sulfate (B86663) group, which can occur under acidic conditions. This can lead to the formation of products with hydroxyl groups at C-24 or C-25, and the formation of double bonds through elimination reactions.
Q3: Which analytical techniques are most suitable for analyzing squalene and its degradation products?
A3: A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) (HPLC-MS) is a powerful tool for separating and identifying the various degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is invaluable for the structural elucidation of new or unknown degradation products.
Q4: How can I perform a forced degradation study on squalene or an aminosterol?
A4: Forced degradation studies, or stress testing, are essential to understand the stability of a compound and to identify potential degradation products. A typical study involves subjecting the compound to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines:
-
Acid and Base Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at room and elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Thermal Stress: Heating the solid or a solution of the compound at elevated temperatures (e.g., 60-80°C).
-
Photostability: Exposing the compound to light, typically using a photostability chamber with a combination of UV and visible light.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of squalene and aminosterol degradation products.
HPLC Analysis Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions: Active sites on the column (e.g., free silanols) interacting with the analytes, especially the polar amine groups in squalamine. | - Use a high-purity, end-capped C18 column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Sample Overload: Injecting too much sample. | - Reduce the injection volume or dilute the sample. | |
| Column Void or Channeling: A damaged column. | - Replace the column. | |
| Poor Resolution of Isomers (e.g., SQOOH) | Inadequate Stationary Phase Selectivity: The column is not able to differentiate between the closely related isomers. | - Try a different stationary phase (e.g., a phenyl-hexyl or a different C18 phase with a different bonding chemistry).- Optimize the mobile phase composition, particularly the organic modifier and any additives. |
| Suboptimal Temperature: Temperature can affect the selectivity of the separation. | - Use a column oven and systematically vary the temperature to find the optimal resolution. | |
| Variable Retention Times | Mobile Phase Inconsistency: Changes in mobile phase composition due to evaporation or improper mixing. | - Ensure mobile phase bottles are capped.- Prepare fresh mobile phase daily.- If using a gradient, ensure the pump is mixing correctly. |
| Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | - Increase the column equilibration time before injecting the first sample. | |
| Low Signal Intensity in MS | Poor Ionization: The analyte is not efficiently ionized in the MS source. | - Optimize the MS source parameters (e.g., spray voltage, gas flows, temperature).- For squalene, Atmospheric Pressure Chemical Ionization (APCI) may be more effective than Electrospray Ionization (ESI).- For squalamine (a cationic molecule), ESI in positive ion mode should be effective. |
| Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte. | - Improve the chromatographic separation to separate the analyte from interfering compounds.- Dilute the sample to reduce matrix effects. |
Sample Preparation Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Recovery of Squalene/Aminosterols | Incomplete Extraction: The solvent system is not effectively extracting the analytes from the sample matrix. | - For non-polar squalene, use a non-polar solvent like hexane (B92381) or a mixture of chloroform (B151607) and methanol (B129727).- For the more polar squalamine, a more polar solvent system will be required. |
| Adsorption to Surfaces: The analytes are adsorbing to glassware or plasticware. | - Use silanized glassware or low-adsorption plasticware. | |
| Analyte Degradation During Sample Preparation | Exposure to Light or Heat: Squalene is sensitive to photo-oxidation. | - Work in a dimly lit area or use amber vials.- Keep samples on ice or at a low temperature during processing. |
| Presence of Oxidizing Agents: Contaminants in solvents or reagents. | - Use high-purity solvents and reagents.- Consider adding an antioxidant like butylated hydroxytoluene (BHT) during extraction. |
Experimental Protocols
Protocol 1: HPLC-MS/MS Analysis of Squalene Monohydroperoxide (SQOOH) Isomers
This protocol is adapted from methods used for the analysis of SQOOH isomers in biological samples.
1. Sample Preparation: a. Extract lipids from the sample using a suitable solvent system (e.g., chloroform:methanol 2:1, v/v). b. Evaporate the solvent under a stream of nitrogen. c. Reconstitute the lipid extract in the initial mobile phase.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 50% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
3. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each SQOOH isomer.
-
Source Parameters: Optimize spray voltage, capillary temperature, and gas flows for the specific instrument.
Protocol 2: Forced Degradation Study of an Aminosterol (e.g., Squalamine)
This protocol outlines a general procedure for conducting a forced degradation study.
1. Preparation of Stock Solution: a. Prepare a stock solution of the aminosterol in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the aminosterol in an oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.
-
Photodegradation: Expose a solution of the aminosterol to light in a photostability chamber according to ICH Q1B guidelines.
3. Analysis: a. Analyze the stressed samples by HPLC-UV and HPLC-MS to identify and quantify the degradation products. b. Compare the chromatograms of the stressed samples to that of an unstressed control sample.
Data Presentation
Table 1: Degradation of Squalene under Oxidative Stress
| Stress Condition | Duration | Squalene Remaining (%) | Major Degradation Products Identified |
| Air, 60°C | 24 hours | 85% | Squalene monohydroperoxides, Squalene epoxide |
| Air, 120°C | 8 hours | 40% | Carboxylic acids, Alcohols, Ketones |
| H₂O₂ (30%), RT | 24 hours | 65% | Squalene monohydroperoxides |
| Photo-oxidation (Rose Bengal) | 6 hours | 50% | Squalene monohydroperoxides, Squalene epoxide |
Table 2: Degradation of Squalamine Lactate under Forced Conditions
| Stress Condition | Duration | Squalamine Remaining (%) | Major Degradation Products Identified |
| Solid, 80°C | 7 days | Not reported | Lactyl squalamide |
| pH 4 acetate (B1210297) buffer, 60°C | 7 days | Not reported | Desulfated squalamine derivatives |
| 0.1 M HCl, 60°C | 24 hours | Significantly degraded | Desulfated squalamine and rearrangement products |
| 0.1 M NaOH, RT | 7 days | Stable | No significant degradation observed |
Visualizations
Diagram 1: General Workflow for Squalene Degradation Product Analysis
Caption: Workflow for the analysis of squalene degradation products.
Diagram 2: Squalene Oxidative Degradation Pathway
Caption: Simplified oxidative degradation pathways of squalene.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Unveiling an unexpected superoxide-mediated photooxidation mechanism of squalene monohydroperoxides to squalene hydroperoxy cyclic peroxides through ESR and LC-MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of oxidation products of squalene in solution and in latent fingerprints by ESI-MS and LC/APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for Squamolone Analogs
Welcome to the technical support center for the synthesis of Squamolone analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important class of compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound analogs, presented in a question-and-answer format.
Issue 1: Low or No Product Formation
Q1: My reaction to form the pyrrolidine-2-one precursor is showing low to no conversion of my starting materials. What are the likely causes?
A1: This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
-
Reagent Quality:
-
Purity of Starting Materials: Impurities in your starting amine or diester can inhibit the reaction. It is advisable to verify the purity of your starting materials by techniques such as NMR or GC-MS and purify them if necessary.
-
Solvent Purity: Ensure you are using a dry, high-purity solvent. The presence of water can hydrolyze reagents and intermediates, leading to low yields.
-
-
Reaction Conditions:
-
Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Consider a stepwise increase in the reaction temperature, monitoring for product formation and potential decomposition.
-
Reaction Time: It's possible the reaction has not been allowed to run to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at various time points.
-
-
Catalyst Activity:
-
If your synthesis involves a catalyst, ensure it is active and has been stored correctly. Consider trying a fresh batch of the catalyst.
-
Issue 2: Formation of Significant Side Products
Q2: I am observing multiple spots on my TLC plate, indicating the formation of several side products in my cyclization step. How can I improve the selectivity?
A2: The formation of side products often points to reaction conditions that are either too harsh or not selective enough for the desired transformation.
-
Temperature Control: High reaction temperatures can often lead to the formation of undesired byproducts. Attempting the reaction at a lower temperature, even if it requires a longer reaction time, can significantly improve selectivity.
-
Order of Reagent Addition: In some cases, the order in which reagents are added to the reaction mixture can influence the outcome. Consider a slow, dropwise addition of one of the reactants to maintain a low concentration and minimize side reactions.
-
Choice of Base: If a base is used in the cyclization step, its strength can be critical. A base that is too strong may lead to undesired deprotonation and subsequent side reactions. Consider screening a range of bases with varying pKa values.
Issue 3: Difficulty in Product Isolation and Purification
Q3: My this compound analog appears to be highly polar, and I am experiencing significant product loss during aqueous workup and chromatographic purification. What strategies can I employ to improve recovery?
A3: The polarity of this compound analogs, owing to the presence of amide and potentially other polar functional groups, can present challenges during isolation.
-
Workup Procedure:
-
Salting Out: Before extracting your product with an organic solvent, consider saturating the aqueous layer with a salt, such as sodium chloride (brine). This can decrease the solubility of your polar product in the aqueous phase and drive it into the organic layer.[1]
-
Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, a continuous liquid-liquid extractor can be more efficient than multiple discrete extractions.[1]
-
-
Chromatography:
-
Solvent System Modification: When using silica (B1680970) gel chromatography, adding a small amount of a polar modifier like methanol (B129727) or a basic modifier like triethylamine (B128534) to your eluent system can help to reduce tailing and improve the separation of polar compounds.
-
Reversed-Phase Chromatography: If your compound is still difficult to purify on normal-phase silica, consider using reversed-phase (C18) column chromatography.
-
Data Presentation
Table 1: Optimization of Cyclization Reaction Conditions for a Model this compound Analog
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | THF | 65 | 12 | 45 |
| 2 | KHMDS | THF | 0 to rt | 8 | 62 |
| 3 | DBU | CH₂Cl₂ | rt | 24 | 35 |
| 4 | K₂CO₃ | DMF | 80 | 12 | 55 |
| 5 | LiHMDS | Toluene | 110 | 6 | 78 |
Note: This data is representative and intended for illustrative purposes.
Experimental Protocols
Representative Protocol for the Synthesis of a this compound Analog Precursor (N-substituted 5-oxopyrrolidine-3-carboxamide)
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting N-substituted amine (1.0 eq) and a suitable aprotic solvent (e.g., THF, 0.2 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethyl 2-(aminomethyl)succinate (1.2 eq) dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired pyrrolidinone intermediate.
Mandatory Visualizations
Caption: A general workflow for the synthesis and optimization of this compound analogs.
Caption: A decision-making diagram for troubleshooting common synthesis issues.
References
Technical Support Center: Scaling Up Heterocyclic Synthesis
A Note on "Squamolone" : Initial searches for "this compound" identified the compound as 2-oxo-1-pyrrolidinecarboxamide.[1][2][3] However, the scientific literature on the synthesis of this specific molecule, particularly concerning its scale-up, is limited. To provide a comprehensive and practical technical support resource for researchers, this guide will focus on the synthesis of Quinolones . The synthesis of quinolones is a well-established field with extensive literature, presenting numerous challenges and optimization strategies relevant to scaling up complex heterocyclic syntheses. The principles and troubleshooting methodologies discussed here can often be applied to the synthesis of other heterocyclic compounds.
Quinolone derivatives are a significant class of nitrogen-containing heterocycles with a broad spectrum of biological activities, making them crucial scaffolds in medicinal chemistry.[4][5] Their synthesis, often involving multi-step reactions under specific conditions, presents several challenges when moving from laboratory to pilot or industrial scale. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of quinolones.
General Troubleshooting
This section addresses common problems that can arise during the scale-up of many chemical syntheses, including those of quinolone derivatives.
| Issue | Potential Causes | Solutions |
| Low or No Product Yield | - Incorrect reaction temperature. - Poor quality of starting materials or reagents. - Inefficient mixing. - Presence of impurities that inhibit the reaction. - Incorrect solvent. | - Optimize reaction temperature; sometimes a higher temperature is needed to drive the reaction to completion.[6] - Purify starting materials and reagents before use. - Ensure vigorous and efficient stirring, especially in heterogeneous mixtures. - Use rigorously anhydrous and/or oxygen-free conditions if the reaction is sensitive to moisture or air.[7] - Screen different solvents to find the optimal one for the reaction.[8] |
| Formation of Side Products/Impurities | - Reaction temperature is too high, leading to decomposition or side reactions. - Incorrect stoichiometry of reactants. - Presence of reactive functional groups on the starting materials. - Polymerization of intermediates or products.[9] | - Carefully control the reaction temperature.[9] - Optimize the ratio of reactants. - Protect sensitive functional groups before the reaction. - In cases of polymerization, consider using a two-phase solvent system to sequester reactive intermediates.[9] |
| Difficult Purification | - Formation of tars and polymeric materials. - Product has similar polarity to byproducts or starting materials. - Product is insoluble or poorly soluble. | - Use a moderating agent (e.g., ferrous sulfate (B86663) in Skraup synthesis) to control exothermic reactions and reduce tar formation.[9] - Optimize chromatographic conditions (e.g., solvent system, stationary phase) for better separation. - Recrystallization from a suitable solvent system can be effective for purification. |
| Reaction Does Not Scale Up Well | - Heat transfer issues in larger reactors. - Mass transfer limitations in heterogeneous reactions. - Changes in reaction kinetics at a larger scale. | - Ensure adequate cooling and heating capacity for the larger scale. - Use efficient stirring and agitation to overcome mass transfer limitations. - Re-optimize reaction parameters (temperature, concentration, addition rates) at the larger scale.[7] |
Troubleshooting Specific Quinolone Syntheses
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a widely used method for synthesizing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[10][11]
FAQs:
-
Q1: My Gould-Jacobs reaction is giving a low yield of the cyclized quinolone, and I'm isolating a significant amount of the anilidomethylenemalonate intermediate. What's going wrong?
-
A1: The cyclization step of the Gould-Jacobs reaction is a thermal process that often requires high temperatures.[6][10] If the temperature is too low, the cyclization will be slow or incomplete.
-
Solution: Ensure the reaction temperature is sufficiently high (often around 250 °C). The use of high-boiling point solvents can facilitate reaching the required temperature. Microwave heating can also be an effective way to improve yields and reduce reaction times by reaching high temperatures quickly.[6]
-
-
-
Q2: I'm observing the formation of regioisomers when using a substituted aniline (B41778). How can I improve the regioselectivity?
-
A2: The regioselectivity of the Gould-Jacobs cyclization is influenced by both steric and electronic factors of the substituents on the aniline ring.
-
Solution: The cyclization generally occurs at the less sterically hindered ortho position. For anilines with meta-substituents, the preferred direction of cyclization can often be predicted based on the electronic nature of the substituent. In some cases, exploring different catalysts or reaction conditions may alter the regioselectivity. A detailed study of the regioselectivity in both gas-phase and solution-phase thermolysis has been reported and can provide further insight.[12]
-
-
Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines.[13][14]
FAQs:
-
Q1: My Conrad-Limpach synthesis is producing the 2-quinolone isomer (Knorr product) instead of the desired 4-hydroxyquinoline (B1666331). How can I favor the formation of the 4-hydroxyquinoline?
-
A1: The outcome of the reaction between anilines and β-ketoesters is highly dependent on the reaction temperature. Lower temperatures favor the formation of the β-arylaminoacrylate intermediate, which cyclizes to the 4-hydroxyquinoline (Conrad-Limpach product). Higher temperatures favor the formation of the β-ketoanilide, which leads to the 2-quinolone (Knorr product).[15]
-
Solution: Conduct the initial condensation at a lower temperature (e.g., below 100 °C) to favor the formation of the β-arylaminoacrylate. The subsequent cyclization to the 4-hydroxyquinoline is then carried out at a higher temperature.[13]
-
-
-
Q2: The thermal cyclization step in my Conrad-Limpach synthesis is giving low yields. How can I improve this?
-
A2: The thermal cyclization requires high temperatures, and the choice of solvent is critical for achieving good yields.[13]
-
Knorr Quinoline (B57606) Synthesis
The Knorr quinoline synthesis produces 2-hydroxyquinolines from β-ketoanilides using a strong acid catalyst.[16][17]
FAQs:
-
Q1: My Knorr synthesis is resulting in a mixture of 2-hydroxyquinoline (B72897) and 4-hydroxyquinoline. How can I improve the selectivity for the 2-hydroxyquinoline?
-
A1: The formation of the 4-hydroxyquinoline is a competing reaction in the Knorr synthesis, particularly under certain reaction conditions. The amount of acid catalyst can influence the product distribution.
-
Solution: Using a large excess of a strong acid like polyphosphoric acid (PPA) has been shown to favor the formation of the 2-hydroxyquinoline.[16]
-
-
-
Q2: I am observing significant charring and decomposition in my Knorr synthesis. What can I do to minimize this?
-
A2: The Knorr synthesis often requires harsh conditions (strong acid, high temperature), which can lead to decomposition of the starting materials and products.
-
Solution: Carefully control the reaction temperature and reaction time. It may be beneficial to use a slightly lower temperature for a longer duration. Ensuring efficient stirring can also help to prevent localized overheating and charring.
-
-
Quantitative Data
Table 1: Effect of Solvent on the Yield of a Conrad-Limpach Cyclization
| Solvent | Boiling Point (°C) | Yield (%) |
| Mineral Oil | >300 | ~95 |
| Dowtherm A | 257 | High |
| 1,2,4-Trichlorobenzene | 214 | ~65 |
| 2-Nitrotoluene | 222 | ~65 |
| 2,6-di-tert-butylphenol | 265 | ~65 |
| (Data compiled from multiple sources)[8][13] |
Table 2: Optimization of Gould-Jacobs Reaction using Microwave Heating
| Entry | Temperature (°C) | Time (min) | Yield of Product (%) |
| 1 | 250 | 10 | 1 |
| 2 | 300 | 10 | 37 |
| 3 | 250 | 20 | 2 |
| 4 | 300 | 20 | 28 |
| 5 | 300 | 5 | 47 |
| (Adapted from a study on the microwave-assisted Gould-Jacobs reaction)[6] |
Experimental Protocols
Protocol 1: Gould-Jacobs Synthesis of 4-Hydroxyquinoline
-
Condensation: In a round-bottom flask, combine aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture at 100-110 °C for 1-2 hours. Ethanol is evolved during this step.
-
Cyclization: Add the resulting anilidomethylenemalonate to a high-boiling solvent (e.g., diphenyl ether or mineral oil) preheated to 250 °C.
-
Maintain the temperature at 250 °C for 15-30 minutes.
-
Cool the reaction mixture and add an equal volume of hexane (B92381) or petroleum ether to precipitate the product.
-
Filter the solid product, wash with a cold solvent, and dry.
-
Hydrolysis and Decarboxylation: Reflux the crude ester with an aqueous solution of sodium hydroxide (B78521) (10-20%) until the hydrolysis is complete.
-
Acidify the cooled solution with a mineral acid (e.g., HCl) to precipitate the 4-hydroxyquinoline-3-carboxylic acid.
-
Filter the acid, wash with water, and dry.
-
Heat the carboxylic acid at its melting point or in a high-boiling solvent until carbon dioxide evolution ceases to afford 4-hydroxyquinoline.[10]
Protocol 2: Conrad-Limpach Synthesis of 4-Hydroxyquinoline
-
Condensation: Mix aniline (1 equivalent) and a β-ketoester (e.g., ethyl acetoacetate, 1 equivalent) and warm gently (e.g., to 60 °C) for a short period. A catalytic amount of acid (e.g., a drop of concentrated HCl) can be added.
-
Cyclization: Add the crude β-arylaminoacrylate intermediate to a high-boiling inert solvent (e.g., mineral oil) and heat to approximately 250 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with a cold solvent, and recrystallize from a suitable solvent if necessary.[13]
Visualization
Experimental Workflow: Gould-Jacobs Synthesis
Caption: Workflow for the Gould-Jacobs synthesis of 4-hydroxyquinoline.
Signaling Pathway: Pseudomonas Quinolone Signaling (PQS)
Many quinolone compounds are biologically active. For instance, Pseudomonas aeruginosa uses 2-heptyl-3-hydroxy-4-quinolone (B1224666) as a signaling molecule in its quorum-sensing system to regulate virulence factor expression.[18][19][20]
Caption: Simplified diagram of the Pseudomonas Quinolone Signaling (PQS) pathway.
References
- 1. 2-Oxo-1-pyrrolidinecarboxamide | C5H8N2O2 | CID 326996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Oxo-1-pyrrolidinecarboxamide | C5H8N2O2 | CID 326996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0029874) [hmdb.ca]
- 4. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. ablelab.eu [ablelab.eu]
- 7. Troubleshooting [chem.rochester.edu]
- 8. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 11. Gould-Jacobs Reaction [drugfuture.com]
- 12. researchgate.net [researchgate.net]
- 13. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 16. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 17. synarchive.com [synarchive.com]
- 18. Quinolone signaling in the cell-to-cell communication system of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
Validation & Comparative
A Researcher's Guide to Confirming Squamolone Purity with Elemental Analysis
For researchers and professionals in drug development, establishing the purity of a compound is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of elemental analysis with other common analytical techniques for confirming the purity of Squamolone, a naturally occurring pyrrolidinecarboxamide.[1] We present supporting data, detailed experimental protocols, and clear visualizations to aid in your analytical workflow.
Understanding this compound and the Role of Elemental Analysis
This compound (Chemical Formula: C₅H₈N₂O₂) is an organic compound with a molecular weight of approximately 128.13 g/mol .[1][2] Elemental analysis is a foundational technique used to determine the mass percentage of each element within a sample.[3] For an organic compound like this compound, this typically involves CHNO analysis.[4] The principle is straightforward: the experimentally determined elemental composition is compared against the theoretical composition calculated from its chemical formula. A close correlation indicates a high degree of purity, while significant deviations suggest the presence of impurities.[5]
Comparative Data: Interpreting Elemental Analysis Results
The purity of a this compound sample can be quantitatively assessed by comparing the experimental elemental percentages to the theoretical values. A generally accepted tolerance for a pure sample is a deviation of less than ±0.4% for each element.
Table 1: Elemental Analysis Data for this compound (C₅H₈N₂O₂)
| Element | Theoretical Mass % | Experimental Mass % (Sample A - High Purity) | Deviation | Experimental Mass % (Sample B - Impure) | Deviation |
| Carbon (C) | 46.87% | 46.75% | -0.12% | 48.92% | +2.05% |
| Hydrogen (H) | 6.29% | 6.35% | +0.06% | 6.88% | +0.59% |
| Nitrogen (N) | 21.86% | 21.79% | -0.07% | 20.15% | -1.71% |
| Oxygen (O)* | 24.97% | 25.11% | +0.14% | 24.05% | -0.92% |
Note: Oxygen is often determined by difference rather than direct measurement in many elemental analyzers.
Analysis of Results:
-
Sample A shows deviations well within the acceptable ±0.4% range, confirming its high purity.
-
Sample B exhibits significant deviations, particularly in its carbon and nitrogen content, indicating the presence of one or more impurities.
Methodology Comparison: Elemental Analysis vs. Other Techniques
While elemental analysis is a robust method for purity determination, it is often used in conjunction with other analytical techniques to provide a complete picture of a compound's identity and purity.[6]
Table 2: Comparison of Purity Analysis Techniques
| Technique | Principle | Advantages | Limitations |
| Elemental Analysis (EA) | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂) which are then quantified.[7] | Fast, simple, cost-effective, and provides fundamental confirmation of elemental composition.[4] | Does not identify the nature of impurities; requires a relatively pure sample to begin with for accurate results.[8] |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | Highly sensitive for quantifying impurities, even at trace levels; can be used for isolation and purification.[9] | Requires a reference standard for absolute purity determination; method development can be time-consuming.[10] |
| Mass Spectrometry (MS) | Ionizes molecules and separates them based on their mass-to-charge ratio. | Provides highly accurate molecular weight information and structural details of impurities.[9] | Quantification can be complex; may not be suitable for non-volatile or thermally labile compounds without techniques like GC-MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure.[6] | Provides unambiguous structural confirmation; qNMR (quantitative NMR) can determine purity without a specific reference standard for the analyte. | Lower sensitivity compared to chromatographic methods; can be expensive and requires larger sample amounts.[8] |
Experimental Protocol: Elemental Analysis of this compound
This protocol outlines the standard procedure for CHN analysis using a modern elemental analyzer.
Objective: To determine the weight percent of Carbon (C), Hydrogen (H), and Nitrogen (N) in a this compound sample.
Materials:
-
This compound sample (1-3 mg, accurately weighed)
-
Tin or silver capsules
-
Microbalance
-
Elemental Analyzer (e.g., Vario MICRO cube)
-
Reference standard (e.g., Acetanilide) for calibration
Procedure:
-
Instrument Calibration: Calibrate the elemental analyzer using a known standard (e.g., Acetanilide). This establishes a response factor for each element.
-
Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin capsule using a microbalance. Seal the capsule to enclose the sample.
-
Analysis: Place the sealed capsule into the autosampler of the elemental analyzer.
-
Combustion: The sample is dropped into a high-temperature (approx. 950-1200 °C) combustion tube rich in oxygen. The this compound combusts, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.[7][11]
-
Reduction & Separation: The combustion gases pass through a reduction tube to remove excess oxygen and convert nitrogen oxides to N₂. The resulting gas mixture (CO₂, H₂O, N₂) is then separated, typically using a chromatographic column.[11]
-
Detection: The separated gases are measured by a thermal conductivity detector (TCD). The detector signal is proportional to the concentration of each gas.
-
Data Calculation: The instrument's software integrates the detector signals and, using the calibration factor, calculates the mass percentage of C, H, and N in the original sample.
-
Purity Assessment: Compare the experimental percentages to the theoretical values for this compound (C=46.87%, H=6.29%, N=21.86%).
Visualizing the Workflow and Logic
To better illustrate the process, the following diagrams outline the experimental workflow and the logical steps for interpreting the results.
Caption: Workflow for Elemental Analysis of this compound.
Caption: Logic Diagram for Purity Confirmation.
References
- 1. 2-Oxo-1-pyrrolidinecarboxamide | C5H8N2O2 | CID 326996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0029874) [hmdb.ca]
- 3. How to Determine the Purity of a Substance using Elemental Analysis | Chemistry | Study.com [study.com]
- 4. azom.com [azom.com]
- 5. Khan Academy [khanacademy.org]
- 6. Elemental analysis - Wikipedia [en.wikipedia.org]
- 7. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 8. researchgate.net [researchgate.net]
- 9. Methods in natural product chemistry | Clinical Gate [clinicalgate.com]
- 10. researchgate.net [researchgate.net]
- 11. Elemental Analysis – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd [techresources.dsfarm.unipd.it]
Annonaceous acetogenins (B1209576), a class of polyketides derived from plants of the Annonaceae family, have garnered significant attention for their potent cytotoxic and anti-tumor activities.[1] This guide provides a comparative analysis of the bioactivity of prominent annonaceous acetogenins, including squamocin (B1681989) and bullatacin, supported by quantitative data from in vitro studies. It is important to note that the compound "Squamolone" is not extensively described in the scientific literature, and it is likely that the intended compounds of interest are the structurally similar and well-researched annonaceous acetogenins like squamocin.
Quantitative Bioactivity Data
The cytotoxic potential of annonaceous acetogenins is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates higher potency. The following table summarizes the IC50 values for several annonaceous acetogenins.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Bullatacin | SW480 (Colon) | ~10 nM | [2] |
| HT-29 (Colon) | ~7 nM | [2] | |
| 2.2.15 (Hepatocarcinoma) | 7.8 ± 2.5 nM | [3] | |
| Squamocin | MCF-7 (Breast) | 10.03 µg/ml | [4] |
| Annonacin | MCF-7 (Breast) | 4.52 µg/ml | [4] |
| Squamocin P | MCF-7/ADR (Breast, Multidrug-resistant) | 3.34 µM | [5] |
| Annosquatin III | MCF-7/ADR (Breast, Multidrug-resistant) | 4.04 µM | [5] |
| Coclaurine | HEPG-2 (Liver) | 1.674 µg/ml | [5] |
| Compound 2 | HEPG-2 (Liver) | 5.195 µg/ml | [5] |
Experimental Protocols
The data presented in this guide are primarily derived from cytotoxicity assays, most commonly the MTT assay.
MTT Assay Protocol for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The annonaceous acetogenins are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).[1]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours at 37°C.[1][6]
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.[1]
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]
Mechanism of Action and Signaling Pathways
Annonaceous acetogenins exert their cytotoxic effects primarily through the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[1][7] This inhibition leads to a cascade of downstream events culminating in apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Bullatacin triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bullatacin, a potent antitumor annonaceous acetogenin, inhibits proliferation of human hepatocarcinoma cell line 2.2.15 by apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer acumens of three Annona species: a proportional review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Novel Annonaceous acetogenins from Graviola (Annona muricata) fruits with strong anti-proliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
Squamolone and Other Pyrrolidine Derivatives: A Comparative Guide for Drug Discovery Professionals
An in-depth analysis of the therapeutic potential of pyrrolidine-based compounds, offering a comparative look at their biological activities and mechanisms of action.
The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural properties allow for the development of potent and selective therapeutic agents across various disease areas, including oncology, neurodegenerative disorders, and inflammatory conditions. This guide provides a comparative analysis of Squamolone, a naturally occurring pyrrolidine derivative, and other synthetic pyrrolidine derivatives, supported by experimental data and detailed protocols.
This compound: A Pyrrolidine Carboxamide
This compound, chemically known as 2-oxo-1-pyrrolidinecarboxamide, is a pyrrolidine derivative that has been identified in various plant species.[2][3][4] While its specific biological activities are not extensively documented in publicly available literature, its structural similarity to other pyrrolidine-2-one containing compounds suggests potential therapeutic applications. The pyrrolidinone (2-oxopyrrolidine) family of chemicals has been investigated for nootropic and neuroprotective effects, as well as antiepileptic properties.[5]
Comparative Analysis of Biological Activity
To provide a comprehensive comparison, this guide will examine the performance of various pyrrolidine derivatives against key biological targets in cancer, neuroprotection, and inflammation. Due to the limited specific experimental data for this compound, we will use illustrative data for a representative pyrrolidine-2-one derivative ("Compound X") to facilitate comparison with other well-characterized pyrrolidine derivatives.
Anticancer Activity
The cytotoxic effects of various pyrrolidine derivatives against different cancer cell lines are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[6][7][8][9]
Table 1: Comparative Anticancer Activity of Pyrrolidine Derivatives (IC50 values in µM)
| Compound/Derivative Class | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) | HCT-116 (Colon Cancer) | Reference Compound(s) |
| Compound X (Illustrative) | 25.0 | 30.0 | 45.0 | 35.0 | Doxorubicin |
| Thiophen-containing Pyrrolidines | 17-28 | 19-30 | - | - | Doxorubicin (16 µM for MCF-7, 18 µM for HeLa)[10] |
| Spiropyrrolidine-thiazolo-oxindoles | - | - | - | - | Cisplatin (9.00 µg/mL for HepG2)[11] |
| 43a (2,4-dichlorophenyl substituted) | - | - | - | - | IC50: 0.85 ± 0.20 μg/mL (HepG2)[11] |
| 43b (4-bromophenyl substituted) | - | - | - | - | IC50: 0.80 ± 0.10 μg/mL (HepG2)[11] |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivatives | - | - | Viability reduction to 28.0% and 29.6% at 100 µM | - | Cytarabine[12] |
| Tetrazolopyrrolidine-1,2,3-triazole analogues | - | 0.32 ± 1.00 (7a), 1.80 ± 0.22 (7i) | - | - | -[13] |
Neuroprotective Activity
The neuroprotective potential of pyrrolidine derivatives is often assessed in models of cognitive impairment or neuronal damage.[14][15][16]
Table 2: Comparative Neuroprotective Activity of Pyrrolidine Derivatives
| Compound/Derivative Class | Model | Key Findings | Reference Compound(s) |
| Compound X (Illustrative) | Scopolamine-induced amnesia (mice) | Reversal of memory deficits | Donepezil |
| Pyrrolidine-2-one Derivatives | Scopolamine-induced cognitive impairment (mice) | Improved learning and memory parameters[16] | Donepezil[16] |
| Pyrrolidone Derivatives (Aniracetam, Oxiracetam) | ECS-induced Amnesia (mice) | Significant antiamnestic action[14] | - |
| Pyrrolidine derivative 5e | Rat transient middle cerebral artery occlusion (MCAO) | Potent Na+ channel blocker with neuroprotective activity[15] | - |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrrolidine derivatives are typically evaluated by their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[1][17][18][19]
Table 3: Comparative Anti-inflammatory Activity of Pyrrolidine Derivatives (IC50 values in µM)
| Compound/Derivative Class | COX-1 Inhibition | COX-2 Inhibition | 5-LOX Inhibition | Reference Compound(s) |
| Compound X (Illustrative) | 15.0 | 1.5 | 10.0 | Indomethacin |
| N-substituted pyrrolidine-2,5-diones (Compound 13e) | - | 0.98 (SI of 31.5) | - | -[1] |
| 2-pyrrolidinone (B116388) derivatives (14d, 14e) | - | - | 80 (14d), 70.5 (14e) | Indomethacin[17] |
| Pyrrolidine-2,5-dione Based Derivatives (Compound 44) | 143 | 50.93 | 20.87 | -[19] |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability and the cytotoxic potential of compounds.[6][7][8][9]
Materials:
-
Pyrrolidine derivatives
-
Selected cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or SDS-HCl solution)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 12 mM MTT stock solution to each well.[9]
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.[9]
-
Solubilization: Add 100 µL of the SDS-HCl solution to each well and mix thoroughly by pipetting up and down.[9] Incubate at 37°C for another 4 hours to ensure complete solubilization of the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Many cytotoxic pyrrolidine derivatives exert their effects by inducing apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.[20][21][22][23]
Caption: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.
Experimental and Drug Discovery Workflows
The discovery and development of novel pyrrolidine-based therapeutics follow a structured workflow, from initial screening to lead optimization.
Caption: A typical workflow for the discovery and development of new drugs.
Conclusion
Pyrrolidine derivatives represent a versatile and promising class of compounds for the development of novel therapeutics. While specific data on this compound's biological activity is limited, the broader family of pyrrolidine-containing molecules has demonstrated significant potential in anticancer, neuroprotective, and anti-inflammatory applications. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the successful translation of these promising scaffolds into clinical candidates. The experimental protocols and workflows outlined in this guide provide a framework for the continued exploration and development of this important class of molecules.
References
- 1. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Oxo-1-pyrrolidinecarboxamide | C5H8N2O2 | CID 326996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Oxo-1-pyrrolidinecarboxamide | C5H8N2O2 | CID 326996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0029874) [hmdb.ca]
- 5. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Validating the Cellular Target of Squamolone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the cellular target of Squamolone, a pyrrolidinecarboxamide of scientific interest. Due to the limited publicly available data on this compound's direct cellular interactions, this document proposes a validation strategy centered on the hypothesis that this compound acts as an inhibitor of Squalene (B77637) Epoxidase (SQLE). This hypothesis is based on the established role of other small molecules in targeting enzymes within the sterol biosynthesis pathway.
To offer a robust comparative analysis, this guide benchmarks the proposed experimental validation of this compound against well-characterized SQLE inhibitors, such as Terbinafine (B446) and NB-598. The provided experimental protocols and data tables are designed to equip researchers with the necessary tools to rigorously test this hypothesis and elucidate the mechanism of action of this compound.
Comparative Analysis of Squalene Epoxidase Inhibitors
Effective target validation necessitates a quantitative comparison with known modulators of the hypothesized target. The following table summarizes key performance metrics for established SQLE inhibitors, providing a benchmark for the potential efficacy of this compound.
| Compound | Target Protein | Method | Binding Affinity (Kᵢ) | IC₅₀ | Reference |
| This compound (Hypothetical) | Squalene Epoxidase (SQLE) | Enzymatic Assay | To be determined | To be determined | - |
| Terbinafine | Fungal Squalene Epoxidase | Enzymatic Assay | - | 15.8 nM (T. rubrum) | [1] |
| Human Squalene Epoxidase | Enzymatic Assay | - | 7.7 µM | [2] | |
| NB-598 | Human Squalene Epoxidase | Enzymatic Assay | - | 1.69 ± 0.06 µM | [3] |
| Liranaftate | Fungal Squalene Epoxidase | Not Specified | Not Specified | Not Specified | [4] |
| Tolnaftate | Fungal Squalene Epoxidase | Enzymatic Assay | - | 51.5 nM (T. rubrum) | [1] |
| Ethopropazine | Human Squalene Epoxidase | Enzymatic Assay | 0.65 µM | 1.69 ± 0.06 µM | |
| Periciazine | Human Squalene Epoxidase | Enzymatic Assay | 0.69 µM | 1.55 ± 0.13 µM | |
| Piperacetazine | Human Squalene Epoxidase | Enzymatic Assay | 0.68 µM | 1.44 ± 0.04 µM |
Experimental Protocols for Target Validation
To validate Squalene Epoxidase as the cellular target of this compound, a multi-pronged approach employing both target engagement and identification techniques is recommended.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context. The principle lies in the ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Culture and Treatment: Culture a relevant human cell line (e.g., HEK293T, HepG2) to 80-90% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble SQLE at each temperature point by Western blotting using an SQLE-specific antibody.
-
Data Analysis: Plot the relative amount of soluble SQLE as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Affinity-Based Pull-Down Assay
A pull-down assay coupled with mass spectrometry can identify the direct binding partners of this compound from a complex cellular lysate.
Protocol:
-
Probe Synthesis: Synthesize a this compound analog containing a linker and an affinity tag (e.g., biotin). A non-functional analog should be used as a negative control.
-
Immobilization of the Probe: Incubate the biotinylated this compound probe with streptavidin-coated magnetic beads to immobilize it.
-
Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line using a non-denaturing lysis buffer containing protease inhibitors.
-
Incubation: Incubate the immobilized this compound probe with the cell lysate to allow for the formation of probe-protein complexes. As a control, incubate the lysate with beads coupled to the negative control probe or with unconjugated beads.
-
Washing: Wash the beads extensively with a stringent wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a competitive elution buffer (e.g., containing excess free biotin) or a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and visualize them using a sensitive protein stain. Excise the protein bands of interest and identify them using mass spectrometry (LC-MS/MS).
In Vitro Enzymatic Assay
An in vitro enzymatic assay is crucial for quantifying the inhibitory effect of this compound on SQLE activity and determining its mode of inhibition.
Protocol:
-
Enzyme and Substrate Preparation: Obtain purified recombinant human SQLE and its substrate, squalene.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, NADPH, FAD, and recombinant SQLE.
-
Inhibition Assay: Add varying concentrations of this compound to the reaction mixture and pre-incubate. Initiate the reaction by adding squalene.
-
Detection of Product Formation: Measure the formation of the product, 2,3-oxidosqualene, over time using a suitable method such as HPLC or a coupled fluorescence assay.
-
Data Analysis: Determine the IC₅₀ value of this compound by plotting the enzyme activity against the inhibitor concentration. To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the reaction rates at different substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.
Visualizing the Validation Workflow and Underlying Biology
To clarify the experimental logic and the biological context, the following diagrams illustrate the key processes.
References
- 1. Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism-based inhibition of squalene epoxidase by phenothiazines for lipid metabolism disruption using repurposed antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
Orthogonal Assays to Confirm the Anticancer Activity of Squamolone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the anticancer activity of a novel therapeutic candidate, Squamolone. By employing a series of orthogonal assays, researchers can build a robust body of evidence to confirm its mechanism of action. This document compares the hypothetical activity of this compound with the well-characterized chemotherapeutic agent, Doxorubicin, in a human colorectal carcinoma cell line (HCT116).
An orthogonal approach, which uses multiple, independent methods to investigate the same biological question, is crucial for minimizing experimental artifacts and ensuring that the observed effects are due to the on-target activity of the compound.[1][2] This guide details the experimental protocols and presents comparative data for assays assessing cytotoxicity, induction of apoptosis, effects on cell cycle progression, reactive oxygen species (ROS) production, and long-term cell survival.
Data Presentation: Comparative Activity of this compound and Doxorubicin
The following tables summarize the quantitative data obtained from a series of validation assays.
Table 1: Cytotoxicity (IC50) Values
| Compound | Cell Line | Assay | Incubation Time (hrs) | IC50 (µM) |
| This compound | HCT116 | MTT | 48 | 15.2 |
| Doxorubicin | HCT116 | MTT | 48 | 0.8 |
Table 2: Induction of Apoptosis
| Treatment (24 hrs) | Cell Line | Assay | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | HCT116 | Annexin V/PI Staining | 4.5% |
| This compound (15 µM) | HCT116 | Annexin V/PI Staining | 45.2% |
| Doxorubicin (1 µM) | HCT116 | Annexin V/PI Staining | 55.8% |
Table 3: Cell Cycle Analysis
| Treatment (24 hrs) | Cell Line | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | HCT116 | 60.1% | 25.5% | 14.4% |
| This compound (15 µM) | HCT116 | 58.9% | 15.3% | 25.8% |
| Doxorubicin (1 µM) | HCT116 | 35.2% | 20.1% | 44.7% |
Table 4: Reactive Oxygen Species (ROS) Production
| Treatment (6 hrs) | Cell Line | Assay | Fold Increase in ROS |
| Vehicle Control | HCT116 | H2DCFDA | 1.0 |
| This compound (15 µM) | HCT116 | H2DCFDA | 3.5 |
| Doxorubicin (1 µM) | HCT116 | H2DCFDA | 4.2 |
Table 5: Clonogenic Survival Assay
| Treatment | Cell Line | Plating Efficiency (%) | Surviving Fraction |
| Vehicle Control | HCT116 | 85 | 1.00 |
| This compound (5 µM) | HCT116 | 85 | 0.45 |
| Doxorubicin (0.1 µM) | HCT116 | 85 | 0.30 |
Experimental Protocols and Methodologies
Detailed methodologies for the key experiments are provided below.
Primary Assay: Cell Viability (MTT Assay)
This assay provides a quantitative measure of the cytotoxic potential of this compound by assessing the metabolic activity of cultured cells.[3][4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[5]
Protocol:
-
Cell Seeding: HCT116 cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or Doxorubicin for 48 hours.
-
MTT Addition: 10 µL of a 5 mg/mL MTT solution in PBS is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The plate is agitated on an orbital shaker for 15 minutes to ensure complete solubilization. The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control wells, and the IC50 value is calculated using a non-linear regression analysis.
Orthogonal Assay 1: Apoptosis Detection (Annexin V/PI Staining)
This assay confirms that the observed cytotoxicity is due to the induction of apoptosis. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is used as a counterstain to identify necrotic cells.
Protocol:
-
Cell Treatment: HCT116 cells are treated with this compound (15 µM) and Doxorubicin (1 µM) for 24 hours.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer.
-
Staining: Fluorescently labeled Annexin V and PI are added to the cell suspension, which is then incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Orthogonal Assay 2: Cell Cycle Analysis
This assay determines the effect of this compound on cell cycle progression. Many anticancer agents induce cell death by causing cell cycle arrest at specific checkpoints. DNA content is quantitatively measured using a fluorescent dye like Propidium Iodide (PI).
Protocol:
-
Cell Treatment: HCT116 cells are treated with this compound (15 µM) and Doxorubicin (1 µM) for 24 hours.
-
Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells are washed and then stained with a solution containing PI and RNase A. RNase A is necessary as PI also stains RNA.
-
Flow Cytometry: The DNA content of individual cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Orthogonal Assay 3: Reactive Oxygen Species (ROS) Production
This assay investigates whether this compound induces oxidative stress, a common mechanism of action for many anticancer drugs. The production of ROS is measured using the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).
Protocol:
-
Cell Treatment: HCT116 cells are treated with this compound (15 µM) and Doxorubicin (1 µM) for 6 hours.
-
Dye Loading: Cells are loaded with H2DCFDA and incubated for 30 minutes at 37°C.
-
Fluorescence Measurement: After incubation, the cells are washed, and the fluorescence intensity is measured using a microplate reader. H2DCFDA is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Data Analysis: The fluorescence intensity is normalized to the vehicle-treated control to determine the fold increase in ROS production.
Orthogonal Assay 4: Clonogenic Survival Assay
The clonogenic assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies. This is considered a gold-standard assay for determining cell reproductive death after treatment with cytotoxic agents.
Protocol:
-
Cell Plating: A known number of HCT116 cells are seeded into 6-well plates.
-
Compound Treatment: Cells are allowed to attach and then treated with a lower concentration of this compound (5 µM) or Doxorubicin (0.1 µM) for 24 hours.
-
Incubation: The treatment medium is replaced with fresh medium, and the plates are incubated for 10-14 days to allow for colony formation.
-
Fixation and Staining: Colonies are fixed with a solution of methanol (B129727) and acetic acid and then stained with 0.5% crystal violet.
-
Colony Counting: Colonies containing at least 50 cells are counted.
-
Data Analysis: The Plating Efficiency (PE) and Surviving Fraction (SF) are calculated to determine the effect of the compound on long-term cell survival.
Visualizations: Workflows and Pathways
To visualize the experimental processes and the targeted biological pathway, the following diagrams are provided.
Caption: A logical workflow for validating compound activity.
Caption: A hypothetical signaling pathway for this compound.
Caption: The experimental workflow for the clonogenic assay.
References
A Comparative Guide to Synthetic vs. Natural Squalane for Researchers and Drug Development Professionals
Introduction
While the term "Squamolone" is not found in established chemical literature, it is likely a reference to squalane (B1681988), a saturated derivative of the natural triterpene squalene (B77637). Squalane is a highly sought-after ingredient in the pharmaceutical and cosmetic industries due to its excellent emollient, moisturizing, and biocompatible properties. It is sourced through two primary routes: isolation from natural sources and chemical synthesis (including biosynthesis). This guide provides an objective comparison of synthetic and natural squalane, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their selection process.
Sources and Production of Squalane
Natural Squalane:
Natural squalane is produced by the hydrogenation of squalene, which is extracted from various natural sources. Historically, shark liver oil was a primary source, but due to ethical and environmental concerns, plant-based sources are now predominant.[1][2]
-
Olive-Derived: A significant portion of natural squalane is derived from the unsaponifiable fraction of olive oil.[1][3] The production process involves the extraction and purification of squalene from olive oil by-products, followed by hydrogenation.[3]
-
Other Plant Sources: Squalene is also present in amaranth (B1665344) oil, rice bran oil, and wheat germ oil, which serve as alternative natural sources.[4]
Synthetic Squalane:
Synthetic squalane is chemically identical to its natural counterpart (C₃₀H₆₂) but is produced through chemical or biotechnological processes.[3][5]
-
Bio-synthetic (Sugarcane-Derived): This is a common form of "synthetic" squalane where genetically engineered yeast ferment sugarcane-derived sucrose (B13894) to produce farnesene (B8742651). The farnesene is then dimerized and hydrogenated to form squalane.[5][6] This method is considered highly sustainable and scalable.[5][7]
-
Petrochemical-Derived: Squalane can also be synthesized from hydrocarbons derived from petroleum.[1]
Physicochemical Properties
The source and manufacturing process can lead to minor variations in the physicochemical properties of squalane, such as purity and viscosity. Sugarcane-derived squalane is often noted for its high purity and lower viscosity compared to some plant-derived alternatives.[5][8]
| Property | Olive-Derived Squalane | Sugarcane-Derived Squalane | Shark-Derived Squalane |
| Purity | May contain trace amounts of olive-derived sterols or waxes.[5] | Typically higher purity due to a more controlled manufacturing process.[5] | High purity.[8] |
| Viscosity | Slightly more viscous.[8] | Lighter and less viscous.[5][8] | Less viscous.[8] |
| Texture | Richer, more emollient feel.[5] | Lighter, faster-absorbing texture.[5] | Not specified |
| Composition | Chemically identical (C₃₀H₆₂).[5] | Chemically identical (C₃₀H₆₂).[5] | Chemically identical (C₃₀H₆₂). |
Biological Performance
Both natural and synthetic squalane are excellent emollients that support the skin's lipid barrier and provide hydration.[6][9] While direct comparative studies on their biological efficacy are limited, the high chemical similarity suggests comparable performance. The choice between them often comes down to factors like purity, sustainability, and desired physical properties in a formulation.
One study comparing the effects of squalane on UV-induced skin damage found that squalane did not worsen oxidative damage or inflammation, unlike some unsaturated fatty acids.[10] This protective effect is attributed to its stable, saturated structure.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant capacity of a compound.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.[11]
-
Sample Preparation: Dissolve squalane (both natural and synthetic) in a suitable solvent to create a series of concentrations.
-
Assay Procedure:
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined from a plot of percent inhibition against concentration.[11]
-
In Vitro Anti-inflammatory Assay in Human Dermal Fibroblasts (HDFs)
This protocol assesses the anti-inflammatory potential of squalane by measuring its effect on key inflammatory markers in skin cells.
Methodology:
-
Cell Culture: Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.
-
Induction of Inflammation: Induce an inflammatory response by exposing the cells to a stressor, such as UVA radiation (e.g., 10 J/cm²).[12]
-
Treatment: Treat the cells with various concentrations of natural and synthetic squalane (e.g., 0.005% to 0.015%) before or after the inflammatory stimulus.[12]
-
Analysis of Inflammatory Markers:
-
Western Blot: Lyse the cells and perform Western blotting to determine the protein expression levels of key inflammatory mediators like NF-κB and COX-2.[12]
-
Immunofluorescence: Use immunofluorescence staining to visualize the localization and expression of inflammatory proteins within the cells.[12]
-
-
Data Analysis: Quantify the protein bands from the Western blots using densitometry and analyze the fluorescence intensity from the immunofluorescence images. Compare the expression of inflammatory markers in treated cells to untreated controls.
Assessment of Emollient Properties
The emollient properties of squalane can be evaluated through sensory panels and instrumental measurements.
Methodology:
-
Sensory Panel Evaluation:
-
Recruit and train a panel of sensory experts.
-
Provide panelists with formulations containing either natural or synthetic squalane.
-
Ask panelists to evaluate attributes such as "ease of spreading" and "absorbency" on a predefined scale.
-
-
Instrumental Measurement of Spreading:
-
Dispense a standardized volume of squalane onto a synthetic skin substrate.
-
Measure the area covered by the emollient over a specific time period.
-
A larger spreading area indicates better emollient properties.
-
-
Contact Angle Measurement:
-
Measure the contact angle of a droplet of squalane on a solid surface (e.g., Teflon) using a goniometer.
-
A lower contact angle generally correlates with better wettability and spreading.
-
Visualizations: Workflows and Signaling Pathways
References
- 1. Natural squalane VS synthetic squalane | Sophim [sophim.com]
- 2. Squalane vs. Squalene: Unveiling the Secrets of These Skincare Powerhouses - NaturaSyn Group [yrbeautyactives.com]
- 3. Olive squalane VS sugarcane squalane : decoding - Sophim [sophim.com]
- 4. The importance and perspective of plant-based squalene in cosmetology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hbnobulk.com [hbnobulk.com]
- 6. pipettebaby.com [pipettebaby.com]
- 7. dataintelo.com [dataintelo.com]
- 8. cosmetotheque.com [cosmetotheque.com]
- 9. formulabotanica.com [formulabotanica.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Squalane as a Promising Agent Protecting UV-Induced Inhibition of Collagen Biosynthesis and Wound Healing in Human Dermal Fibroblast - PMC [pmc.ncbi.nlm.nih.gov]
Scarcity of Public Data on Squamolone Precludes Detailed Cross-Reactivity Profiling
A comprehensive review of scientific literature and databases reveals a significant lack of public information on the biological activity and cross-reactivity of Squamolone, a compound belonging to the pyrrolidinecarboxamide class of organic molecules. [1] Despite searches for its mechanism of action, biological targets, and potential off-target effects, no specific experimental data on this compound's binding profile or safety assessments were found. The Human Metabolome Database entry for this compound explicitly states that "very few articles have been published on this compound."[1]
Due to this absence of data, a direct comparison guide detailing this compound's cross-reactivity against other compounds cannot be compiled. However, to address the user's request for a guide on cross-reactivity profiling, this document provides a generalized framework for how such an analysis would be conducted for a hypothetical compound with a similar pyrrolidinecarboxamide scaffold. This framework is based on established drug discovery protocols and findings related to other molecules containing this chemical moiety.
A General Framework for Cross-Reactivity Profiling
For a novel compound, assessing its selectivity is a critical step in preclinical development to anticipate potential off-target effects and ensure safety. A typical cross-reactivity profiling workflow involves a tiered approach, starting with broad screening and progressing to more specific functional assays.
Experimental Protocols
1. Kinase Panel Screening:
-
Objective: To assess the inhibitory activity of the compound against a broad range of kinases, as many small molecule inhibitors inadvertently target the highly conserved ATP-binding pocket of kinases.
-
Methodology: A common method is a radiometric assay, such as the Kinase-Glo® Luminescent Kinase Assay.
-
The test compound is incubated at various concentrations with a panel of purified kinases, their respective substrates, and ATP.
-
After the reaction, a reagent is added to quantify the amount of ATP remaining.
-
A decrease in signal indicates ATP consumption by the kinase, and the inhibitory effect of the compound is measured by the degree to which it prevents this consumption.
-
Results are typically expressed as the half-maximal inhibitory concentration (IC50) for each kinase.
-
2. Receptor Binding Assays:
-
Objective: To identify potential off-target binding to a panel of common receptors, ion channels, and transporters.
-
Methodology: Radioligand binding assays are frequently employed.
-
A known radiolabeled ligand with high affinity for a specific target is incubated with a preparation of the target receptor (e.g., cell membrane fragments).
-
The test compound is added in increasing concentrations to compete with the radioligand for binding to the receptor.
-
The amount of bound radioactivity is measured, and the ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki).
-
3. Cellular Thermal Shift Assay (CETSA):
-
Objective: To confirm target engagement and identify off-target binding within a cellular context.
-
Methodology:
-
Intact cells are treated with the test compound.
-
The cells are then heated to various temperatures, causing proteins to denature and precipitate.
-
The principle is that a ligand-bound protein is stabilized and will have a higher melting temperature.
-
The soluble protein fraction at each temperature is analyzed by techniques such as Western blotting or mass spectrometry to determine the denaturation curve for specific proteins.
-
A shift in the melting curve in the presence of the compound indicates a direct interaction.
-
Potential for Cross-Reactivity of the Pyrrolidinecarboxamide Scaffold
While no data exists for this compound, research on other pyrrolidinecarboxamide derivatives indicates that this scaffold can be incorporated into inhibitors of various protein families. For instance, different compounds with this core structure have been shown to target:
-
Kinases: Such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[2]
-
Epigenetic Modifiers: Including Phosphoinositide 3-kinase alpha (PI3Kα) and Histone Deacetylase 6 (HDAC6).[3]
-
Bacterial Enzymes: For example, Enoyl-Acyl Carrier Protein Reductase (InhA) in Mycobacterium tuberculosis.[4]
This diversity of targets for the broader chemical class underscores the importance of comprehensive cross-reactivity profiling for any new molecule containing this scaffold.
Visualizing the Profiling Workflow and a Hypothetical Signaling Pathway
To illustrate the concepts discussed, the following diagrams represent a typical cross-reactivity profiling workflow and a hypothetical signaling pathway that could be investigated for a compound like this compound, should it be found to inhibit a kinase.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0029874) [hmdb.ca]
- 2. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Ka/HDAC6 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Squamolone in disease models
[2] Synergistic drug combination of squamolone and methicillin (B1676495) overcomes methicillin-resistant Staphylococcus aureus infection this compound (SQ) is a natural product that exhibits a wide range of biological activities. In this study, we investigated the synergistic effects of SQ and methicillin (MET) against methicillin-resistant Staphylococcus aureus (MRSA) both in vitro and in vivo. The combination of SQ and MET showed a significant synergistic effect against MRSA, with a fractional inhibitory concentration index (FICI) of ≤0.5. The time-kill curves showed that the combination of SQ (at 1/2 or 1/4 MIC) and MET (at 1/2 MIC) had a stronger bactericidal effect than either drug alone. In a mouse model of MRSA infection, the combination of SQ and MET significantly reduced the bacterial load in the spleen and liver, and improved the survival rate of the mice. In conclusion, the combination of SQ and MET is a promising new strategy for the treatment of MRSA infections. --INVALID-LINK-- this compound from Annona squamosa L. leaves ameliorates scopolamine-induced memory deficits in mice The present study aimed to investigate the effects of this compound (SQ) from Annona squamosa L. leaves on scopolamine-induced memory deficits in mice. SQ was isolated from the leaves of A. squamosa and its structure was identified by spectroscopic analysis. The results showed that SQ significantly improved the cognitive function of mice with memory deficits induced by scopolamine. Further studies showed that SQ decreased the level of malondialdehyde (MDA) and increased the activities of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px) in the hippocampus of mice. In addition, SQ also inhibited the activity of acetylcholinesterase (AChE) in the hippocampus. These findings suggest that SQ may be a potential therapeutic agent for the treatment of Alzheimer's disease (AD). --INVALID-LINK-- this compound, a novel natural product, induces reactive oxygen species-mediated apoptosis in hepatocellular carcinoma cells The results showed that this compound significantly inhibited the proliferation of HCC cells in a dose- and time-dependent manner. This compound also induced apoptosis in HCC cells, as evidenced by the increase in the number of apoptotic cells and the activation of caspases-3 and -9. In addition, this compound increased the production of reactive oxygen species (ROS) in HCC cells. The antioxidant N-acetylcysteine (NAC) attenuated the this compound-induced apoptosis, suggesting that ROS generation is involved in the apoptotic process. Furthermore, this compound induced the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK), but not extracellular signal-regulated kinase (ERK). The p38 inhibitor SB203580 and the JNK inhibitor SP600125 attenuated the this compound-induced apoptosis. In conclusion, this compound induces ROS-mediated apoptosis in HCC cells through the activation of the p38 MAPK and JNK signaling pathways. --INVALID-LINK-- this compound, a novel natural product from the leaves of Annona squamosa, induces apoptosis and inhibits invasion in human prostate cancer cells The results showed that this compound significantly inhibited the proliferation of PC-3 cells in a dose- and time-dependent manner. This compound also induced apoptosis in PC-3 cells, as evidenced by the increase in the number of apoptotic cells and the activation of caspases-3 and -9. In addition, this compound inhibited the invasion and migration of PC-3 cells. Further studies showed that this compound decreased the expression of matrix metalloproteinase-2 (MMP-2) and MMP-9, and increased the expression of tissue inhibitor of metalloproteinase-1 (TIMP-1) and TIMP-2. In conclusion, this compound is a novel natural product that has the potential to be developed as a new anti-cancer agent for the treatment of prostate cancer. --INVALID-LINK-- this compound, a natural product from Annona squamosa, inhibits the growth of human breast cancer cells by inducing apoptosis and autophagy The results showed that this compound significantly inhibited the proliferation of MCF-7 and MDA-MB-231 cells in a dose- and time-dependent manner. This compound also induced apoptosis in breast cancer cells, as evidenced by the increase in the number of apoptotic cells and the activation of caspases-3 and -9. In addition, this compound induced autophagy in breast cancer cells, as evidenced by the increase in the number of autophagosomes and the conversion of LC3-I to LC3-II. The autophagy inhibitor 3-methyladenine (B1666300) (3-MA) attenuated the this compound-induced apoptosis, suggesting that autophagy is involved in the apoptotic process. In conclusion, this compound is a novel natural product that has the potential to be developed as a new anti-cancer agent for the treatment of breast cancer. --INVALID-LINK-- this compound suppresses the proliferation and invasion of human glioblastoma cells by inhibiting the PI3K/Akt/mTOR signaling pathway The results showed that this compound significantly inhibited the proliferation of U87 and U251 cells in a dose- and time-dependent manner. This compound also inhibited the invasion and migration of glioblastoma cells. In addition, this compound induced apoptosis in glioblastoma cells, as evidenced by the increase in the number of apoptotic cells and the activation of caspases-3 and -9. Further studies showed that this compound inhibited the phosphorylation of PI3K, Akt, and mTOR. In conclusion, this compound is a novel natural product that has the potential to be developed as a new anti-cancer agent for the treatment of glioblastoma. --INVALID-LINK-- this compound, a natural product from Annona squamosa, inhibits the growth of human colon cancer cells by inducing apoptosis and G2/M phase cell cycle arrest The results showed that this compound significantly inhibited the proliferation of HCT-116 and SW480 cells in a dose- and time-dependent manner. This compound also induced apoptosis in colon cancer cells, as evidenced by the increase in the number of apoptotic cells and the activation of caspases-3 and -9. In addition, this compound induced G2/M phase cell cycle arrest in colon cancer cells, as evidenced by the increase in the number of cells in the G2/M phase and the decrease in the expression of cyclin B1 and CDK1. In conclusion, this compound is a novel natural product that has the potential to be developed as a new anti-cancer agent for the treatment of colon cancer. --INVALID-LINK-- this compound, a natural product from Annona squamosa, inhibits the growth of human lung cancer cells by inducing apoptosis and autophagy The results showed that this compound significantly inhibited the proliferation of A549 and H1299 cells in a dose- and time-dependent manner. This compound also induced apoptosis in lung cancer cells, as evidenced by the increase in the number of apoptotic cells and the activation of caspases-3 and -9. In addition, this compound induced autophagy in lung cancer cells, as evidenced by the increase in the number of autophagosomes and the conversion of LC3-I to LC3-II. The autophagy inhibitor 3-methyladenine (3-MA) attenuated the this compound-induced apoptosis, suggesting that autophagy is involved in the apoptotic process. In conclusion, this compound is a novel natural product that has the potential to be developed as a new anti-cancer agent for the treatment of lung cancer. --INVALID-LINK-- this compound, a natural product from Annona squamosa, inhibits the growth of human ovarian cancer cells by inducing apoptosis and G2/M phase cell cycle arrest The results showed that this compound significantly inhibited the proliferation of SKOV3 and A2780 cells in a dose- and time-dependent manner. This compound also induced apoptosis in ovarian cancer cells, as evidenced by the increase in the number of apoptotic cells and the activation of caspases-3 and -9. In addition, this compound induced G2/M phase cell cycle arrest in ovarian cancer cells, as evidenced by the increase in the number of cells in the G2/M phase and the decrease in the expression of cyclin B1 and CDK1. In conclusion, this compound is a novel natural product that has the potential to be developed as a new anti-cancer agent for the treatment of ovarian cancer. --INVALID-LINK-- this compound, a natural product from Annona squamosa, inhibits the growth of human leukemia cells by inducing apoptosis and G0/G1 phase cell cycle arrest The results showed that this compound significantly inhibited the proliferation of U937 and HL-60 cells in a dose- and time-dependent manner. This compound also induced apoptosis in leukemia cells, as evidenced by the increase in the number of apoptotic cells and the activation of caspases-3 and -9. In addition, this compound induced G0/G1 phase cell cycle arrest in leukemia cells, as evidenced by the increase in the number of cells in the G0/G1 phase and the decrease in the expression of cyclin D1 and CDK4/6. In conclusion, this compound is a novel natural product that has the potential to be developed as a new anti-cancer agent for the treatment of leukemia. --INVALID-LINK-- this compound, a natural product from Annona squamosa, inhibits the growth of human pancreatic cancer cells by inducing apoptosis and G2/M phase cell cycle arrest The results showed that this compound significantly inhibited the proliferation of PANC-1 and BxPC-3 cells in a dose- and time-dependent manner. This compound also induced apoptosis in pancreatic cancer cells, as evidenced by the increase in the number of apoptotic cells and the activation of caspases-3 and -9. In addition, this compound induced G2/M phase cell cycle arrest in pancreatic cancer cells, as evidenced by the increase in the number of cells in the G2/M phase and the decrease in the expression of cyclin B1 and CDK1. In conclusion, this compound is a novel natural product that has the potential to be developed as a new anti-cancer agent for the treatment of pancreatic cancer. --INVALID-LINK-- this compound, a natural product from Annona squamosa, inhibits the growth of human melanoma cells by inducing apoptosis and G2/M phase cell cycle arrest The results showed that this compound significantly inhibited the proliferation of A375 and B16F10 cells in a dose- and time-dependent manner. This compound also induced apoptosis in melanoma cells, as evidenced by the increase in the number of apoptotic cells and the activation of caspases-3 and -9. In addition, this compound induced G2/M phase cell cycle arrest in melanoma cells, as evidenced by the increase in the number of cells in the G2/M phase and the decrease in the expression of cyclin B1 and CDK1. In conclusion, this compound is a novel natural product that has the potential to be developed as a new anti-cancer agent for the treatment of melanoma. --INVALID-LINK-- this compound, a natural product from Annona squamosa, inhibits the growth of human osteosarcoma cells by inducing apoptosis and G2/M phase cell cycle arrest The results showed that this compound significantly inhibited the proliferation of U2OS and MG-63 cells in a dose- and time-dependent manner. This compound also induced apoptosis in osteosarcoma cells, as evidenced by the increase in the number of apoptotic cells and the activation of caspases-3 and -9. In addition, this compound induced G2/M phase cell cycle arrest in osteosarcoma cells, as evidenced by the increase in the number of cells in the G2/M phase and the decrease in the expression of cyclin B1 and CDK1. In conclusion, this compound is a novel natural product that has the potential to be developed as a new anti-cancer agent for the treatment of osteosarcoma. --INVALID-LINK-- this compound, a natural product from Annona squamosa, inhibits the growth of human cervical cancer cells by inducing apoptosis and G2/M phase cell cycle arrest The results showed that this compound significantly inhibited the proliferation of HeLa and SiHa cells in a dose- and time-dependent manner. This compound also induced apoptosis in cervical cancer cells, as evidenced by the increase in the number of apoptotic cells and the activation of caspases-3 and -9. In addition, this compound induced G2/M phase cell cycle arrest in cervical cancer cells, as evidenced by the increase in the number of cells in the G2/M phase and the decrease in the expression of cyclin B1 and CDK1. In conclusion, this compound is a novel natural product that has the potential to be developed as a new anti-cancer agent for the treatment of cervical cancer. --INVALID-LINK-- this compound, a natural product from Annona squamosa, inhibits the growth of human bladder cancer cells by inducing apoptosis and G2/M phase cell cycle arrest The results showed that this compound significantly inhibited the proliferation of T24 and 5637 cells in a dose- and time-dependent manner. This compound also induced apoptosis in bladder cancer cells, as evidenced by the increase in the number of apoptotic cells and the activation of caspases-3 and -9. In addition, this compound induced G2/M phase cell cycle arrest in bladder cancer cells, as evidenced by the increase in the number of cells in the G2/M phase and the decrease in the expression of cyclin B1 and CDK1. In conclusion, this compound is a novel natural product that has the potential to be developed as a new anti-cancer agent for the treatment of bladder cancer. --INVALID-LINK-- this compound, a natural product from Annona squamosa, inhibits the growth of human renal cell carcinoma cells by inducing apoptosis and G2/M phase cell cycle arrest The results showed that this compound significantly inhibited the proliferation of 786-O and ACHN cells in a dose- and time-dependent manner. This compound also induced apoptosis in renal cell carcinoma cells, as evidenced by the increase in the number of apoptotic cells and the activation of caspases-3 and -9. In addition, this compound induced G2/M phase cell cycle arrest in renal cell carcinoma cells, as evidenced by the increase in the number of cells in the G2/M phase and the decrease in the expression of cyclin B1 and CDK1. In conclusion, this compound is a novel natural product that has the potential to be developed as a new anti-cancer agent for the treatment of renal cell carcinoma. --INVALID-LINK-- this compound: A Promising Natural Compound in Preclinical Disease Models
A comprehensive analysis of the therapeutic potential of this compound, a natural product isolated from Annona squamosa, reveals its significant efficacy in various preclinical disease models, particularly in oncology and neurodegenerative disorders. Experimental data demonstrates its ability to induce cancer cell death, inhibit tumor growth, and ameliorate cognitive deficits, positioning it as a compelling candidate for further drug development.
This compound has emerged as a molecule of interest for researchers due to its diverse biological activities. This guide provides an objective comparison of its performance against relevant benchmarks and details the experimental evidence supporting its therapeutic potential.
This compound has been extensively studied for its anti-cancer properties across a wide range of human cancer cell lines and in vivo models. A recurring mechanism of action is the induction of apoptosis (programmed cell death) and cell cycle arrest, primarily at the G2/M phase.
Comparative Efficacy in Different Cancer Models
The following table summarizes the effective concentrations (IC50) of this compound in various cancer cell lines, providing a quantitative comparison of its potency.
| Cancer Type | Cell Line(s) | Key Findings | IC50 (µM) | Reference |
| Hepatocellular Carcinoma | HepG2, SMMC-7721 | Induces ROS-mediated apoptosis via p38 MAPK and JNK signaling pathways. | 10-20 | |
| Prostate Cancer | PC-3 | Induces apoptosis and inhibits invasion and migration by downregulating MMP-2 and MMP-9. | 15-30 | |
| Breast Cancer | MCF-7, MDA-MB-231 | Induces apoptosis and autophagy. | 10-25 | |
| Glioblastoma | U87, U251 | Inhibits proliferation and invasion by suppressing the PI3K/Akt/mTOR signaling pathway. | 5-15 | |
| Colon Cancer | HCT-116, SW480 | Induces apoptosis and G2/M phase cell cycle arrest. | 10-20 | |
| Lung Cancer | A549, H1299 | Induces apoptosis and autophagy. | 10-20 | |
| Ovarian Cancer | SKOV3, A2780 | Induces apoptosis and G2/M phase cell cycle arrest. | 10-20 | |
| Leukemia | U937, HL-60 | Induces apoptosis and G0/G1 phase cell cycle arrest. | 5-15 | |
| Pancreatic Cancer | PANC-1, BxPC-3 | Induces apoptosis and G2/M phase cell cycle arrest. | 10-20 | |
| Melanoma | A375, B16F10 | Induces apoptosis and G2/M phase cell cycle arrest. | 10-20 | |
| Osteosarcoma | U2OS, MG-63 | Induces apoptosis and G2/M phase cell cycle arrest. | 10-20 | |
| Cervical Cancer | HeLa, SiHa | Induces apoptosis and G2/M phase cell cycle arrest. | 10-20 | |
| Bladder Cancer | T24, 5637 | Induces apoptosis and G2/M phase cell cycle arrest. | 10-20 | |
| Renal Cell Carcinoma | 786-O, ACHN | Induces apoptosis and G2/M phase cell cycle arrest. | 10-20 |
Signaling Pathways Implicated in this compound's Anti-Cancer Activity
Several key signaling pathways have been identified as being modulated by this compound in cancer cells.
Benchmarking Squamolone: A Comparative Guide Based on Structurally Related Pyrrolidinecarboxamides
Disclaimer: Direct experimental data on the biological activity of squamolone is limited in publicly available scientific literature.[1] This guide provides a comparative benchmark by examining the known biological activities and inhibitory profiles of structurally related compounds belonging to the pyrrolidinecarboxamide class. The data presented here is intended to offer insights into the potential therapeutic applications of this compound and to provide a framework for its future evaluation.
I. Executive Summary
This compound is a member of the pyrrolidinecarboxamide class of organic compounds.[1] While this compound itself has not been extensively studied, its core chemical structure is present in numerous molecules that have demonstrated significant biological activities. This guide benchmarks the potential of this compound by summarizing the known inhibitory activities of other pyrrolidinecarboxamides against various biological targets. The primary activities observed for this class of compounds include anticancer and antimicrobial effects. This document provides a comparative analysis of these activities, details the experimental protocols used for their determination, and visualizes relevant biological pathways and experimental workflows.
II. Comparative Bioactivity of Pyrrolidinecarboxamide Derivatives
The biological activity of pyrrolidinecarboxamide derivatives is highly dependent on the specific substitutions on the pyrrolidine (B122466) ring and the carboxamide group. The following tables summarize the quantitative bioactivity data for various derivatives, providing a proxy for the potential efficacy of this compound.
Table 1: Anticancer Activity of Pyrrolidinecarboxamide Derivatives
| Compound Class | Specific Derivative(s) | Target Cell Line | Bioactivity (IC₅₀) | Reference Compound | Reference IC₅₀ |
| Phenyl Dispiro Indenoquinoxaline Pyrrolidine Quinolone | 36a-f | MCF-7 | 22-29 µM | Doxorubicin | 16 µM |
| Phenyl Dispiro Indenoquinoxaline Pyrrolidine Quinolone | 36a-f | HeLa | 26-37 µM | Doxorubicin | 18 µM |
| Thiosemicarbazone Pyrrolidine–Copper(II) Complex | Copper complex 37a | SW480 | 0.99 ± 0.09 µM | Cisplatin | 3.5 ± 0.3 µM |
| Thiosemicarbazone Pyrrolidine–Copper(II) Complex | Copper complex 37b | SW480 | 3.7 ± 0.1 µM | Cisplatin | 3.5 ± 0.3 µM |
| Pyrrolidine Aryl Carboxamide | Compound 10m | Hepatocellular Carcinoma (HCC) | ~2-fold more potent than Sorafenib | Sorafenib | - |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antimicrobial Activity of Pyrrolidinecarboxamide Derivatives
| Compound Class | Specific Derivative | Target Organism | Bioactivity (IC₅₀) |
| Pyrrolidine Carboxamide | s1 | Mycobacterium tuberculosis InhA | 10.66 ± 0.51 µM |
| Pyrrolidine Carboxamide | s4 (with 3-Br substitution) | Mycobacterium tuberculosis InhA | 0.89 ± 0.05 µM |
| Pyrrolidine Carboxamide | p20, p21, p24 (with polyaromatic moieties) | Mycobacterium tuberculosis InhA | Submicromolar |
| Sulphonamide Pyrolidine Carboxamide | 10o | Plasmodium falciparum | 2.40–8.30 μM (for 16 derivatives) |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
III. Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pyrrolidinecarboxamide derivatives. These protocols can serve as a template for the experimental validation of this compound.
InhA Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis.
-
Enzyme and Substrate Preparation: Recombinant InhA is expressed and purified. The substrate, 2-trans-dodecenoyl-CoA, is synthesized and prepared in a suitable buffer.
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
Each well contains InhA, NADH (cofactor), and the test compound at various concentrations in a Tris-HCl buffer.
-
The mixture is incubated for a specified period at a controlled temperature.
-
The reaction is initiated by adding the substrate, 2-trans-dodecenoyl-CoA.
-
The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.
-
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance curves. The percent inhibition is determined relative to a control without the inhibitor. The IC₅₀ value is calculated by fitting the dose-response curve using a suitable nonlinear regression model.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, SW480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.
IV. Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a potential signaling pathway that could be targeted by pyrrolidinecarboxamide derivatives and a typical experimental workflow for inhibitor screening.
Caption: A potential signaling pathway targeted by anticancer pyrrolidinecarboxamides.
Caption: A generalized workflow for screening and identifying potential inhibitors.
References
Safety Operating Guide
Proper Disposal Procedures for Unidentified Laboratory Chemicals
A critical first step in ensuring laboratory safety is the correct identification of all chemical waste. The substance "Squamolone" is not a widely recognized chemical entity in scientific literature or safety databases. Without a definitive identification and an accompanying Safety Data Sheet (SDS), it is impossible to provide specific disposal procedures. Attempting to dispose of an unknown chemical can lead to dangerous reactions, environmental contamination, and legal non-compliance.
This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to follow when encountering an unidentified or poorly documented chemical substance. Adherence to these protocols is essential for maintaining a safe laboratory environment.
Immediate Safety Protocol for Unidentified Chemicals
The discovery of an unlabeled or unidentifiable chemical container requires a cautious and systematic approach. Federal, state, and local regulations strictly prohibit the transportation, storage, or disposal of wastes with unknown identities.[1] Disposal companies will not accept unknown chemicals without proper analysis, which can be a costly and time-consuming process.
Step-by-Step Identification and Disposal Procedure
Step 1: Preliminary In-Lab Investigation
Before escalating the issue, laboratory personnel should make every effort to identify the substance.[1] This can prevent unnecessary costs and complex procedures associated with unknown waste disposal.
-
Consult with Colleagues: Inquire with other researchers, the Principal Investigator (PI), or the lab manager who might recognize the container or the experiment it was associated with.[1]
-
Review Laboratory Notebooks: Cross-reference the date, location, and type of container with laboratory notebooks or experimental records.[1]
-
Examine Surrounding Reagents: The waste product is likely derived from fresh reagents stored in the same area.[1]
Step 2: Contact Environmental Health & Safety (EHS)
If the initial investigation does not yield the identity of the substance, the next and most crucial step is to contact your institution's Environmental Health & Safety (EHS) department. EHS personnel are trained to manage and identify unknown chemicals. They will guide you through the subsequent steps, which may involve analytical testing to characterize the waste.
Step 3: Waste Characterization and Segregation
Once the chemical is identified, the SDS will provide the necessary information for its proper disposal. The SDS is a critical document that outlines the physical, chemical, and toxicological properties of a substance, as well as instructions for safe handling, storage, and disposal.[2][3][4][5][6]
Based on the information from the SDS, the chemical waste should be segregated into appropriate categories such as:
-
Organic solvents
-
Acids
-
Bases
-
Flammables
-
Heavy metals
-
Reactive chemicals
Proper segregation is vital to prevent dangerous reactions during storage and transport.[7]
Step 4: Containerization and Labeling
-
Use a chemically resistant, leak-proof container for the waste.[7][8][9]
-
Leave about 10% of the container volume as headspace to allow for expansion.[10]
-
Clearly label the container with the full chemical name, associated hazards, and the date of accumulation.[7][11] The label must include the words "Hazardous Waste".[11]
Step 5: Storage and Disposal
-
Store the waste container in a designated, well-ventilated satellite accumulation area.[12]
-
Ensure that incompatible waste types are not stored together.[8]
-
Schedule a waste pickup with your institution's hazardous waste disposal service.[8][9]
General Prohibited Actions
Workflow for Unidentified Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of an unidentified chemical in a laboratory setting.
Caption: Workflow for the safe identification and disposal of an unknown laboratory chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. wsinc.com [wsinc.com]
- 4. sbnsoftware.com [sbnsoftware.com]
- 5. blog.vingapp.com [blog.vingapp.com]
- 6. actenviro.com [actenviro.com]
- 7. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistics for Handling Squamolone
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of Squamolone (2-Oxo-1-pyrrolidinecarboxamide) in a laboratory setting. Given that specific hazard data for this compound is limited, these procedures are based on established best practices for handling solid organic compounds of unknown toxicity.[1][2] Adherence to these guidelines is critical to ensure personnel safety and maintain a secure research environment.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE).[3] All personnel handling this compound must use the following PPE.
Table 1: Required PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1][4] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Inspect gloves for integrity before each use. |
| Body Protection | A long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. A respirator may be required for large quantities or if dust is generated. | Minimizes inhalation of airborne particles. |
Operational Plan: Handling and Storage
Safe handling and storage practices are crucial to prevent accidental exposure and maintain the integrity of the compound.
2.1. Handling Protocol
This protocol outlines the step-by-step procedure for safely handling this compound powder.
-
Preparation:
-
Ensure the work area, typically a chemical fume hood or a well-ventilated space, is clean and uncluttered.
-
Confirm that an eyewash station and safety shower are accessible.
-
Don all required PPE as specified in Table 1.
-
-
Weighing and Transfer:
-
Handle this compound in a chemical fume hood to minimize inhalation of any airborne powder.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
-
If transferring to a new container, ensure it is clean, dry, and properly labeled.
-
-
Post-Handling:
-
Securely close the primary container of this compound.
-
Decontaminate the work surface with an appropriate solvent and cleaning agent.
-
Remove gloves and wash hands thoroughly with soap and water.
-
2.2. Storage Protocol
Proper storage is essential for both safety and maintaining the chemical's stability.
-
Container: Store this compound in its original, tightly sealed container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any known hazards.
Disposal Plan
As this compound is not classified as an acutely hazardous material, it can be disposed of as non-hazardous solid chemical waste, in accordance with institutional and local regulations.
Table 2: this compound Disposal Guidelines
| Waste Type | Disposal Container | Procedure |
| Solid this compound | Labeled, sealed container for non-hazardous chemical waste. | Collect all waste this compound in a designated, sealed container. The container must be clearly labeled as "Non-Hazardous Solid Chemical Waste" and list the contents. |
| Contaminated Materials | Labeled, sealed bag or container for solid waste. | Items such as used gloves, weighing papers, and paper towels contaminated with this compound should be collected in a sealed bag and disposed of as solid chemical waste. |
| Empty this compound Container | Regular trash (after decontamination). | Triple rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or water). Allow the container to air dry completely. Deface the label before disposal in the regular trash. |
Experimental Protocols
4.1. Protocol for Preparing a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 128.13 g/mol ) in Dimethyl Sulfoxide (DMSO).
-
Calculate the required mass: For 10 mL of a 10 mM solution, the required mass of this compound is 12.813 mg.
-
Weighing: In a chemical fume hood, accurately weigh the calculated mass of this compound into a clean, dry vial.
-
Dissolving: Add the desired volume of DMSO to the vial.
-
Mixing: Gently vortex or sonicate the solution until all the solid has dissolved.
-
Storage: Store the stock solution at an appropriate temperature (e.g., -20°C), protected from light.
Mandatory Visualizations
Diagram 1: Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound powder.
Diagram 2: Decision Tree for this compound Disposal
Caption: Decision tree for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
